molecular formula C27H26N6S B15585466 FLS-359

FLS-359

货号: B15585466
分子量: 466.6 g/mol
InChI 键: JRPPFSVORXBCPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FLS-359 is a useful research compound. Its molecular formula is C27H26N6S and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H26N6S

分子量

466.6 g/mol

IUPAC 名称

2-[7-(2,4-dimethylimidazol-1-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole

InChI

InChI=1S/C27H26N6S/c1-19-17-32(20(2)30-19)25-9-6-22-10-13-31(18-23(22)15-25)27-28-16-26(34-27)14-21-4-7-24(8-5-21)33-12-3-11-29-33/h3-9,11-12,15-17H,10,13-14,18H2,1-2H3

InChI 键

JRPPFSVORXBCPF-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

FLS-359: A Host-Targeted Antiviral Agent with a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FLS-359 is an investigational small molecule that has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses.[1][2][3] Unlike direct-acting antivirals that target viral components and are susceptible to resistance, this compound employs a host-targeted approach by allosterically inhibiting the deacetylase activity of sirtuin 2 (SIRT2), a crucial host enzyme.[1][2][3][4] This unique mechanism disrupts the cellular environment, making it less conducive for viral replication and spread. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of Sirtuin 2

This compound functions as a selective, orally active allosteric modulator of SIRT2.[5] Biochemical and X-ray crystallography studies have revealed that this compound binds to a site on the SIRT2 enzyme distinct from the active site, known as the "Extended C Pocket".[4][6][7] This binding event induces a conformational change in the enzyme that selectively inhibits its NAD+-dependent deacetylase activity without significantly affecting its demyristoylase activity.[8]

The inhibition of SIRT2's deacetylase function is central to the antiviral effect of this compound. SIRT2 is known to deacetylate various cellular proteins, including α-tubulin, and plays a role in regulating cellular processes that can be hijacked by viruses for their own replication.[7] By modulating SIRT2 activity, this compound is thought to interfere with these essential host pathways, thereby creating an antiviral state within the cell.

Signaling Pathway Diagram

FLS359_Mechanism cluster_host_cell Host Cell cluster_virus Virus FLS359 This compound SIRT2 SIRT2 (Sirtuin 2) FLS359->SIRT2 Allosteric Binding SIRT2_inactive SIRT2 (Inactive Deacetylase) SIRT2->SIRT2_inactive Inhibition of Deacetylase Activity Deacetylated_Proteins Deacetylated Host Proteins SIRT2->Deacetylated_Proteins Deacetylation Host_Proteins Acetylated Host Proteins (e.g., α-tubulin) SIRT2_inactive->Host_Proteins Maintains Acetylation Antiviral_State Antiviral State Host_Proteins->Antiviral_State Induces Viral_Replication Viral Replication & Spread Deacetylated_Proteins->Viral_Replication Supports Antiviral_State->Viral_Replication Inhibits Virus Virus (RNA & DNA) Virus->Viral_Replication Hijacks Host Machinery Viral_Spread_Assay cluster_workflow Viral Spread Assay Workflow Start 1. Seed MRC-5 cells in multi-well plates Infection 2. Infect with low MOI of reporter virus (e.g., TB40/E-mCherry) Start->Infection Treatment 3. Add varying concentrations of this compound or controls (e.g., ganciclovir) Infection->Treatment Incubation 4. Incubate for several days (e.g., 7 days) to allow for viral spread Treatment->Incubation Imaging 5. Image wells using confocal microscopy to visualize fluorescent reporter expression Incubation->Imaging Analysis 6. Quantify the area of fluorescence per well Imaging->Analysis End 7. Calculate IC50 for inhibition of viral spread Analysis->End

References

FLS-359: A Selective Allosteric Inhibitor of SIRT2 for Broad-Spectrum Antiviral Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: FLS-359 is an orally active, selective, allosteric modulator of Sirtuin 2 (SIRT2) that has demonstrated significant potential as a broad-spectrum antiviral agent.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

This compound inhibits the deacetylase activity of SIRT2, a member of the NAD+-dependent class III histone deacetylase family.[3][4] Unlike direct-acting antivirals that target viral components, this compound targets a host-cell protein, SIRT2, which is involved in various cellular processes that can be hijacked by viruses.[5][6] This host-targeted approach offers the potential for broad-spectrum activity against a range of both RNA and DNA viruses and may reduce the likelihood of viral resistance.[5][7]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity for SIRT2.

Enzyme Parameter Value Substrate Notes
Human SIRT2IC50~3 µMAc-H3K9WWThe concentration for half-maximal inhibition in an in vitro deacetylase assay.[1][2]
Human SIRT1IC50>100 µMAc-H3K9WWDemonstrates high selectivity for SIRT2 over SIRT1.[1][8]
Human SIRT3IC50>100 µMAc-H3K9WWDemonstrates high selectivity for SIRT2 over SIRT3.[1][8]
Assay Parameter This compound Concentration Result Notes
Thermal Shift AssayΔTm6.25 µM+1.4°CThis compound directly engages and stabilizes the SIRT2 protein.[1]
Thermal Shift AssayΔTm12.5 µM+2.0°CIncreased concentration leads to greater thermal stabilization.[1]
HCMV Spread AssayIC500.466 ± 0.203 μM-Demonstrates potent antiviral activity in a cell-based assay.[9]

Mechanism of Action: Allosteric Inhibition

Biochemical and X-ray structural studies have revealed that this compound acts as an allosteric inhibitor of SIRT2.[1][5] It binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's deacetylase activity.[8][10] This allosteric mechanism is consistent with the observation that this compound's inhibitory activity is not competitive with the NAD+ co-substrate.[8]

An important characteristic of this compound is its substrate-selective inhibition. While it effectively blocks the deacetylation of substrates like acetylated histone H3, it does not inhibit the demyristoylation activity of SIRT2.[9][10] This suggests that the allosteric modulation by this compound differentially affects the enzyme's activity towards various acylated substrates.

cluster_SIRT2 SIRT2 Enzyme cluster_Substrates Substrates cluster_Inhibitor Inhibitor cluster_Products Products ActiveSite Active Site DeacetylatedPeptide Deacetylated Peptide ActiveSite->DeacetylatedPeptide Inhibited Deacetylation NAM Nicotinamide ActiveSite->NAM AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change AcetylatedPeptide Acetylated Peptide AcetylatedPeptide->ActiveSite Binds NAD NAD+ NAD->ActiveSite Binds FLS359 This compound FLS359->AllostericSite Binds

Caption: Allosteric inhibition of SIRT2 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro SIRT2 Deacetylase Assay

This assay quantifies the inhibitory effect of this compound on the deacetylase activity of recombinant SIRT2.

Materials:

  • Recombinant human SIRT2, SIRT1, and SIRT3 proteins.[1]

  • Acetylated peptide substrate (e.g., Ac-H3K9WW).[1]

  • NAD+.[1]

  • This compound.

  • Assay buffer.

  • Mass spectrometer for product quantification.[1]

Procedure:

  • Prepare reaction mixtures containing the assay buffer, recombinant sirtuin enzyme, and the acetylated peptide substrate.

  • Add varying concentrations of this compound to the reaction mixtures. A solvent control (e.g., DMSO) should be included.

  • Initiate the enzymatic reaction by adding NAD+.

  • Incubate the reactions at a controlled temperature for a specific duration.

  • Stop the reaction.

  • Quantify the formation of the deacetylated peptide product using mass spectrometry.[1]

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

A Prepare Reaction Mix (SIRT2, Ac-Peptide) B Add this compound (Varying Concentrations) A->B C Initiate with NAD+ B->C D Incubate C->D E Stop Reaction D->E F Quantify Deacetylated Product (Mass Spectrometry) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for the in vitro SIRT2 deacetylase assay.

Thermal Shift Assay (TSA)

This biophysical assay is used to confirm the direct binding of this compound to the SIRT2 protein.

Materials:

  • Recombinant human SIRT2 protein.[1]

  • This compound.

  • A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • A real-time PCR instrument capable of performing a thermal melt.

Procedure:

  • Prepare solutions of recombinant SIRT2 protein in a suitable buffer.

  • Add this compound at different concentrations to the protein solutions. A solvent control is essential.

  • Add the fluorescent dye to all samples.

  • Place the samples in a real-time PCR instrument.

  • Perform a thermal melt by gradually increasing the temperature and monitoring the fluorescence at each step.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by the inflection point of the fluorescence curve.

  • A shift in the Tm (ΔTm) in the presence of this compound indicates direct binding and stabilization of the protein.[1]

A Prepare SIRT2 Protein Solution B Add this compound and Fluorescent Dye A->B C Perform Thermal Melt (Real-Time PCR Instrument) B->C D Monitor Fluorescence vs. Temperature C->D E Determine Melting Temperature (Tm) D->E F Calculate ΔTm to Confirm Binding E->F

Caption: Workflow for the thermal shift assay.

SIRT2 Signaling Pathways and Cellular Roles

SIRT2 is predominantly a cytosolic protein, but it can shuttle into the nucleus.[3][11] It plays a role in a variety of cellular processes, making it a key regulator of cellular homeostasis.[3][12]

Key SIRT2-Regulated Processes:

  • Cytoskeletal Dynamics: SIRT2 deacetylates α-tubulin, a major component of microtubules, thereby influencing microtubule stability and dynamics.[13]

  • Cell Cycle Regulation: SIRT2 is involved in the control of cell cycle progression.[13]

  • Metabolism: SIRT2 regulates several metabolic pathways, including glucose metabolism and lipid metabolism.[3][12]

  • Oxidative Stress Response: SIRT2 can deacetylate and regulate the activity of transcription factors involved in the response to oxidative stress, such as FOXO3a.[12][13]

  • Inflammation: SIRT2 has been implicated in the regulation of inflammatory responses.[13]

The broad-spectrum antiviral activity of this compound is likely due to the modulation of one or more of these SIRT2-dependent pathways, which are often exploited by viruses for their replication and spread.[1][9] For example, by altering microtubule dynamics, this compound may interfere with intracellular viral transport. By modulating cellular metabolism, it could restrict the resources available for viral replication.

cluster_CellularProcesses Cellular Processes SIRT2 SIRT2 Cytoskeleton Cytoskeletal Dynamics (α-tubulin deacetylation) SIRT2->Cytoskeleton CellCycle Cell Cycle Control SIRT2->CellCycle Metabolism Metabolism (Glucose, Lipids) SIRT2->Metabolism OxidativeStress Oxidative Stress Response (FOXO3a) SIRT2->OxidativeStress Inflammation Inflammation SIRT2->Inflammation

Caption: Key cellular processes regulated by SIRT2.

Conclusion

This compound is a potent and selective allosteric inhibitor of SIRT2 with promising broad-spectrum antiviral activity. Its host-targeted mechanism of action presents a compelling strategy to combat a wide range of viral pathogens and potentially mitigate the emergence of drug resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SIRT2 modulators as a novel class of antiviral therapeutics. Further studies are warranted to fully elucidate the specific SIRT2-mediated pathways responsible for its antiviral effects against different viruses.

References

The Chemical Landscape of FLS-359: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLS-359 is a novel, orally active small molecule identified as a selective, allosteric inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of enzymes.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of SIRT2 inhibition. This compound has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, highlighting its potential as a host-targeted antiviral therapeutic.[1][4][5]

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name: 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline.[1][5][6][7][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2309398-79-4[3]
Molecular Formula C27H26N6S[3][9]
Molecular Weight 466.6 g/mol [3]

Mechanism of Action: Allosteric Inhibition of SIRT2

This compound functions as an allosteric inhibitor of SIRT2.[1][2][10] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1][11] X-ray crystallography studies have revealed that this compound binds to the "Extended C (EC) pocket" of SIRT2, a site located between the zinc-binding domain and the catalytic Rossmann fold domain.[1][6] This binding allosterically inhibits the deacetylase activity of SIRT2.[1][4]

Notably, this compound exhibits selectivity for SIRT2 over other sirtuins, such as SIRT1 and SIRT3.[1][2][9] It also demonstrates substrate-selective inhibition, affecting the deacetylation of substrates like α-tubulin but not demyristoylation.[6]

cluster_SIRT2 SIRT2 Enzyme Active Site Active Site Deacetylated Protein Deacetylated Protein Active Site->Deacetylated Protein Deacetylation EC Pocket EC Pocket EC Pocket->Active Site Allosteric Inhibition This compound This compound This compound->EC Pocket Binds to Substrate (e.g., Acetylated Protein) Substrate (e.g., Acetylated Protein) Substrate (e.g., Acetylated Protein)->Active Site Inhibition Inhibition

Figure 1: Allosteric inhibition of SIRT2 by this compound.

In Vitro Activity

Enzyme Inhibition

This compound demonstrates potent and selective inhibition of SIRT2 deacetylase activity.

Table 2: In Vitro Enzyme Inhibition Data for this compound

Sirtuin IsoformIC50 (μM)Reference
SIRT2~3[2][3][6][9]
SIRT1>100[6]
SIRT3>100[6]
Antiviral Activity

This compound has shown broad-spectrum antiviral activity against a variety of RNA and DNA viruses.

Table 3: In Vitro Antiviral Activity of this compound

VirusCell LineIC50 (μM)Reference
Human Cytomegalovirus (HCMV)Diploid fibroblasts0.466[3]
Epstein-Barr Virus (EBV)Akata cells(Inhibits lytic activation)[3]
SARS-CoV-2-0.3 - 6.7[3]
Influenza A-0.3 - 6.7[3]
Hepatitis B Virus (HBV)-0.3 - 6.7[3]
Respiratory Syncytial Virus (RSV)-0.3 - 6.7[3]

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated good oral bioavailability and exposure for this compound.

Table 4: Pharmacokinetic Parameters of this compound in BALB/c Mice (50 mg/kg oral dose)

ParameterValueReference
Plasma Half-life (t1/2) ~6 hours[1][3]
Maximum Plasma Concentration (Cmax) 89 μM[1][3]
Area Under the Curve (AUC) 713 μM•h/mL[1][3]

Experimental Protocols

In Vitro SIRT2 Deacetylase Assay

This assay quantifies the inhibitory effect of this compound on SIRT2's deacetylase activity.

cluster_workflow SIRT2 Deacetylase Assay Workflow A 1. Prepare reaction mix: - Recombinant human SIRT2 - Acetylated peptide substrate (e.g., Ac-H3K9WW) - NAD+ B 2. Add varying concentrations of this compound A->B C 3. Incubate at 37°C B->C D 4. Quench reaction C->D E 5. Quantify deacetylated peptide (e.g., using mass spectrometry) D->E F 6. Calculate IC50 value E->F

Figure 2: Workflow for in vitro SIRT2 deacetylase assay.

Methodology: Recombinant human SIRT2 enzyme is incubated with an acetylated peptide substrate and NAD+ in a reaction buffer. This compound is added at various concentrations to determine its inhibitory effect. The reaction is allowed to proceed at 37°C and then stopped. The amount of deacetylated product is quantified, typically by mass spectrometry. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[6]

Thermal Shift Assay (TSA)

This biophysical assay is used to confirm the direct binding of this compound to SIRT2.

Methodology: Recombinant human SIRT2 protein is mixed with a fluorescent dye that binds to unfolded proteins. The mixture is prepared with and without this compound. The temperature is gradually increased, and the fluorescence is monitored. The melting temperature (Tm), at which 50% of the protein is unfolded, is determined. An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.[1][6]

Antiviral Spread Assay (e.g., HCMV)

This assay measures the ability of this compound to inhibit the spread of a virus from cell to cell.

Methodology: Diploid fibroblast cells are infected with a low multiplicity of infection (MOI) of a reporter virus (e.g., HCMV expressing a fluorescent protein). After infection, the cells are treated with varying concentrations of this compound. The spread of the virus is monitored over several days by measuring the area of fluorescence. The IC50 for the inhibition of viral spread is then determined.[1][5]

Signaling Pathway Involvement

SIRT2 is known to deacetylate several key cellular proteins, thereby modulating various signaling pathways. By inhibiting SIRT2, this compound can influence these pathways. One notable substrate of SIRT2 is α-tubulin; inhibition by this compound leads to increased levels of acetylated α-tubulin.[1] SIRT2 inhibition has also been shown to induce the degradation of the oncoprotein c-Myc.[1]

This compound This compound SIRT2 SIRT2 This compound->SIRT2 Inhibits α-tubulin α-tubulin SIRT2->α-tubulin Deacetylates c-Myc Degradation c-Myc Degradation SIRT2->c-Myc Degradation Prevents Acetylated α-tubulin Acetylated α-tubulin Acetylated α-tubulin->α-tubulin c-Myc c-Myc c-Myc->c-Myc Degradation

Figure 3: Simplified signaling impact of this compound.

Conclusion and Future Directions

This compound is a promising lead compound that selectively targets SIRT2 through an allosteric mechanism. Its broad-spectrum antiviral activity, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating the detailed molecular interactions responsible for its antiviral effects across different viral families and on optimizing its therapeutic index for potential clinical applications. The development of host-targeted antivirals like this compound represents a significant strategy to combat emerging viral threats and overcome drug resistance.[1][4][[“]]

References

FLS-359: A Host-Targeted Approach to Broad-Spectrum Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of novel viral pathogens and the development of resistance to direct-acting antivirals (DAAs) necessitate innovative therapeutic strategies. Host-targeted antivirals, which modulate cellular factors essential for viral replication, offer a promising approach to achieving broad-spectrum activity and a higher barrier to resistance. FLS-359, a novel small molecule, has been identified as a potent, broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and mechanistic insights into the antiviral activity of this compound.

Core Mechanism of Action: Allosteric Inhibition of SIRT2 Deacetylase Activity

This compound is a selective, allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase.[1] Biochemical and X-ray crystallography studies have revealed that this compound binds to a pocket on SIRT2, inducing a conformational change that selectively inhibits its deacetylase activity without affecting its demyristoylase function.[2][3] This targeted inhibition of SIRT2's deacetylase function is central to the antiviral effects of this compound.

Quantitative Analysis of Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide range of both DNA and RNA viruses. The 50% inhibitory concentration (IC50) values, a measure of drug potency, have been determined across various viral families, highlighting its broad-spectrum efficacy.

Virus FamilyVirusIC50 (µM)
CoronaviridaeSARS-CoV-20.3
HerpesviridaeHuman Cytomegalovirus (HCMV)0.466 ± 0.203
HerpesviridaeEpstein-Barr virus (EBV)Not specified
OrthomyxoviridaeInfluenza ANot specified
FlaviviridaeZika VirusNot specified
HepadnaviridaeHepatitis B VirusNot specified
ParamyxoviridaeRespiratory Syncytial Virus (RSV)6.7

Table 1: Summary of the in vitro antiviral activity of this compound against a panel of RNA and DNA viruses. Data compiled from Roche et al., 2023.

Signaling Pathway Modulation: The Role of the cGAS-STING Pathway

Recent studies have elucidated a key mechanism by which SIRT2 inhibition confers an antiviral state: the modulation of the cGAS-STING innate immunity pathway. SIRT2 has been shown to negatively regulate this pathway by deacetylating G3BP1, a critical component for the activation of cGAS. By inhibiting SIRT2, this compound is proposed to prevent the deacetylation of G3BP1, leading to enhanced cGAS activation upon detection of viral DNA. This, in turn, stimulates the STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines that establish an antiviral state within the host cell.

FLS_359_Mechanism cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral DNA Viral DNA cGAS cGAS Viral DNA->cGAS Senses STING STING cGAS->STING Activates G3BP1 G3BP1 G3BP1->cGAS Promotes Activation SIRT2 SIRT2 SIRT2->G3BP1 Deacetylates FLS359 This compound FLS359->SIRT2 Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Genes Type I IFN Genes p-IRF3->IFN-I Genes Translocates to Nucleus and Induces Transcription IFN-I Type I Interferons IFN-I Genes->IFN-I Antiviral State Antiviral State IFN-I->Antiviral State

Caption: Proposed mechanism of this compound antiviral activity via SIRT2 inhibition and subsequent activation of the cGAS-STING pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiviral activity of this compound.

Human Cytomegalovirus (HCMV) Spread Assay

This assay is designed to measure the ability of a compound to inhibit the spread of HCMV from cell to cell, a critical aspect of its pathogenesis.

Workflow Diagram:

HCMV_Spread_Assay A 1. Seed human foreskin fibroblasts (HFFs) in 96-well plates to confluency. B 2. Infect cells with a low multiplicity of infection (MOI) of a fluorescent reporter HCMV strain (e.g., TB40/E-mCherry). A->B C 3. Add serial dilutions of this compound to the infected cell monolayers. B->C D 4. Incubate for 7-10 days to allow for viral spread and plaque formation. C->D E 5. Stain cell nuclei with DAPI. D->E F 6. Acquire images using a high-content imaging system. E->F G 7. Quantify the area of fluorescent plaques relative to the total number of cells (nuclei count) to determine the IC50. F->G TCID50_Assay A 1. Seed susceptible cells (e.g., Vero) in a 96-well plate. B 2. Prepare serial 10-fold dilutions of the virus stock. A->B G To determine IC50, perform steps A-F in the presence of varying concentrations of this compound. A->G C 3. Inoculate replicate wells with each virus dilution. B->C D 4. Incubate for a period sufficient to observe cytopathic effect (CPE). C->D E 5. Score each well for the presence or absence of CPE. D->E F 6. Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method. E->F qRTPCR_Workflow A 1. Infect cells with the target virus in the presence of varying concentrations of this compound. B 2. At a defined time post-infection, lyse the cells and extract total RNA. A->B C 3. Perform reverse transcription to synthesize cDNA from the viral RNA. B->C D 4. Set up qPCR reactions with primers and a probe specific to a viral gene. C->D E 5. Run the qPCR assay and acquire fluorescence data. D->E F 6. Quantify viral RNA levels relative to a housekeeping gene and determine the dose-dependent inhibition by this compound. E->F

References

Allosteric inhibition of SIRT2 by FLS-359

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Allosteric Inhibition of SIRT2 by FLS-359

Introduction

Sirtuin 2 (SIRT2), an NAD⁺-dependent deacylase, has emerged as a significant therapeutic target for a range of diseases, including viral infections and cancer. This document provides a comprehensive technical overview of this compound, a novel small molecule that acts as an allosteric inhibitor of SIRT2. Biochemical, structural, and cellular studies have demonstrated that this compound binds to SIRT2, selectively inhibiting its deacetylase activity and exhibiting broad-spectrum antiviral properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of SIRT2 inhibitors.

Core Mechanism of this compound

This compound, with the chemical name 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline, is a potent and selective allosteric inhibitor of SIRT2.[1][3] X-ray crystallography studies have revealed that this compound binds to the "extended C (EC) pocket" of SIRT2.[1][4] This binding induces a conformational change in the enzyme, rearranging the active site and thereby reducing the rate of deacetylation without directly competing with the NAD⁺ cofactor or the acetylated substrate.[1][5] This allosteric mechanism is consistent with kinetic studies showing that the inhibition is not highly dependent on the concentration of either NAD⁺ or the peptide substrate.[1][3]

A key characteristic of this compound's interaction with SIRT2 is its substrate selectivity. While it effectively inhibits the deacetylation of substrates like α-tubulin, it does not block the demyristoylation activity of SIRT2.[1][5][6] This partial and selective inhibition may contribute to its favorable therapeutic profile, avoiding the potential host cell toxicity associated with complete enzymatic ablation.[6]

Quantitative Data Summary

The inhibitory effects of this compound on SIRT2 have been quantified through various biochemical and cellular assays. The data below is summarized from published studies.

Assay TypeTargetSubstrateKey ParameterValueReference
Biochemical Inhibition SIRT2Ac-H₃K₉WW peptideIC₅₀~3 µM[5][7]
SIRT1Ac-H₃K₉WW peptideIC₅₀>100 µM[5][7]
SIRT3Ac-H₃K₉WW peptideIC₅₀>100 µM[5][7]
SIRT2Myr-H₃K₉WW peptideActivityNo inhibition[1][5]
Target Engagement SIRT2-Thermal Shift (ΔTₘ)+1.4°C @ 6.25 µM[7]
SIRT2-Thermal Shift (ΔTₘ)+2.0°C @ 12.5 µM[7]
Cellular Activity α-tubulin acetylation-Fold Increase~3-fold in HepG2 cells[5]
c-Myc protein level-EffectDramatic reduction in MDA-MB-231 cells[5]
Antiviral Activity Human Cytomegalovirus (HCMV)-IC₅₀ (Spread Assay)0.466 ± 0.203 µM[1]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of SIRT2 inhibition by this compound and its downstream cellular consequences.

G SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin Deacetylates Ac_Tubulin Acetylated α-tubulin (K40) MT_Dynamics Microtubule Dynamics Ac_Tubulin->MT_Dynamics Regulates Tubulin->Ac_Tubulin FLS359 This compound FLS359->SIRT2

Caption: prevents the deacetylation of α-tubulin.

G FLS359 This compound SIRT2_EC SIRT2 EC Pocket FLS359->SIRT2_EC Binds to SIRT2_Inactive SIRT2 (Conformationally Altered) SIRT2_EC->SIRT2_Inactive Induces Conformational Change Inhibition Inhibition of Deacetylase Activity SIRT2_Inactive->Inhibition Leads to Deacetylation Substrate Deacetylation Inhibition->Deacetylation

Caption: Logical flow of this compound binding to the SIRT2 EC pocket, leading to inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

SIRT2 Deacetylase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of SIRT2.

  • Reagents and Materials:

    • Recombinant human SIRT1, SIRT2, and SIRT3 proteins.[3]

    • Substrate peptide: Ac-H₃K₉WW.[7]

    • Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD⁺).[3]

    • This compound serially diluted in appropriate solvent (e.g., DMSO).

    • Reaction buffer.

    • Mass spectrometer for detection.

  • Procedure:

    • Prepare reaction mixtures containing recombinant SIRT2 protein, the Ac-H₃K₉WW peptide (e.g., at its Kₘ of 5 µM), and varying concentrations of NAD⁺ (e.g., 50 µM to 500 µM).[1][3]

    • Add serially diluted this compound or solvent control to the reaction mixtures.

    • Initiate the enzymatic reaction by adding NAD⁺ and incubate at a controlled temperature (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by adding a quenching agent).

    • Analyze the reaction products using mass spectrometry to quantify the amount of deacetylated peptide formed.[7]

    • Calculate the percentage of inhibition at each this compound concentration relative to the solvent control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

    • Perform counter-screening against SIRT1 and SIRT3 to assess selectivity.[3][7]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to SIRT2 in a cellular context or with purified protein.

  • Reagents and Materials:

    • Recombinant human SIRT2 protein (e.g., 2.5 µM).[3]

    • This compound at various concentrations (e.g., 6.25 µM, 12.5 µM).[3]

    • Phosphate-buffered saline (PBS) or appropriate buffer.

    • PCR tubes and a thermal cycler.

    • Centrifuge, SDS-PAGE gels, and Western blotting reagents.

    • Anti-SIRT2 antibody.

  • Procedure:

    • Incubate the recombinant SIRT2 protein with either this compound or a vehicle control for a set time.[1]

    • Aliquot the mixtures into PCR tubes and heat them across a range of temperatures using a thermal cycler (e.g., from 37°C to 65°C) to induce denaturation.

    • After heating, cool the samples and centrifuge at high speed to pellet the aggregated, denatured protein.

    • Carefully collect the supernatant containing the soluble, non-denatured protein.

    • Analyze the amount of soluble SIRT2 remaining in the supernatant by SDS-PAGE and Western blotting using an anti-SIRT2 antibody.

    • Plot the fraction of soluble protein against temperature for each condition (control vs. This compound).

    • The shift in the midpoint transition temperature (Tₘ) indicates ligand binding and stabilization of the protein.[7]

G Start Start: Recombinant SIRT2 Incubate Incubate with this compound or Vehicle Control Start->Incubate Heat Apply Temperature Gradient (Thermal Cycler) Incubate->Heat Centrifuge Centrifuge to Pellet Aggregated Protein Heat->Centrifuge Collect Collect Supernatant (Soluble Protein) Centrifuge->Collect Analyze Analyze by SDS-PAGE & Western Blot Collect->Analyze Plot Plot Melting Curve & Determine ΔTm Analyze->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

X-ray Crystallography

Determining the co-crystal structure provides definitive evidence of the binding mode and interactions between this compound and SIRT2.

  • Protein and Ligand Preparation:

    • Express and purify high-quality, crystallizable recombinant human SIRT2 protein.

    • Prepare a solution of this compound.

  • Crystallization:

    • Mix the purified SIRT2 protein with a molar excess of this compound.

    • Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion with various precipitants, buffers, and additives.

    • Optimize lead conditions to obtain diffraction-quality crystals of the SIRT2-FLS-359 complex.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The SIRT2-FLS-359 complex diffracted to 1.8 Å resolution.[1]

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with a known SIRT2 structure (e.g., PDB ID 3ZGO) as the search model.[1]

    • Refine the model against the experimental data, building the this compound ligand into the electron density map.

    • Analyze the final structure to identify key binding interactions, such as π-π stacking with F119, F190, and Y139, and hydrogen bonds.[1]

Conclusion

This compound represents a significant development in the field of sirtuin modulators. Its allosteric mechanism of inhibition, substrate selectivity, and demonstrated efficacy in cellular models highlight its potential as both a valuable research tool and a lead compound for therapeutic development.[1] The detailed structural and biochemical data available provide a solid foundation for understanding its mode of action and for the future design of next-generation SIRT2 inhibitors. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other modulators targeting this important enzyme.

References

The Multifactorial Anti-HCMV Mechanism of FLS-359: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifactorial anti-Human Cytomegalovirus (HCMV) mechanism of FLS-359, a novel allosteric inhibitor of the host protein Sirtuin 2 (SIRT2). This compound demonstrates broad-spectrum antiviral activity by targeting a host epigenetic factor, presenting a promising strategy to combat viral infections with a high barrier to resistance.[1][2][3][[“]][5] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Assessment of Anti-HCMV Activity

This compound exhibits potent and multifaceted inhibition of HCMV replication and spread. The antiviral efficacy has been quantified through various in vitro assays, and the key findings are summarized below.

Assay TypeCell LineVirus StrainParameterThis compound ValueGanciclovir (Control)Letermovir (Control)Reference
HCMV Spread AssayMRC-5TB40/E-mCherry-UL99eGFPIC500.466 ± 0.203 µM1.7 µM0.003 µM[1][3]
Virus Yield (TCID50)MRC-5TB40/E-mCherry-UL99eGFPIC50Similar to spread assayNot ReportedNot Reported[1][3]
Viral DNA AccumulationMRC-5TB40/E-mCherry-UL99eGFPReductionModest, dose-dependentDose-dependentDose-dependent[3][6]
Viral RNA AccumulationMRC-5TB40/E-mCherry-UL99eGFPReductionModest, dose-dependentNot ReportedNot Reported[2][3]
Cytotoxicity (7 days)MRC-5-CC50> 10 µMNot ReportedNot Reported[2]

Core Mechanism of Action: Allosteric Inhibition of SIRT2

This compound functions as a host-targeted antiviral by modulating the activity of SIRT2, an NAD+-dependent deacylase.[1][2][3][[“]][5] Biochemical and structural studies have revealed that this compound binds to an allosteric site on SIRT2, known as the extended C pocket, leading to a selective inhibition of its deacetylase activity.[7][8][9] This allosteric modulation does not significantly affect the demyristoylase activity of SIRT2.[2][8] The inhibition of SIRT2's deacetylase function is central to the antiviral effects of this compound, impacting various stages of the HCMV replication cycle.[1][2]

cluster_FLS359 This compound cluster_SIRT2 SIRT2 Protein cluster_HCMV HCMV Replication FLS359 This compound SIRT2 SIRT2 FLS359->SIRT2 Binds allosterically Deacetylase Deacetylase Activity FLS359->Deacetylase Inhibits SIRT2->Deacetylase has Demyristoylase Demyristoylase Activity SIRT2->Demyristoylase has Replication Viral Replication SIRT2->Replication Promotes (Host Factor) Deacetylase->Replication Required for efficient

Caption: this compound allosterically inhibits SIRT2 deacetylase activity.

Multifactorial Anti-HCMV Effects

The inhibition of SIRT2 by this compound results in a multifaceted antagonism of HCMV replication. This includes modest reductions in viral RNA and DNA synthesis, and a more substantial impact on the production of infectious viral progeny and their subsequent spread.[1][2][3][6]

Impact on Viral Gene Expression and Genome Replication

Treatment with this compound leads to a dose-dependent decrease in the accumulation of all kinetic classes of viral RNAs (immediate-early, early, and late).[2][3] This suggests an early intervention in the viral life cycle. Consequently, a modest reduction in viral DNA accumulation is also observed.[3][6]

Reduction of Infectious Progeny and Viral Spread

A significant effect of this compound is the pronounced reduction in the yield of infectious virus particles.[1][2][3][6] This suggests that while viral components may be produced, their assembly into fully infectious virions or their subsequent release and spread are impaired. This is corroborated by the potent inhibition observed in viral spread assays.[1][3] The proposed mechanisms for this include potential effects on fatty acid synthesis, which is crucial for the infectivity of progeny virions, and possible impacts on the nuclear egress of viral capsids.[1][3]

FLS359 This compound SIRT2 SIRT2 Inhibition FLS359->SIRT2 RNA Viral RNA Synthesis (All kinetic classes) SIRT2->RNA Modest Reduction DNA Viral DNA Replication SIRT2->DNA Modest Reduction Progeny Infectious Progeny Yield SIRT2->Progeny Substantial Reduction Spread Cell-to-Cell Spread Progeny->Spread Leads to Reduced

Caption: Multifactorial effects of this compound on the HCMV lifecycle.

Induction of Cell Death in Infected Monocytes

In addition to its effects in fibroblasts, SIRT2 inhibition by compounds like this compound has been shown to promote the death of HCMV-infected peripheral blood monocytes.[10] HCMV can establish a quiescent infection in these cells, which are key for systemic viral dissemination.[10] SIRT2 inhibition appears to counteract the pro-survival mechanisms induced by HCMV in monocytes, leading to apoptosis and necroptosis.[10] This is achieved by reducing the expression of the anti-apoptotic protein Mcl-1 and enhancing the activation of MLKL, a key executioner of necroptosis.[10]

cluster_HCMV HCMV-Infected Monocyte cluster_FLS359 This compound Treatment HCMV HCMV Infection Akt Akt Activation HCMV->Akt Autophagy Autophagy HCMV->Autophagy Mcl1 Mcl-1 Upregulation Akt->Mcl1 Survival Monocyte Survival Mcl1->Survival Necroptosis_Inhibition Necroptosis Inhibition Autophagy->Necroptosis_Inhibition FLS359 This compound SIRT2_Inhibition SIRT2 Inhibition FLS359->SIRT2_Inhibition Mcl1_Down Mcl-1 Reduction SIRT2_Inhibition->Mcl1_Down MLKL_Activation MLKL Activation SIRT2_Inhibition->MLKL_Activation Apoptosis Apoptosis Mcl1_Down->Apoptosis Necroptosis Necroptosis MLKL_Activation->Necroptosis

Caption: this compound induces apoptosis and necroptosis in HCMV-infected monocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols employed in the evaluation of this compound.

HCMV Spread Assay

This assay is designed to measure the effect of antiviral compounds on both cell-free and cell-to-cell viral transmission.[1][3]

  • Cell Seeding: Confluent MRC-5 human fibroblasts are seeded in multi-well plates.

  • Infection: Cells are infected with a low multiplicity of infection (MOI) of 0.01 IU/cell with the dual-reporter HCMV strain TB40/E-mCherry-UL99eGFP.[1][2][3] This virus expresses mCherry with immediate-early kinetics and eGFP with late kinetics.

  • Compound Addition: Following viral adsorption, the medium is replaced with fresh medium containing serial dilutions of this compound or control compounds.

  • Incubation: Plates are incubated for 7 days to allow for multiple rounds of viral replication and spread.

  • Imaging and Analysis: The area of fluorescence (both mCherry and eGFP) is quantified using an automated imaging system. The IC50 value is calculated as the concentration of the compound that reduces the fluorescent area by 50% compared to the vehicle-treated control.

A Seed MRC-5 cells B Infect with TB40/E-mCherry-UL99eGFP (low MOI) A->B C Add this compound/ Controls B->C D Incubate (7 days) C->D E Image and Quantify Fluorescent Area D->E F Calculate IC50 E->F

Caption: Workflow for the HCMV Spread Assay.

Viral DNA and RNA Quantification

Quantitative PCR (qPCR) and reverse transcription qPCR (qRT-PCR) are used to measure the impact of this compound on viral genome replication and gene expression, respectively.

  • Infection and Treatment: MRC-5 cells are infected with HCMV (e.g., at an MOI of 3 IU/cell) and treated with various concentrations of this compound.[2][3][6]

  • Harvesting: At a specified time post-infection (e.g., 72 hours), cells are harvested.

  • Nucleic Acid Extraction: Total cellular DNA or RNA is extracted using appropriate commercial kits.

  • qPCR/qRT-PCR:

    • For viral DNA , qPCR is performed using primers and probes specific for an HCMV gene (e.g., UL122) and a host gene (e.g., MDM2) for normalization.[3][6]

    • For viral RNA , RNA is first reverse-transcribed to cDNA. qRT-PCR is then performed using primers for various viral genes representing different kinetic classes and a host housekeeping gene (e.g., GAPDH) for normalization.[2]

  • Analysis: The relative abundance of viral nucleic acids is calculated using the ΔΔCt method.

Virus Yield Reduction Assay (TCID50)

This assay quantifies the amount of infectious virus produced.[3][6]

  • Sample Collection: Supernatants from infected and treated cell cultures are collected at a specific time post-infection.

  • Serial Dilution: The collected supernatants are serially diluted.

  • Infection of Indicator Cells: The dilutions are used to infect fresh monolayers of permissive cells (e.g., MRC-5) in a 96-well plate format.

  • Incubation and Scoring: The plates are incubated for a period sufficient for the development of cytopathic effect (CPE). Each well is then scored as positive or negative for CPE.

  • Calculation: The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench method. This value represents the dilution of the virus that causes CPE in 50% of the inoculated wells.

Conclusion

This compound represents a significant advancement in the development of host-targeted antiviral therapies. Its multifactorial mechanism of action against HCMV, stemming from the allosteric inhibition of SIRT2 deacetylase activity, offers a robust approach to viral control. By moderately affecting viral nucleic acid synthesis while substantially impairing the production and spread of infectious progeny, and promoting the death of latently infected monocytes, this compound showcases a comprehensive antiviral profile. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of SIRT2 inhibitors as a new class of broad-spectrum antiviral agents.

References

FLS-359: A Host-Targeted Antiviral Modulating the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FLS-359 is a novel, potent, and selective allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. As a host-targeted antiviral agent, this compound exhibits broad-spectrum activity against a range of both DNA and RNA viruses. Its mechanism of action is centered on the modulation of host cellular pathways to create an antiviral state, a strategy that presents a high barrier to the development of viral resistance. A key pathway impacted by this compound is the cGAS-STING signaling cascade, a critical component of the innate immune response to viral infections. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The emergence of novel viral threats and the development of resistance to direct-acting antivirals (DAAs) necessitate the exploration of new therapeutic strategies. Host-targeted antivirals (HTAs) represent a promising approach, as they act on cellular factors essential for viral replication, making them less susceptible to viral immune evasion and the development of resistance.[1] this compound is a small molecule that functions as an HTA by inhibiting the deacetylase activity of SIRT2.[2][3] This inhibition has been shown to have a multifactorial antiviral effect, including a modest reduction in viral RNA and DNA and a more significant decrease in the production of infectious viral progeny.[2][4]

Mechanism of Action: Modulation of the cGAS-STING Pathway

Recent studies have elucidated a critical role for SIRT2 in the negative regulation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[2][5] The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral infections, and initiating a type I interferon (IFN) response.[5]

SIRT2 has been shown to deacetylate G3BP1 (Ras-GTPase-activating protein-binding protein 1), a protein essential for the activation of cGAS.[2][5] The deacetylation of G3BP1 by SIRT2 leads to the disassembly of the cGAS-G3BP1 complex, thereby inhibiting cGAS activation and subsequent IFN production.[5]

By inhibiting SIRT2, this compound prevents the deacetylation of G3BP1. This leads to the stabilization of the cGAS-G3BP1 complex, promoting cGAS activation upon detection of viral DNA. Activated cGAS synthesizes cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the phosphorylation of TBK1 and IRF3 and the subsequent transcription of type I interferons and other pro-inflammatory cytokines.[5] This enhanced IFN response establishes a potent antiviral state within the host cell and surrounding tissues.

FLS_359_STING_Pathway cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral DNA Viral DNA cGAS cGAS Viral DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP synthesizes G3BP1 G3BP1 cGAS->G3BP1 forms complex STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3-P IRF3-P IRF3->IRF3-P SIRT2 SIRT2 SIRT2->G3BP1 deacetylates This compound This compound This compound->SIRT2 inhibits Type I IFN Genes Type I IFN Genes IRF3-P->Type I IFN Genes activates transcription IFN-beta mRNA IFN-beta mRNA Type I IFN Genes->IFN-beta mRNA IFN-beta Protein IFN-beta Protein IFN-beta mRNA->IFN-beta Protein translation Antiviral State Antiviral State IFN-beta Protein->Antiviral State induces qRT_PCR_Workflow Seed Cells Seed Cells Treat with this compound & Infect Treat with this compound & Infect Seed Cells->Treat with this compound & Infect Incubate Incubate Treat with this compound & Infect->Incubate Extract RNA Extract RNA Incubate->Extract RNA Reverse Transcription (cDNA synthesis) Reverse Transcription (cDNA synthesis) Extract RNA->Reverse Transcription (cDNA synthesis) qPCR qPCR Reverse Transcription (cDNA synthesis)->qPCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR->Data Analysis (ΔΔCt)

References

The Potential for Viral Resistance to FLS-359: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FLS-359 is a novel, first-in-class, allosteric inhibitor of the host enzyme Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. It has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3][4] By targeting a host cellular factor, this compound presents a therapeutic paradigm with a potentially high barrier to the development of viral resistance, a common limitation of direct-acting antivirals. This whitepaper provides a comprehensive technical overview of the potential for viral resistance to this compound. It details the compound's mechanism of action, the theoretical basis for its high resistance barrier, and outlines experimental protocols for the systematic investigation of potential resistance mechanisms. While no viral resistance to this compound has been reported to date, this document serves as a guide for the ongoing surveillance and proactive assessment of its long-term clinical viability.

Introduction: The Challenge of Antiviral Resistance

The evolution of drug resistance is a significant challenge in the long-term efficacy of antiviral therapies.[5] Viruses, particularly those with high replication rates and error-prone polymerases, can rapidly develop mutations that confer reduced susceptibility to drugs that directly target viral proteins.[5] Host-targeted antivirals (HTAs) represent a promising strategy to overcome this challenge. By modulating host cellular factors that are essential for viral replication, HTAs create a less favorable environment for the virus to evolve resistance, as any viral mutation would need to compensate for the altered host environment without compromising its own fitness. This compound is a prime example of such a host-directed agent.

This compound: Mechanism of Action and Rationale for a High Barrier to Resistance

This compound is an allosteric modulator that binds to the "Extended C Pocket" of SIRT2, selectively inhibiting its deacetylase activity.[6] This inhibition is not competitive with respect to the substrate or NAD+. The antiviral effect of this compound is believed to be multifactorial, stemming from the diverse roles of SIRT2 in cellular processes that are co-opted by viruses for their replication.

The proposed anti-HCMV mechanism is multifactorial, which strongly predicts that drug-resistant mutants will not evolve.[1][3] Potential antiviral mechanisms resulting from SIRT2 inhibition include:

  • Disruption of the Microtubule Network: SIRT2 is involved in the deacetylation of α-tubulin.[1][3] Inhibition by this compound leads to hyperacetylation of α-tubulin, which can interfere with the microtubule network crucial for viral capsid assembly and transport.[1][3]

  • Impact on Lipid Synthesis: SIRT2 inhibition can affect lipid synthesis, and very-long-chain fatty acids are essential for the infectivity of viral particles.[1][3]

  • Alteration of Nuclear Egress: SIRT2 may influence the acetylation of lamin B1, a key factor in the nuclear egress of viral capsids.[1][3]

  • Activation of Cellular Stress Responses: In some cell types, SIRT2 inhibition has been shown to activate p53 and block the PI3K/Akt pathway, both of which can create a cellular environment less conducive to viral replication.[1][3]

This multi-pronged mechanism targeting fundamental host processes suggests that a virus would need to acquire multiple, coordinated mutations to overcome the antiviral effects of this compound, making the development of resistance highly improbable.

Signaling Pathway of this compound Action

FLS359_Mechanism cluster_cell Host Cell FLS359 This compound SIRT2 SIRT2 FLS359->SIRT2 allosteric inhibition Tubulin α-Tubulin SIRT2->Tubulin deacetylation Lipid Lipid Synthesis SIRT2->Lipid LaminB1 Lamin B1 SIRT2->LaminB1 p53 p53 SIRT2->p53 inhibition PI3K_Akt PI3K/Akt Pathway SIRT2->PI3K_Akt activation AcetylatedTubulin Acetylated α-Tubulin Microtubules Microtubule Network AcetylatedTubulin->Microtubules disruption ViralReplication Viral Replication Microtubules->ViralReplication inhibition Lipid->ViralReplication inhibition LaminB1->ViralReplication inhibition p53->ViralReplication inhibition PI3K_Akt->ViralReplication inhibition

Caption: this compound allosterically inhibits SIRT2, leading to multiple downstream effects that collectively suppress viral replication.

Quantitative Data on this compound Antiviral Activity

While no resistance data is available, the potent broad-spectrum activity of this compound underscores its potential as a robust antiviral agent. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses

Virus FamilyVirusCell LineEC50 (µM)Comparator DrugComparator EC50 (µM)
HerpesviridaeHuman Cytomegalovirus (HCMV)MRC-50.466 ± 0.203Ganciclovir1.7
HerpesviridaeEpstein-Barr Virus (EBV)Akata<10Phosphonoacetic acid~10
FlaviviridaeDengue Virus--Tenovin-1-
OrthomyxoviridaeInfluenza A--Oseltamivir-
HepadnaviridaeHepatitis B Virus----
Coronaviridae-----

Data compiled from multiple sources.[1][3][7] Note: Specific EC50 values for all listed viruses were not available in the provided search results.

Table 2: this compound In Vitro Assay Data for SIRT2 Inhibition and HCMV Spread

AssayDescriptionResult
SIRT2 Thermal ShiftMeasures binding of this compound to SIRT2Tm increase of 2.0°C at 12.5 µM
SIRT2 Deacetylase InhibitionIn vitro inhibition of SIRT2 catalytic activityIC50 ≈ 3 µM
SIRT1/3 Deacetylase InhibitionSelectivity against other sirtuinsIC50 > 100 µM
HCMV Spread AssayInhibition of virus spread in cell cultureIC50 = 0.466 ± 0.203 µM
Cytotoxicity (CC50)Effect on Akata cell viability> 100 µM

Data extracted from JCI Insight article.[1][4]

Experimental Protocols for Investigating Viral Resistance to this compound

The following are detailed, albeit theoretical, experimental protocols for assessing the potential for viral resistance to this compound. These methods are standard in the field of antiviral drug development.

In Vitro Resistance Selection Studies

Objective: To determine if viruses can develop resistance to this compound under prolonged drug pressure in cell culture.

Methodology:

  • Serial Passage:

    • Initiate parallel cultures of a permissive cell line (e.g., MRC-5 for HCMV).

    • Infect cells with a low multiplicity of infection (MOI) of the virus.

    • Treat one set of cultures with this compound at a concentration equal to the EC50. Treat a parallel set with a vehicle control.

    • Monitor the cultures for cytopathic effect (CPE).

    • When CPE is observed, harvest the virus-containing supernatant.

    • Use the harvested virus to infect fresh cell cultures, again in the presence of this compound (or vehicle).

    • Gradually increase the concentration of this compound in the treatment arm with each subsequent passage.

    • Continue this process for a significant number of passages (e.g., 20-50).

  • Plaque Reduction Assay:

    • Periodically, test the viral populations from the this compound-treated and vehicle-treated arms for their susceptibility to this compound using a plaque reduction assay.

    • A significant increase in the EC50 for the virus from the this compound-treated arm would indicate the emergence of resistance.

Workflow for In Vitro Resistance Selection

Resistance_Selection_Workflow start Start: Infect cells with virus passage Serial Passage in Presence of this compound (Increasing Concentrations) start->passage monitor Monitor for Cytopathic Effect (CPE) passage->monitor harvest Harvest Virus monitor->harvest harvest->passage Next Passage test Phenotypic Testing: Plaque Reduction Assay harvest->test compare Compare EC50 to Wild-Type test->compare sequence Genotypic Analysis: Sequence Viral Genome compare->sequence If EC50 Increased end End: Characterize Resistant Mutant sequence->end

Caption: A standard workflow for the in vitro selection and characterization of antiviral resistance.

Genotypic and Phenotypic Characterization of Potential Resistance

Objective: To identify the genetic basis of any observed resistance and confirm its functional consequences.

Methodology:

  • Viral Genome Sequencing:

    • If a resistant viral population is identified, perform whole-genome sequencing of the resistant virus and the corresponding wild-type (vehicle-passaged) virus.

    • Identify any mutations that are unique to the resistant virus.

  • Reverse Genetics:

    • Introduce the identified mutations into a wild-type viral infectious clone using site-directed mutagenesis.

    • Generate recombinant viruses carrying the putative resistance mutations.

    • Perform plaque reduction assays to confirm that the specific mutations confer resistance to this compound.

  • Mechanism of Resistance Studies:

    • Investigate how the identified viral mutations overcome the effects of this compound. This could involve studies on:

      • Viral protein-host protein interactions.

      • Dependence of the mutant virus on the SIRT2-regulated pathways.

      • Replication kinetics of the mutant virus in the presence and absence of this compound.

Potential (Hypothetical) Mechanisms of Viral Resistance to this compound

Given that this compound targets a host protein, viral resistance mechanisms are less likely to involve direct modification of the drug target. Instead, they would likely involve the virus evolving to:

  • Bypass the SIRT2-regulated pathway: The virus might develop mutations in its proteins that allow it to utilize alternative cellular pathways for replication, thereby reducing its dependence on the SIRT2-mediated processes that are inhibited by this compound.

  • Induce a compensatory host response: A mutant virus could potentially evolve to manipulate the host cell in a way that counteracts the effects of SIRT2 inhibition.

  • Alter viral protein interactions with host factors: A viral mutation could change the interaction of a viral protein with a host factor downstream of SIRT2, rendering the viral process insensitive to the altered state of the host cell.

Logical Relationship of Potential Resistance

Resistance_Logic cluster_drug_action This compound Action cluster_viral_dependence Viral Dependence cluster_resistance Potential Resistance Mechanism FLS359 This compound SIRT2 SIRT2 FLS359->SIRT2 inhibits ViralReplication Viral Replication FLS359->ViralReplication inhibits HostPathway Host Pathway SIRT2->HostPathway regulates HostPathway->ViralReplication Virus Wild-Type Virus Virus->HostPathway exploits MutantVirus Resistant Virus MutantVirus->ViralReplication maintains AltPathway Alternative Host Pathway MutantVirus->AltPathway exploits AltPathway->ViralReplication

Caption: A hypothetical mechanism of resistance where a mutant virus bypasses the host pathway targeted by this compound.

Conclusion

This compound represents a significant advancement in antiviral therapy due to its novel, host-targeted mechanism of action. The multifactorial nature of its antiviral activity provides a strong theoretical basis for a high barrier to the development of viral resistance. While no resistance to this compound has been documented, ongoing surveillance and proactive investigation using the experimental frameworks outlined in this whitepaper are essential components of its continued clinical development. The data accumulated to date strongly support the potential of this compound as a durable and broad-spectrum antiviral agent.

References

Understanding the Pharmacokinetics of FLS-359 in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLS-359 is an allosteric inhibitor of Sirtuin 2 (SIRT2), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase, exhibiting broad-spectrum antiviral activity.[1][2][3] Understanding the pharmacokinetic profile of this small molecule in preclinical models is crucial for its continued development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details the experimental methodologies employed in these studies, and illustrates the key signaling pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in female BALB/c mice following a single oral administration. To date, published pharmacokinetic data for this compound in other preclinical species such as rats or dogs are not available.

ParameterValueUnitsPreclinical ModelDosing
Cmax 89µMFemale BALB/c mice50 mg/kg, single oral (p.o.) dose
Half-life (t½) ~6hoursFemale BALB/c mice50 mg/kg, single oral (p.o.) dose
AUC 713µM•h/mLFemale BALB/c mice50 mg/kg, single oral (p.o.) dose

Data sourced from Roche et al., 2023.[1]

Experimental Protocols

The preclinical evaluation of this compound pharmacokinetics involves a series of standardized procedures, from drug administration to bioanalytical quantification. The methodologies described below are based on established practices in preclinical pharmacokinetic testing.

Animal Models and Drug Administration

Animal Strain: Female BALB/c mice are a commonly used inbred strain for pharmacokinetic studies due to their genetic homogeneity.

Housing and Acclimatization: Prior to the study, animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimate for a sufficient period to minimize stress-related physiological changes.

Drug Formulation and Administration: For oral administration, this compound is typically formulated in a suitable vehicle to ensure solubility and stability. The formulation is administered via oral gavage, a precise method for delivering a defined dose directly into the stomach.

Blood Sampling

Methodology: Serial blood sampling is a preferred technique in mouse pharmacokinetic studies as it reduces the number of animals required and minimizes inter-individual variability.[4] Common methods for serial blood collection in mice include:[5][6]

  • Tail Vein Sampling: A small incision is made in the lateral tail vein to collect a small volume of blood.

  • Submandibular Bleeding: Blood is collected from the submandibular vein.

  • Retro-orbital Bleeding: Blood is collected from the retro-orbital sinus.

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting. Plasma is then separated by centrifugation and stored at low temperatures (typically -80°C) until analysis to ensure the stability of the analyte.[5]

Bioanalytical Method: LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantitative analysis of small molecules like this compound in biological matrices.[7][8][9]

Sample Preparation: Plasma samples typically undergo a protein precipitation step to remove larger molecules that can interfere with the analysis. This is often achieved by adding an organic solvent such as acetonitrile (B52724) or methanol.

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The compound of interest, this compound, is separated from other components in the plasma based on its physicochemical properties as it passes through a chromatographic column.

Mass Spectrometric Detection: Following separation, this compound enters the mass spectrometer. It is ionized, and the mass spectrometer selectively detects and quantifies the specific mass-to-charge ratio of this compound and its fragments, providing high specificity and sensitivity.

Quantification: The concentration of this compound in the plasma samples is determined by comparing its response to that of a known concentration of an internal standard, and by using a calibration curve generated with known concentrations of this compound.

Data Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software, such as WinNonlin, to calculate key parameters like Cmax, Tmax, AUC, and half-life.[1]

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action: Inhibition of SIRT2 Signaling

This compound functions as an allosteric inhibitor of SIRT2, an NAD+-dependent deacetylase. SIRT2 plays a role in various cellular processes by deacetylating target proteins. By inhibiting SIRT2, this compound can modulate these downstream pathways.

FLS359_SIRT2_Pathway cluster_SIRT2 SIRT2-Mediated Deacetylation cluster_FLS359 Inhibition by this compound cluster_Downstream Downstream Cellular Effects SIRT2 SIRT2 (NAD+-dependent deacetylase) NAM Nicotinamide SIRT2->NAM Substrate Deacetylated Substrate Protein SIRT2->Substrate NAD NAD+ NAD->SIRT2 Substrate_Ac Acetylated Substrate Protein (e.g., α-tubulin, FOXO1, CDK9) Substrate_Ac->SIRT2 Deacetylation Cellular_Processes Modulation of Cellular Processes (e.g., Gene Expression, Metabolism, Replication Stress Response) Substrate->Cellular_Processes FLS359 This compound FLS359->SIRT2 Allosteric Inhibition PK_Workflow cluster_InVivo In-Vivo Phase cluster_SampleProcessing Sample Processing cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Animal_Prep Animal Acclimatization (BALB/c mice) Dosing Oral Administration of this compound (50 mg/kg) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of This compound Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., WinNonlin) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, t½, AUC) PK_Modeling->Parameter_Calc

References

The Modulatory Effect of FLS-359 on α-Tubulin Deacetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLS-359 is a novel small molecule that has been identified as a potent and selective allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. A primary substrate of SIRT2 is α-tubulin, a key component of microtubules. The acetylation of α-tubulin at lysine (B10760008) 40 (K40) is a critical post-translational modification that regulates microtubule stability and function. This technical guide provides an in-depth overview of the mechanism by which this compound impacts α-tubulin deacetylation, supported by quantitative data and detailed experimental protocols.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell morphology. The functional diversity of microtubules is, in part, regulated by post-translational modifications of their constituent α- and β-tubulin subunits. Among these modifications, the reversible acetylation of α-tubulin on lysine 40 (K40) is a hallmark of stable microtubules.

The acetylation state of α-tubulin is maintained by the balanced activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). While HDAC6 is the primary α-tubulin deacetylase, the NAD+-dependent deacetylase SIRT2 also plays a significant role, particularly in the deacetylation of perinuclear microtubules. Dysregulation of α-tubulin acetylation has been implicated in various pathologies, including cancer and neurodegenerative diseases, making the enzymes that regulate this process attractive therapeutic targets.

This compound has emerged as a selective allosteric inhibitor of SIRT2.[1][2] By binding to a pocket distinct from the active site, this compound modulates the enzymatic activity of SIRT2, leading to a significant increase in the acetylation of its substrates, most notably α-tubulin.[1][3] This guide details the biochemical and cellular effects of this compound on α-tubulin deacetylation.

Mechanism of Action

This compound functions as an allosteric inhibitor of SIRT2.[2] This mode of inhibition means that this compound binds to a site on the SIRT2 enzyme that is spatially distinct from the active site where the deacetylation of α-tubulin occurs. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby decreasing the rate of α-tubulin deacetylation. The consequence of SIRT2 inhibition by this compound is the accumulation of acetylated α-tubulin (hyperacetylation) within the cell.

FLS359 This compound SIRT2 SIRT2 (NAD+-dependent Deacetylase) FLS359->SIRT2 Allosteric Inhibition aTub_Ac Acetylated α-tubulin (Lys40) SIRT2->aTub_Ac Deacetylation Microtubule_Stability Increased Microtubule Stability & Altered Dynamics aTub_Ac->Microtubule_Stability aTub α-tubulin

Figure 1. this compound Signaling Pathway on α-tubulin Acetylation.

Quantitative Data

The inhibitory effect of this compound on SIRT2 and its downstream impact on α-tubulin acetylation have been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibition of Sirtuin Deacetylase Activity by this compound
Sirtuin IsoformSubstrateAssay MethodIC50 (µM)
SIRT2Ac-H3K9WW peptideMass Spectrometry~3[4][5]
SIRT1Ac-H3K9WW peptideMass Spectrometry>100[4][5]
SIRT3Ac-H3K9WW peptideMass Spectrometry>100[4][5]
Table 2: Cellular Effect of this compound on α-Tubulin Acetylation
Cell LineTreatment DurationThis compound ConcentrationMethodResult
HepG224 hoursNot specifiedWestern Blot~3-fold increase in acetylated α-tubulin[4][5]
Table 3: this compound Engagement with SIRT2 Measured by Thermal Shift Assay
This compound Concentration (µM)SIRT2 Tm Shift (°C)
6.25+1.4[4]
12.5+2.0[4]

Experimental Protocols

The following protocols are representative of the methods used to characterize the effect of this compound on SIRT2 and α-tubulin deacetylation.

In Vitro SIRT2 Deacetylase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the deacetylase activity of recombinant SIRT2.

  • Reagents:

    • Recombinant human SIRT2 (e.g., SIRT22–389)

    • Acetylated peptide substrate (e.g., Ac-H3K9WW)

    • NAD+

    • This compound (or other test compounds)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Quenching Solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)

  • Procedure:

    • Prepare a reaction mixture containing recombinant SIRT2, the acetylated peptide substrate, and NAD+ in the assay buffer.

    • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Analyze the reaction mixture by mass spectrometry to quantify the formation of the deacetylated peptide product.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Analysis Reagents Recombinant SIRT2 Acetylated Peptide NAD+ This compound/Vehicle Incubate Incubate at 37°C Reagents->Incubate Quench Quench Reaction Incubate->Quench MS Mass Spectrometry Analysis Quench->MS IC50 IC50 Calculation MS->IC50

Figure 2. Workflow for In Vitro SIRT2 Deacetylase Assay.
Cellular α-Tubulin Acetylation Assay (Western Blot)

This method is used to assess the effect of this compound on the levels of acetylated α-tubulin in cultured cells.

  • Reagents:

    • Cultured cells (e.g., HepG2)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies:

      • Anti-acetyl-α-tubulin (Lys40) (e.g., clone 6-11B-1)

      • Anti-α-tubulin (loading control)

      • Anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or β-actin signal.

Thermal Shift Assay (TSA)

TSA is employed to confirm the direct binding of this compound to SIRT2.

  • Reagents:

    • Recombinant human SIRT2

    • This compound

    • SYPRO Orange dye (or other fluorescent dye)

    • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

    • Real-time PCR instrument

  • Procedure:

    • Prepare a mixture of recombinant SIRT2 and SYPRO Orange dye in the assay buffer.

    • Add varying concentrations of this compound or vehicle control to the mixture in a 96- or 384-well PCR plate.

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the SYPRO Orange dye.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, resulting in a peak in the first derivative of the fluorescence curve.

    • Calculate the shift in Tm (ΔTm) induced by this compound, which indicates ligand binding and stabilization of the protein.

cluster_0 Sample Preparation cluster_1 Thermal Denaturation cluster_2 Data Analysis Reagents Recombinant SIRT2 SYPRO Orange This compound/Vehicle RT_PCR Real-Time PCR Instrument (Temperature Ramp) Reagents->RT_PCR Fluorescence Monitor Fluorescence RT_PCR->Fluorescence Tm Determine Melting Temperature (Tm) Fluorescence->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

Figure 3. Workflow for Thermal Shift Assay.

Conclusion

This compound is a valuable research tool for studying the biological roles of SIRT2 and the significance of α-tubulin acetylation. Its mechanism as a selective, allosteric inhibitor of SIRT2 leads to a quantifiable increase in cellular α-tubulin acetylation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential SIRT2 modulators. Further investigation into the dose-dependent effects of this compound on α-tubulin acetylation in various cell types will provide a more comprehensive understanding of its therapeutic potential in diseases characterized by dysregulated microtubule stability.

References

The Role of FLS-359 in Inducing Hyperacetylation of α-Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLS-359 is a potent and selective allosteric inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. A primary and well-documented consequence of SIRT2 inhibition by this compound is the hyperacetylation of α-tubulin, a key component of microtubules. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on α-tubulin acetylation, and the functional consequences for cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the SIRT2-tubulin axis.

Introduction to this compound and SIRT2

This compound is a small molecule that has been identified as a selective, allosteric inhibitor of SIRT2 deacetylase activity.[1][2] Biochemical and X-ray structural studies have confirmed that this compound binds to SIRT2 and inhibits its ability to remove acetyl groups from substrate proteins.[1][2] One of the most prominent substrates of SIRT2 in the cytoplasm is α-tubulin, specifically at the lysine-40 (K40) residue.[3][4] The acetylation of α-tubulin is a post-translational modification associated with stable microtubules and plays a crucial role in various cellular functions, including intracellular transport, cell motility, and the regulation of microtubule dynamics.[5]

Mechanism of Action: this compound-Mediated SIRT2 Inhibition

This compound functions as an allosteric inhibitor, meaning it binds to a site on the SIRT2 enzyme distinct from the active site. This binding event induces a conformational change in SIRT2 that reduces its catalytic efficiency, leading to a decrease in its deacetylase activity.[1][2] This allosteric inhibition is selective for SIRT2, with significantly less activity against other sirtuin isoforms such as SIRT1 and SIRT3.[6]

The direct consequence of SIRT2 inhibition by this compound is the accumulation of acetylated substrates. In the context of microtubule biology, this leads to the hyperacetylation of α-tubulin at the K40 position.[3][4]

FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 Allosteric Inhibition Deacetylation Deacetylation SIRT2->Deacetylation Catalyzes alphaTubulin_acetylated Acetylated α-tubulin (Ac-α-tubulin) alphaTubulin_acetylated->Deacetylation alphaTubulin_deacetylated α-tubulin Acetylation Acetylation (by α-TAT1) alphaTubulin_deacetylated->Acetylation Acetylation->alphaTubulin_acetylated Deacetylation->alphaTubulin_deacetylated

Caption: Mechanism of this compound Induced α-tubulin Hyperacetylation.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on SIRT2 and its downstream impact on α-tubulin acetylation have been quantified in various studies.

ParameterValueCell Line / SystemReference
SIRT2 Deacetylase Activity IC50 ~3 µMIn vitro assay[6]
Increase in Acetylated α-tubulin ~3-foldHepG2 cells (24h treatment)[4]
SIRT1 Deacetylase Activity IC50 >100 µMIn vitro assay[6]
SIRT3 Deacetylase Activity IC50 >100 µMIn vitro assay[6]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, HeLa, or primary neurons) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis of Acetylated α-Tubulin
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1, typically at a 1:1000 to 1:3000 dilution) overnight at 4°C.[7]

    • Incubate with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH or β-actin) as a normalization control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.

start This compound Treated Cells lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Ac-α-tubulin & anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: Western Blot Workflow for Acetylated α-tubulin Detection.
In Vitro SIRT2 Deacetylase Assay (Mass Spectrometry-Based)

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2):

    • Recombinant human SIRT2 enzyme.

    • Varying concentrations of this compound or vehicle control.

    • NAD+ cofactor.

  • Initiation: Initiate the reaction by adding a synthetic acetylated peptide substrate (e.g., a peptide corresponding to the N-terminus of histone H3 with an acetylated lysine).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an acid, such as formic acid.

  • Mass Spectrometry Analysis: Analyze the reaction mixture using MALDI-TOF or LC-MS/MS to quantify the ratio of the deacetylated to the acetylated peptide substrate.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Signaling Pathways and Functional Consequences

The hyperacetylation of α-tubulin induced by this compound has significant downstream effects on microtubule-dependent cellular processes.

FLS359 This compound SIRT2 SIRT2 FLS359->SIRT2 Inhibits Ac_alphaTubulin ↑ Acetylated α-tubulin SIRT2->Ac_alphaTubulin Deacetylates (inhibited) MT_Stability ↑ Microtubule Stability Ac_alphaTubulin->MT_Stability MT_Dynamics ↓ Microtubule Dynamics Ac_alphaTubulin->MT_Dynamics Intracellular_Transport Altered Intracellular Transport MT_Stability->Intracellular_Transport Cell_Motility Altered Cell Motility MT_Dynamics->Cell_Motility Viral_Replication Inhibition of Viral Replication Intracellular_Transport->Viral_Replication

Caption: Downstream Consequences of this compound-Induced α-tubulin Hyperacetylation.

Increased microtubule stability resulting from hyperacetylation can affect:

  • Intracellular Transport: The movement of organelles, vesicles, and proteins along microtubule tracks can be altered. This has been shown to be particularly relevant in the context of viral infections, where this compound can disrupt the transport of viral components.[1][2]

  • Cell Motility: Changes in microtubule dynamics can impact cell migration and invasion.

  • Neuronal Function: In neurons, microtubule stability is crucial for axonal transport and dendritic spine morphology.

Conclusion

This compound is a valuable research tool for studying the role of SIRT2 and α-tubulin acetylation in various biological processes. Its specific and potent inhibition of SIRT2 leads to a robust and quantifiable increase in acetylated α-tubulin, providing a clear pharmacodynamic marker. The detailed protocols and data presented in this guide are intended to support further investigation into the therapeutic potential of targeting this pathway in diseases ranging from viral infections to neurodegenerative disorders and cancer.

References

Methodological & Application

FLS-359 Protocol for In Vitro Antiviral Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLS-359 is a novel small molecule that has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2][3] This host-targeted antiviral acts as an allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[2][3] By modulating host cell pathways, this compound creates an environment that is non-permissive for viral replication. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral efficacy, including methods for assessing its impact on viral replication, spread, and cytotoxicity.

Introduction

Host-targeted antivirals present a promising strategy to combat a wide array of viral pathogens and to mitigate the development of drug resistance. This compound represents a new class of such antivirals by targeting the host enzyme SIRT2. SIRT2 is implicated in various cellular processes, including the regulation of inflammatory responses and innate immunity. Inhibition of SIRT2 by this compound has been shown to negatively regulate the cGAS-STING pathway, a critical component of the innate immune response to viral DNA.[4][5][6][7][8] This document outlines standardized in vitro assays to characterize the antiviral properties of this compound.

Data Presentation

Antiviral Activity of this compound against Various Viruses
Virus FamilyVirusAssay TypeCell LineEC50 (µM)
HerpesviridaeHuman Cytomegalovirus (HCMV)Viral Spread AssayMRC-50.466 ± 0.203
HerpesviridaeHuman Cytomegalovirus (HCMV)Virus Yield Assay (TCID50)MRC-5~0.5
HerpesviridaeEpstein-Barr Virus (EBV)Lytic Reactivation InhibitionAkata-BX1~1
CoronaviridaeSARS-CoV-2Plaque ReductionVero E6Not Specified
OrthomyxoviridaeInfluenza A VirusNot SpecifiedNot SpecifiedNot Specified
FlaviviridaeZika VirusNot SpecifiedNot SpecifiedNot Specified
HepadnaviridaeHepatitis B Virus (HBV)cccDNA EstablishmentPrimary Human HepatocytesNot Specified

Note: EC50 values are approximate and may vary depending on the specific assay conditions.

Cytotoxicity of this compound
Cell LineAssay DurationAssay TypeCC50 (µM)
MRC-5 (confluent)7 daysDAPI Staining (Cell Count)>10
MRC-5 (confluent)7 daysNeutral Red Uptake>10
MRC-5 (dividing)6 daysNot Specified>10

Experimental Protocols

SIRT2 Deacetylase Activity Inhibition Assay

This assay biochemically quantifies the inhibitory effect of this compound on SIRT2 deacetylase activity.

Materials:

  • Recombinant human SIRT2 protein

  • Fluorogenic acetylated peptide substrate (e.g., based on histone H3)

  • NAD+

  • This compound

  • Assay Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA)

  • Developer solution (containing a SIRT2 inhibitor like nicotinamide (B372718) and trypsin)

  • 96-well black plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 40 nM of recombinant SIRT2 to each well.

  • Add the this compound dilutions to the wells.

  • Incubate for 30 minutes at 37°C to allow for compound binding to the enzyme.

  • Initiate the reaction by adding a mixture of the fluorogenic peptide substrate (10 µM) and NAD+ (200 µM).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 90 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells as an indicator of cytotoxicity.

Materials:

  • Target cell line (e.g., MRC-5)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Viral Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • This compound

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in plates and grow to a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • In separate tubes, pre-incubate the virus (at a concentration that yields 50-100 plaques/well) with each this compound dilution for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and infect with the virus-FLS-359 mixtures.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the inoculum and wash the cells.

  • Add the overlay medium to each well.

  • Incubate for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fix the cells with the fixing solution for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control and determine the EC50 value.

Viral Load Quantification by qRT-PCR

This assay quantifies the effect of this compound on the production of viral RNA.

Materials:

  • Host cell line

  • Virus

  • This compound

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (SYBR Green or probe-based)

  • Primers and probe specific to a viral gene

  • Primers for a host housekeeping gene (e.g., GAPDH) for normalization

  • qPCR instrument

Procedure:

  • Infect host cells with the virus in the presence of serial dilutions of this compound.

  • At a specific time post-infection (e.g., 72 hours), harvest the cells.

  • Extract total RNA from the cells using a commercial kit.

  • Perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with primers for the viral gene and the host housekeeping gene.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA, normalized to the housekeeping gene.

  • Plot the dose-dependent reduction in viral RNA levels. A modest, dose-dependent reduction in viral RNAs is expected with this compound treatment.[9]

Visualization of Pathways and Workflows

FLS359_Mechanism_of_Action cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral DNA Viral DNA cGAS cGAS Viral DNA->cGAS sensed by STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN Genes IFN Genes p-IRF3->IFN Genes translocates to nucleus and activates SIRT2 SIRT2 G3BP1 G3BP1 SIRT2->G3BP1 deacetylates FLS359 This compound FLS359->SIRT2 inhibits G3BP1->cGAS promotes activation Antiviral State Antiviral State IFN Genes->Antiviral State

Caption: this compound inhibits SIRT2, leading to enhanced cGAS-STING signaling and an antiviral state.

Antiviral_Assay_Workflow cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Infect cells with virus in the presence of this compound A->C B Culture host cells to confluency B->C D1 Plaque Reduction Assay C->D1 D2 qRT-PCR for Viral Load C->D2 D3 Cell Viability Assay (e.g., MTT) C->D3 E1 Calculate EC50 D1->E1 E2 Quantify viral RNA reduction D2->E2 E3 Calculate CC50 D3->E3

Caption: General workflow for in vitro antiviral evaluation of this compound.

References

Application Notes and Protocols for FLS-359 in Humanized Mouse Models of HCMV Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytomegalovirus (HCMV) is a ubiquitous pathogen that establishes lifelong latency and can cause severe disease in immunocompromised individuals, such as transplant recipients and newborns.[1] The strict species specificity of HCMV has historically hindered the development of effective antiviral therapies.[1] Humanized mouse models, which involve engrafting immunodeficient mice with human cells or tissues, have emerged as invaluable preclinical tools for studying HCMV pathogenesis and evaluating novel therapeutics.[1]

FLS-359 is a novel, potent, and selective allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase.[2][3][4] this compound targets a host factor, offering the potential for broad-spectrum antiviral activity and a high barrier to resistance.[2][4][5] Studies have demonstrated that this compound effectively inhibits HCMV replication at multiple stages, including reducing viral RNA and DNA accumulation and diminishing the yield of infectious progeny.[2][3][5][6] This document provides detailed application notes and protocols for the use of this compound in two distinct humanized mouse models of HCMV infection.

Mechanism of Action: this compound and SIRT2 Inhibition

This compound functions as an allosteric inhibitor of the deacetylase activity of SIRT2.[2][3][4] By binding to a pocket distinct from the active site, it modulates the enzyme's function rather than competing with the substrate or NAD+ cofactor. This targeted inhibition of a host enzyme disrupts processes essential for viral replication. The anti-HCMV mechanism is believed to be multifactorial, contributing to its efficacy.[2] One key pathway affected by SIRT2 modulation is the innate immune cGAS-STING pathway. SIRT2 negatively regulates this pathway; therefore, its inhibition by this compound can lead to an enhanced antiviral state.

FLS359_MoA cluster_virus HCMV Infection cluster_host Host Cell Viral_DNA Viral DNA in Cytoplasm cGAS cGAS Viral_DNA->cGAS Senses STING STING cGAS->STING Activates IRF3 TBK1/IRF3 STING->IRF3 Activates IFN Type I Interferons (IFN-α/β) IRF3->IFN Upregulates Antiviral Antiviral State IFN->Antiviral Induces SIRT2 SIRT2 SIRT2->cGAS Inhibits FLS359 This compound FLS359->SIRT2 Inhibits

Caption: this compound inhibits SIRT2, relieving its suppression of the cGAS-STING pathway.

Data Presentation

In Vitro Efficacy of this compound against HCMV
Assay TypeCell LineVirus StrainCompoundIC50 (µM)
Spread Assay MRC-5TB40/E-mCherry-UL99eGFPThis compound0.466 ± 0.203
Ganciclovir (GCV)1.7
Letermovir (LMV)0.003
Virus Yield (TCID50) MRC-5TB40/E-mCherry-UL99eGFPThis compound~0.5

Data summarized from Roche et al., JCI, 2023.[2]

Pharmacokinetics of this compound in Mice
SpeciesStrainDose (p.o.)Cmax (µM)t1/2 (hours)AUC (µM·h/mL)
Mouse BALB/c50 mg/kg89~6713

Data from a single oral dose administration. Summarized from Roche et al., JCI, 2023.[2]

In Vivo Efficacy of this compound in Humanized Mouse Models
Model TypeTreatment GroupDose & RegimenMean Viral Titer (TCID50/plug or implant)Fold Reduction vs. Vehicle
Gelfoam/Fibroblast Vehicle Control0.5% methylcellulose (B11928114) + 0.5% Tween-80, p.o., b.i.d.~1 x 10^5-
This compound50 mg/kg, p.o., b.i.d.~1 x 10^3~100-fold
Valganciclovir100 mg/kg, p.o., b.i.d.~1 x 10^2~1000-fold
Human Lung-Only Vehicle Control0.5% methylcellulose + 0.5% Tween-80, p.o., b.i.d.~1 x 10^6-
This compound50 mg/kg, p.o., b.i.d.~1 x 10^4~100-fold

Data estimated from graphical representations in Roche et al., JCI, 2023.[7]

Experimental Protocols

Experimental Workflow Overview

experimental_workflow cluster_model1 Model 1: Gelfoam/Fibroblast Implant cluster_model2 Model 2: Human Lung-Only Mouse (LoM) M1_Step1 Infect MRC-5 Fibroblasts (TB40/E-mCherry, 0.05 IU/cell) M1_Step2 Seed 1x10^6 cells into Gelfoam plug M1_Step1->M1_Step2 M1_Step3 Subcutaneous Implantation in NOG mice M1_Step2->M1_Step3 M1_Step4 Initiate Treatment (24h post-implant) This compound (50 mg/kg) or Vehicle p.o., b.i.d. for 11 days M1_Step3->M1_Step4 M1_Step5 Harvest Plugs & Quantify Virus (TCID50 Assay) M1_Step4->M1_Step5 M2_Step1 Implant Human Fetal Lung Tissue Subcutaneously in NSG mice M2_Step2 Allow tissue maturation (several weeks) M2_Step1->M2_Step2 M2_Step3 Directly Inoculate Implant with HCMV (TB40/E-Luciferase) M2_Step2->M2_Step3 M2_Step4 Initiate Treatment This compound (50 mg/kg) or Vehicle p.o., b.i.d. for 14 days M2_Step3->M2_Step4 M2_Step5 Harvest Implants & Quantify Virus (Luciferase Assay / qPCR) M2_Step4->M2_Step5

Caption: Workflow for evaluating this compound in two distinct HCMV humanized mouse models.

Protocol 1: Gelfoam/Human Fibroblast Implant Model

This model provides a rapid and straightforward system to assess antiviral efficacy against HCMV replicating in human fibroblasts in an in vivo environment.

Materials:

  • Human MRC-5 fibroblasts

  • HCMV strain TB40/E-mCherry-UL99eGFP

  • Sterile Gelfoam absorbable gelatin sponges

  • NOD/Shi-scid/IL-2Rγnull (NOG) mice (6-8 weeks old)

  • This compound

  • Vehicle: 0.5% methylcellulose with 0.5% Tween-80 in sterile water

  • Standard cell culture reagents and surgical tools

Procedure:

  • Cell Infection: Culture MRC-5 fibroblasts to ~90% confluency. Infect the cells with HCMV TB40/E-mCherry-UL99eGFP at a multiplicity of infection (MOI) of 0.05 IU/cell. Incubate for 24 hours.[7]

  • Gelfoam Seeding: Harvest the infected MRC-5 cells by trypsinization and count them. Resuspend the cells in culture medium and seed 1 x 10^6 cells into each sterile Gelfoam plug. Incubate the seeded plugs for 3 days in a cell culture incubator to allow cell adherence and viral replication to establish.[7]

  • Subcutaneous Implantation: Anesthetize the NOG mice. Make a small incision on the dorsal flank and create a subcutaneous pocket using blunt dissection. Insert one seeded Gelfoam plug into the pocket and close the incision with wound clips or sutures.

  • Drug Administration:

    • Prepare a formulation of this compound at a suitable concentration in the vehicle for a final dose of 50 mg/kg.

    • Beginning 24 hours after implantation, administer this compound (50 mg/kg) or vehicle control to the mice via oral gavage (p.o.).[7]

    • Treatment should be administered twice daily (b.i.d.) for a total of 11 consecutive days.[7]

  • Endpoint Analysis:

    • At the end of the 11-day treatment period, humanely euthanize the mice.

    • Aseptically harvest the Gelfoam plugs.

    • Homogenize the plugs in a known volume of culture medium.

    • Determine the viral titer from the homogenate using a standard 50% Tissue Culture Infectious Dose (TCID50) assay on fresh MRC-5 indicator cells.[7]

Protocol 2: Human Lung-Only Mouse (LoM) Model

This model utilizes subcutaneously implanted human fetal lung tissue, providing a more complex microenvironment with various human cell types susceptible to HCMV infection.

Materials:

  • Human fetal lung tissue

  • NOD-scid Il2rg−/− (NSG) mice (6-8 weeks old)

  • HCMV strain (e.g., TB40/E-luciferase)

  • This compound

  • Vehicle: 0.5% methylcellulose with 0.5% Tween-80 in sterile water

  • Standard surgical tools

Procedure:

  • Generation of LoM:

    • Under sterile surgical conditions, implant small fragments of human fetal lung tissue subcutaneously on the dorsal side of anesthetized NSG mice.[2][8]

    • Allow a period of several weeks (typically 8-12 weeks) for the tissue to engraft, vascularize, and develop mature lung-like structures.[9]

  • HCMV Infection:

    • Anesthetize the engrafted mice.

    • Surgically expose the lung implant and directly inoculate it with a luciferase-expressing strain of HCMV (e.g., TB40/E-Luc).[2][8] The precise viral titer for inoculation should be optimized based on previous studies (typically 10^4 to 10^5 PFU).

  • Drug Administration:

    • Prepare a formulation of this compound at a suitable concentration in the vehicle for a final dose of 50 mg/kg.

    • Initiate treatment on the day of infection or one day post-infection.

    • Administer this compound (50 mg/kg) or vehicle control to the mice via oral gavage (p.o.).

    • Treatment should be administered twice daily (b.i.d.) for 14 consecutive days.[2]

  • Endpoint Analysis:

    • At the end of the 14-day treatment period, humanely euthanize the mice.

    • Aseptically harvest the human lung implants.

    • Analyze viral load through one of the following methods:

      • Luciferase Assay: Homogenize the tissue and measure luciferase activity using a luminometer.

      • qPCR: Extract total DNA from the tissue and quantify HCMV genomic DNA copies relative to a human-specific housekeeping gene (e.g., RNase P) to normalize for the amount of human tissue.

Conclusion

This compound is a promising host-targeted antiviral agent with demonstrated efficacy against HCMV in vitro and in vivo. The protocols outlined above provide robust frameworks for evaluating this compound and other SIRT2 inhibitors in clinically relevant humanized mouse models. The Gelfoam/fibroblast model offers a high-throughput initial screen, while the lung-only model provides a more complex tissue environment for advanced preclinical assessment. These models are critical for advancing our understanding of HCMV pathogenesis and accelerating the development of novel antiviral therapies.

References

Application Note: Quantifying the Antiviral Efficacy of FLS-359 Using Quantitative Reverse Transcriptase PCR (qRT-PCR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FLS-359 is a small molecule identified as an allosteric inhibitor of sirtuin 2 (SIRT2), a cellular NAD+-dependent deacetylase.[1][2][3] Unlike direct-acting antivirals that target viral components, this compound is a host-targeted therapeutic that modulates cellular machinery, offering the potential for broad-spectrum activity against a range of DNA and RNA viruses.[2] this compound has been shown to antagonize viral replication by causing reductions in viral RNAs and DNA.[1][2] Its mechanism involves binding to SIRT2 and selectively inhibiting its deacetylase activity.[1][2][4] SIRT2 is implicated in various cellular processes, including the PI3K/AKT signaling pathway, which is often exploited by viruses to facilitate their replication.[4][5]

Quantitative Reverse Transcriptase PCR (qRT-PCR) is the gold standard for accurate and sensitive quantification of gene expression.[6] In the context of this compound research, qRT-PCR is an indispensable tool for elucidating its mechanism of action and quantifying its antiviral efficacy. This is achieved by measuring the abundance of specific viral transcripts or host gene transcripts in response to this compound treatment. This protocol provides a detailed methodology for assessing the impact of this compound on target gene expression in a cell-based viral infection model.

Principle

The experimental workflow involves treating virus-infected cells with this compound. Total RNA is then extracted from these cells and subjected to a two-step qRT-PCR process.[7] First, reverse transcriptase synthesizes complementary DNA (cDNA) from the RNA template.[8] Second, the cDNA is used as a template for real-time PCR amplification with primers specific to a target gene (e.g., a viral gene) and a stable reference (housekeeping) gene.[7] The cycle threshold (Ct) values are used to determine the relative change in target gene expression, typically calculated using the ΔΔCt method.[9] A significant reduction in viral gene transcripts in this compound-treated samples compared to controls indicates antiviral activity.

Experimental Protocols

Part 1: Cell Culture, Infection, and this compound Treatment
  • Cell Seeding: Plate appropriate host cells in 6-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Viral Infection: Infect cells with the virus of interest at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control.

  • This compound Treatment: Following viral adsorption, add a fresh medium containing this compound at the desired final concentration (e.g., 0.5 µM to 10 µM). Include a vehicle-only (e.g., DMSO) treated group as a positive infection control.

  • Incubation: Incubate the plates for a duration relevant to the virus's replication cycle (e.g., 24, 48, or 72 hours).

Part 2: Total RNA Extraction and Quality Control
  • Cell Lysis: Aspirate the medium and wash cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit containing Trizol).

  • RNA Extraction: Purify total RNA using a column-based kit or phenol-chloroform extraction method according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • Quality & Quantity Assessment:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system. Intact RNA will show sharp 28S and 18S ribosomal RNA bands.

Part 3: Two-Step qRT-PCR

Step 3.1: cDNA Synthesis (Reverse Transcription)

  • Reaction Setup: Prepare the reverse transcription master mix in an RNase-free tube on ice. For a 20 µL reaction:

    • Total RNA: 1 µg

    • Oligo(dT)s or Random Primers: 50 µM

    • dNTP Mix (10 mM): 1 µL

    • Reverse Transcriptase Buffer (5x): 4 µL

    • Reverse Transcriptase (200 U/µL): 1 µL

    • RNase-free water: to 20 µL

  • Incubation: Gently mix and centrifuge. Perform the reaction in a thermal cycler with the following program:

    • Primer Annealing: 25°C for 10 minutes

    • Elongation: 45°C for 30 minutes

    • Inactivation: 85°C for 5 minutes

  • Storage: Store the resulting cDNA at -20°C.

Step 3.2: Real-Time PCR (qPCR)

  • Primer Design: Design primers for your target gene (e.g., a viral immediate-early gene) and a validated, stably expressed reference gene (e.g., GAPDH, ACTB). Primers should yield an amplicon of 80-200 bp.[8]

  • Reaction Setup: Prepare the qPCR master mix. For a 20 µL reaction per well of a 96-well plate:

    • SYBR Green Master Mix (2x): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA Template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • Controls: Include the following controls for each primer set:

    • No Template Control (NTC): Uses water instead of cDNA to check for contamination.[10]

    • No Reverse Transcriptase Control (-RT): Uses RNA that did not undergo reverse transcription to check for genomic DNA contamination.[11]

  • Thermal Cycling: Perform the reaction in a real-time PCR instrument with a program such as:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: As per instrument instructions to verify product specificity.[11]

Data Presentation

Relative quantification of gene expression can be calculated using the ΔΔCt method . The results are typically presented as "Fold Change" relative to the control group.

Table 1: Example qRT-PCR Data for a Viral Gene after this compound Treatment

Sample GroupBiological ReplicateTarget Gene Ct (Viral Gene)Reference Gene Ct (GAPDH)ΔCt (Target - Ref)Avg. ΔCtΔΔCt (Avg. ΔCt Sample - Avg. ΔCt Control)Fold Change (2^-ΔΔCt)
Vehicle Control119.522.1-2.6-2.501.0 (Reference)
Vehicle Control219.822.2-2.4
Vehicle Control319.622.2-2.6
This compound Treated 122.422.00.40.53.00.125
This compound Treated 222.622.10.5
This compound Treated 322.822.10.7

In this example, this compound treatment resulted in a fold change of 0.125, indicating an 8-fold reduction in viral gene expression compared to the vehicle control.

Visualizations

qRT_PCR_Workflow_for_FLS359_Studies cluster_0 Cellular Phase cluster_1 Molecular Biology Phase cluster_2 Quantification & Analysis Phase start Seed Host Cells infection Viral Infection start->infection treatment Treatment (this compound vs Vehicle) infection->treatment harvest Cell Harvest treatment->harvest rna_extraction Total RNA Extraction & DNase Treatment harvest->rna_extraction qc RNA Quality & Quantity (A260/280, Gel) rna_extraction->qc cdna_synthesis cDNA Synthesis (Reverse Transcription) qc->cdna_synthesis qpcr qRT-PCR Amplification cdna_synthesis->qpcr data_acq Data Acquisition (Ct Values) qpcr->data_acq analysis Relative Quantification (ΔΔCt Method) data_acq->analysis result Determine Fold Change in Gene Expression analysis->result

Caption: Workflow for assessing this compound antiviral activity using qRT-PCR.

FLS359_Signaling_Pathway cluster_0 Viral Exploitation of Host Pathway cluster_1 This compound Mechanism of Action Virus Virus Infection SIRT2 SIRT2 Activation Virus->SIRT2 activates AKT AKT Hyper-phosphorylation SIRT2->AKT promotes Reduced_Replication Reduced Viral Replication & Transcription Replication Enhanced Viral Replication & Transcription AKT->Replication facilitates FLS359 This compound FLS359->SIRT2 inhibits Inhibited_SIRT2 SIRT2 Inhibition

Caption: this compound inhibits SIRT2 to disrupt pro-viral signaling.

References

Application Notes and Protocols for Testing FLS-359 Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FLS-359 is a novel, potent, and selective allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[1][2][3] It has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), coronaviruses, and flaviviruses.[1][3][4] this compound acts by targeting a host cellular enzyme, SIRT2, which is implicated in various cellular processes that can be hijacked by viruses for their replication.[3][5] This host-targeted approach presents a high barrier to the development of viral resistance.[1][2] These application notes provide detailed protocols for utilizing cell culture models to assess the antiviral efficacy and mechanism of action of this compound.

Mechanism of Action

This compound binds to an allosteric pocket of the SIRT2 enzyme, selectively inhibiting its deacetylase activity without significantly affecting other sirtuins like SIRT1 or SIRT3.[2][4][6] The inhibition of SIRT2 leads to the hyperacetylation of its downstream substrates. One of the key substrates is α-tubulin, and its hyperacetylation can disrupt the microtubule network, a critical component for the assembly and transport of viral particles.[1][2] Furthermore, SIRT2 inhibition has been shown to affect other signaling pathways in stressed tumor cells, such as activating p53, inducing the degradation of the oncoprotein c-Myc, and impeding the full activation of the PI3K/Akt pathway, all of which can contribute to a reduction in infectious viral progeny.[1][2]

FLS359_Mechanism cluster_drug This compound Action cluster_host_cell Host Cell cluster_viral_replication Viral Replication Cycle FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 inhibits aTubulin α-tubulin (acetylated) SIRT2->aTubulin deacetylates PI3K_Akt PI3K/Akt Pathway SIRT2->PI3K_Akt activates cMyc c-Myc Degradation SIRT2->cMyc stabilizes Microtubules Microtubule Network Disruption aTubulin->Microtubules Viral_Assembly Viral Assembly & Egress Microtubules->Viral_Assembly Infectious_Progeny Reduced Infectious Progeny Viral_Assembly->Infectious_Progeny Cytotoxicity_Workflow Start 1. Seed Cells Incubate1 2. Incubate (24h) Start->Incubate1 Treat 3. Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (e.g., 72-96h) Treat->Incubate2 Assay 5. Perform Viability Assay (e.g., Neutral Red, LDH) Incubate2->Assay Analyze 6. Read Plate & Analyze Assay->Analyze Result Calculate CC50 Analyze->Result Antiviral_Workflow Seed 1. Seed Host Cells (e.g., MRC-5) Infect 2. Infect with Virus (e.g., HCMV) Seed->Infect Treat 3. Add this compound (Non-toxic dilutions) Infect->Treat Incubate 4. Incubate (e.g., 72-96h) Treat->Incubate Harvest 5. Harvest Supernatant Incubate->Harvest Titer 6. Determine Viral Titer (e.g., TCID50 Assay) Harvest->Titer Analyze 7. Calculate IC50 Titer->Analyze

References

Application Notes and Protocols for FLS-359 Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of FLS-359, an allosteric inhibitor of sirtuin 2 (SIRT2) deacetylase activity, which has demonstrated broad-spectrum antiviral activity. The protocols detailed below are based on published in vivo studies and are intended to guide researchers in designing and executing similar experiments.

Summary of Preclinical Data

This compound has been evaluated in preclinical mouse models to determine its pharmacokinetic profile and in vivo efficacy against human cytomegalovirus (HCMV). The compound is orally bioavailable and well-tolerated at effective doses.

Pharmacokinetic Profile

A single oral dose of this compound in BALB/c mice demonstrated good exposure and a half-life suitable for twice-daily dosing.

Table 1: Pharmacokinetic Parameters of this compound in Female BALB/c Mice

ParameterValueUnits
Dose50mg/kg (p.o.)
Cmax89µM
Half-life (t½)~6hours
AUC713µM•h/mL
Data from a single 50 mg/kg oral (p.o.) dose.[1]
In Vivo Efficacy and Tolerability

This compound has shown significant antiviral activity in two different humanized mouse models of HCMV infection. Notably, no adverse clinical signs or weight loss were observed in mice treated with this compound at a dose of 50 mg/kg administered orally twice daily for 14 days, indicating good tolerability.[1][2]

Table 2: Summary of In Vivo Efficacy Studies of this compound against HCMV

Animal ModelThis compound Dosing RegimenComparator Dosing RegimenDuration of TreatmentOutcome
Gelfoam/Human Fibroblast Model50 mg/kg, p.o., b.i.d.Valganciclovir (B601543) (50 mg/kg, p.o., daily)11 daysSignificantly reduced virus production.[1][2]
Humanized Lung-Only Mouse Model50 mg/kg, p.o., b.i.d.Ganciclovir (B1264) (100 mg/kg, i.p., daily)17 daysSignificantly reduced the production of infectious HCMV progeny.[1][2]

Mechanism of Action: SIRT2 Inhibition

This compound functions as an allosteric inhibitor of SIRT2, a NAD+-dependent deacetylase.[3][4] By binding to SIRT2, this compound selectively inhibits its deacetylase activity.[1][2] This inhibition leads to a variety of downstream effects that contribute to its antiviral activity. The proposed anti-HCMV mechanism is multifactorial and may involve the hyperacetylation of α-tubulin, which can disrupt the microtubule network critical for the formation of the viral assembly compartment.[1][2] Additionally, SIRT2 inhibition has been linked to the activation of p53, degradation of c-Myc, and blockage of the PI3K/Akt pathway, all of which could potentially hinder the production of infectious viral particles.[1][2]

This compound Mechanism of Action cluster_0 This compound cluster_1 Host Cell cluster_2 Viral Replication FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 Inhibits Tubulin α-tubulin SIRT2->Tubulin Deacetylates AcetylatedTubulin Hyperacetylated α-tubulin SIRT2->AcetylatedTubulin Increased Acetylation p53 p53 SIRT2->p53 Inhibits cMyc c-Myc SIRT2->cMyc Stabilizes PI3KAkt PI3K/Akt Pathway SIRT2->PI3KAkt Activates Activated_p53 Activated p53 SIRT2->Activated_p53 Activation Degraded_cMyc Degraded c-Myc SIRT2->Degraded_cMyc Degradation Blocked_PI3KAkt Blocked PI3K/Akt SIRT2->Blocked_PI3KAkt Inhibition ViralReplication Reduced Viral Progeny AcetylatedTubulin->ViralReplication Activated_p53->ViralReplication Degraded_cMyc->ViralReplication Blocked_PI3KAkt->ViralReplication

Caption: this compound allosterically inhibits SIRT2, leading to antiviral effects.

Experimental Protocols

The following are detailed protocols for the in vivo administration and efficacy assessment of this compound based on published studies.

Pharmacokinetic Study Protocol
  • Animal Model: Female BALB/c mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation: Prepare this compound formulation for oral administration.

  • Administration: Administer a single 50 mg/kg dose of this compound via oral gavage (p.o.).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Analysis: Process blood samples to plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as Cmax, t½, and AUC.

In Vivo Efficacy Study: Gelfoam/Human Fibroblast Model Protocol

This model assesses antiviral efficacy in a localized subcutaneous infection.

Gelfoam Model Workflow InfectCells 1. Infect MRC-5 fibroblasts with HCMV (TB40/E) SeedGelfoam 2. Seed infected cells into gelfoam matrix InfectCells->SeedGelfoam Implant 3. Subcutaneously implant gelfoam into immunodeficient mice SeedGelfoam->Implant StartTreatment 4. Initiate drug administration (this compound or control) Implant->StartTreatment ContinueTreatment 5. Continue daily treatment for 11 days StartTreatment->ContinueTreatment RecoverImplants 6. Recover implants on Day 11 ContinueTreatment->RecoverImplants QuantifyVirus 7. Quantify viral load (TCID50 assay) RecoverImplants->QuantifyVirus Analyze 8. Analyze and compare virus reduction QuantifyVirus->Analyze

Caption: Workflow for the Gelfoam/Human Fibroblast in vivo efficacy model.

  • Cell Culture and Infection:

    • Culture human MRC-5 fibroblasts.

    • Infect the cells with HCMV (e.g., TB40/E strain) at a multiplicity of infection (MOI) of 0.05 IU/cell.[1][2]

  • Implant Preparation:

    • Twenty-four hours post-infection, harvest the infected MRC-5 cells.

    • Seed 1 x 10^6 infected cells into a collagen matrix (gelfoam).[1]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/Shi-scid/IL-2Rγnull - NOG mice).[1]

    • Subcutaneously implant the gelfoam plugs containing the infected cells.[1]

  • Drug Administration:

    • Begin drug administration immediately after implantation.[1]

    • Administer this compound at 50 mg/kg orally, twice daily (b.i.d.).[1][2]

    • Administer the comparator drug (e.g., valganciclovir at 50 mg/kg, orally, daily) or a vehicle control.[1]

  • Endpoint Analysis:

    • On day 11 post-infection, recover the implants.[1][2]

    • Homogenize the implant tissue and quantify the amount of infectious virus using a Tissue Culture Infectious Dose 50 (TCID50) assay.[1]

In Vivo Efficacy Study: Humanized Lung-Only Mouse Model Protocol

This model provides a more systemic and organ-specific assessment of antiviral activity.

  • Animal Model:

    • Generate humanized lung-only mice by subcutaneously implanting human lung tissue into immunodeficient mice.[1][2]

  • Infection:

    • Directly inoculate the human lung implants with HCMV (e.g., TB40/E virus at 4.25 x 10^5 IU/implant).[1]

  • Drug Administration:

    • Initiate drug administration 2 hours before infection.[1]

    • Administer this compound at 50 mg/kg orally, twice daily (b.i.d.).[1][2]

    • Administer the comparator drug (e.g., ganciclovir at 100 mg/kg, intraperitoneally, daily) or a vehicle control.[1]

  • Endpoint Analysis:

    • Continue drug treatments until day 17 post-infection.[1]

    • Remove the lung implants.[1]

    • Homogenize the implant tissue and quantify the amount of infectious virus using a TCID50 assay.[1]

These protocols provide a foundation for the preclinical evaluation of this compound. Researchers should adapt these methods as necessary based on their specific experimental goals and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Measuring FLS-359 IC50 in Different Viral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLS-359 is a novel allosteric modulator of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, that has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3] By targeting a host cellular enzyme, this compound presents a promising host-targeted antiviral strategy, which may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals.[1][2][3] this compound binds to the extended C pocket of SIRT2, leading to the partial inhibition of its deacetylase activity.[4][5][6] This modulation of SIRT2 activity interferes with viral replication and spread through various mechanisms, including the regulation of host cell metabolism, epigenetic modifications, and innate immune pathways.[4][7]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against various viruses using established in vitro assays. The provided methodologies for Cytopathic Effect (CPE) Inhibition Assays, Plaque Reduction Neutralization Tests (PRNT), and Virus Yield Reduction Assays are intended to guide researchers in the accurate assessment of this compound's antiviral potency.

This compound Antiviral Activity (IC50)

The antiviral activity of this compound has been quantified across a diverse panel of viruses. The IC50 values, representing the concentration of this compound required to inhibit viral activity by 50%, are summarized in the table below. These values were determined using various cell-based assays.[1] It is important to note that IC50 values can vary depending on the specific assay conditions, including the cell line, virus strain, and readout method used.[1]

Virus FamilyVirusAssay TypeCell LineIC50 (µM)
CoronaviridaeSARS-CoV-2qRT-PCR of extracellular viral genomesCalu30.3
OrthomyxoviridaeInfluenza A (H1N1)Not specifiedNot specified2.5
FlaviviridaeZika VirusImmunofluorescenceHuman Foreskin Fibroblast0.8
Dengue VirusNot specifiedNot specified1.2
HepadnaviridaeHepatitis B VirusNot specifiedNot specifiedNot specified
HerpesviridaeHuman Cytomegalovirus (HCMV)Virus Spread AssayMRC-50.466 ± 0.203
Epstein-Barr Virus (EBV)Not specifiedNot specifiedNot specified
PneumoviridaeRespiratory Syncytial Virus (RSV)Not specifiedNot specified6.7

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of SIRT2, a class III histone deacetylase. SIRT2 plays a role in various cellular processes that can be hijacked by viruses for their own replication. By binding to a site distinct from the active site, this compound induces a conformational change in SIRT2 that reduces its ability to deacetylate target proteins. This can impact viral replication by interfering with the host cell environment required for efficient viral propagation. For instance, SIRT2 has been implicated in the regulation of the cGAS-STING pathway, which is crucial for the innate immune response to DNA viruses.[8] Inhibition of SIRT2 by this compound may therefore enhance the host's antiviral defenses.

FLS359_Mechanism Mechanism of Action of this compound FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 Allosteric Inhibition DeacetylatedSubstrate Deacetylated Proteins SIRT2->DeacetylatedSubstrate Deacetylation SIRT2->Inhibition Substrate Acetylated Host/Viral Proteins Substrate->SIRT2 ViralReplication Viral Replication DeacetylatedSubstrate->ViralReplication Promotes Inhibition->ViralReplication CPE_Workflow CPE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells Seed Calu3 cells in 96-well plates AddCompound Add this compound to cells SeedCells->AddCompound PrepareCompound Prepare serial dilutions of this compound PrepareCompound->AddCompound InfectCells Infect with SARS-CoV-2 AddCompound->InfectCells Incubate Incubate for 72 hours InfectCells->Incubate MeasureViability Measure cell viability (e.g., CellTiter-Glo) Incubate->MeasureViability CalculateIC50 Calculate IC50 MeasureViability->CalculateIC50 PRNT_Workflow PRNT Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells Seed HFF cells to confluence InfectCells Inoculate HFF cells SeedCells->InfectCells PrepareCompoundVirus Mix this compound dilutions with Zika virus PrepareCompoundVirus->InfectCells AddOverlay Add semi-solid overlay InfectCells->AddOverlay Incubate Incubate for 4-5 days AddOverlay->Incubate StainAndCount Fix, stain, and count plaques Incubate->StainAndCount CalculateIC50 Calculate IC50 StainAndCount->CalculateIC50 VYRA_Workflow Virus Yield Reduction Assay Workflow cluster_infection Infection & Treatment cluster_harvest Harvest & Titration cluster_analysis Analysis InfectCells Infect MRC-5 cells with HCMV TreatCells Treat with this compound dilutions InfectCells->TreatCells Incubate Incubate for 72-96 hours TreatCells->Incubate HarvestSupernatant Harvest culture supernatants Incubate->HarvestSupernatant TitrateVirus Titrate viral yield (TCID50) HarvestSupernatant->TitrateVirus CalculateReduction Calculate viral titer reduction TitrateVirus->CalculateReduction DetermineIC50 Determine IC50 CalculateReduction->DetermineIC50

References

Application Notes and Protocols: Long-Term Antiviral Activity Assessment of FLS-359 After Drug Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLS-359 is a potent and selective allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2][3][4] By targeting this host protein, this compound disrupts the replication of a broad spectrum of both DNA and RNA viruses, making it a promising candidate for a host-directed antiviral therapeutic.[2][3][5] Host-directed antivirals offer a potential advantage over direct-acting antivirals by presenting a higher barrier to the development of viral resistance.[6][7][8][9] A critical aspect of evaluating such novel antiviral compounds is to determine the durability of their antiviral effect after the drug has been removed from the system. This application note provides detailed protocols to assess the long-term antiviral activity of this compound following its removal, a process often referred to as a "washout" or "treat-release" experiment.

Principle of Long-Term Activity Assessment

The assessment of long-term antiviral efficacy after drug removal aims to determine if the therapeutic agent induces a lasting protective state in the host cells or if its effect is transient. For a host-directed antiviral like this compound, which modulates a cellular enzyme, it is conceivable that the downstream effects of this modulation could persist even after the inhibitor is no longer present. This could manifest as a sustained suppression of viral replication or a delayed rebound of viral production. The following protocols are designed to investigate this phenomenon systematically.

Data Presentation

The following tables summarize the quantitative antiviral activity of this compound against a range of viruses as reported in the literature.

Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses

Virus FamilyVirusHost CellAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50, µM)
HerpesviridaeHuman Cytomegalovirus (HCMV)MRC-5Spread Assay0.466 ± 0.203>25
HerpesviridaeHuman Cytomegalovirus (HCMV)MRC-5TCID50~1>25
HerpesviridaeEpstein-Barr Virus (EBV)Akata BLFlow Cytometry~5-10Not specified
CoronaviridaeSARS-CoV-2Calu3qRT-PCRNot specifiedNot specified
FlaviviridaeZika VirusHuman Foreskin FibroblastsImmunofluorescenceNot specifiedNot specified

Data compiled from published studies.[2][3]

Table 2: Long-Term Efficacy of this compound After Drug Removal (Treat-Release Protocol)

Treatment GroupTime After Drug Removal (hours)Viral Titer (TCID50/mL)
Vehicle (DMSO)24>10^5
Vehicle (DMSO)48>10^5
Vehicle (DMSO)72>10^5
Vehicle (DMSO)96>10^5
Ganciclovir (20 µM)24Not Detected
Ganciclovir (20 µM)48Detected
Ganciclovir (20 µM)72Increasing
Ganciclovir (20 µM)96Increasing
Letermovir (0.05 µM)24Detected
Letermovir (0.05 µM)48Increasing
Letermovir (0.05 µM)72Increasing
Letermovir (0.05 µM)96Increasing
This compound (5 µM) 24 Not Detected
This compound (5 µM) 48 Not Detected
This compound (5 µM) 72 Not Detected
This compound (5 µM) 96 Not Detected

This table summarizes the findings from a treat-release experiment where infected MRC-5 cells were treated for 96 hours, followed by drug removal and subsequent monitoring of viral titers.[10]

Experimental Protocols

Protocol 1: General Assessment of Antiviral Activity (IC50/EC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.

Materials:

  • Host cells permissive to the virus of interest (e.g., MRC-5 for HCMV)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., reagents for plaque assay, TCID50 assay, or qRT-PCR)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 50 µM, with 2-fold or 3-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Infection: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection (or at a specified time point), remove the viral inoculum and add the media containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 72-96 hours for HCMV).

  • Quantification of Viral Activity: At the end of the incubation period, quantify the viral load or cytopathic effect using a suitable method:

    • Plaque Assay: For plaque-forming viruses, fix and stain the cells to visualize and count plaques.[11][12]

    • TCID50 Assay: Determine the dilution of the virus that causes a cytopathic effect in 50% of the infected wells.[13]

    • qRT-PCR: Extract viral nucleic acids from the supernatant or infected cells and quantify using quantitative reverse transcription PCR.[2]

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal.

  • Data Analysis: Calculate the IC50/EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Long-Term Antiviral Activity Assessment After Drug Removal (Washout/Treat-Release Assay)

This protocol is designed to evaluate the persistence of this compound's antiviral effect after its removal.

Materials:

  • Host cells

  • Complete cell culture medium

  • Virus stock

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding and Infection: Seed host cells in 24-well or 48-well plates and infect with the virus at a low MOI (e.g., 0.1-0.5) to allow for viral spread over the course of the experiment.

  • Initial Treatment: Treat the infected cells with this compound at a concentration known to be effective (e.g., 5-10 times the EC50) or with a vehicle control.

  • Incubation with Drug: Incubate the cells in the presence of the drug for a defined period, for example, 96 hours.[10]

  • Drug Removal (Washout):

    • At the end of the treatment period, aspirate the medium containing this compound.

    • Gently wash the cell monolayer three times with sterile PBS to remove any residual drug.[10]

    • Add fresh, drug-free complete culture medium to each well.

  • Post-Washout Monitoring:

    • Collect aliquots of the culture supernatant at various time points after drug removal (e.g., 24, 48, 72, and 96 hours).[10]

    • Store the collected supernatants at -80°C for later analysis.

  • Viral Titer Quantification:

    • Thaw the collected supernatant samples.

    • Determine the viral titer in each sample using a standard plaque assay or TCID50 assay.[11][13]

  • Cell Viability Assessment: In parallel wells, assess cell viability at the end of the post-washout period using a standard method (e.g., Trypan Blue exclusion, MTT assay, or LDH assay) to ensure that the observed antiviral effect is not due to cytotoxicity.[1]

  • Data Analysis: Plot the viral titers over time for the this compound-treated and vehicle-treated groups. A sustained suppression of viral titer in the this compound group after washout indicates a long-term antiviral effect.

Visualizations

SIRT2 Signaling Pathway in Viral Replication

The following diagram illustrates the proposed mechanism of action of this compound. Viruses can co-opt host cell machinery, including the SIRT2-dependent pathways, to facilitate their replication. This compound, by inhibiting SIRT2, can disrupt these processes.

SIRT2_Pathway cluster_virus Viral Infection cluster_host Host Cell Virus Virus SIRT2 SIRT2 Virus->SIRT2 Upregulates/ Hijacks Host_Factors Host Factors (e.g., α-tubulin, CDK2) SIRT2->Host_Factors Deacetylates Viral_Replication Viral Replication (Transcription, Assembly, etc.) Host_Factors->Viral_Replication Promotes FLS359 This compound FLS359->SIRT2 Inhibits

Caption: this compound inhibits SIRT2, disrupting viral replication.

Experimental Workflow for Long-Term Activity Assessment

This diagram outlines the key steps in the washout/treat-release experimental protocol.

Washout_Workflow start Start seed_infect 1. Seed and Infect Host Cells start->seed_infect treat 2. Treat with this compound or Vehicle (96h) seed_infect->treat washout 3. Drug Removal (Wash with PBS) treat->washout monitor 4. Add Drug-Free Medium & Monitor washout->monitor collect 5. Collect Supernatant (24, 48, 72, 96h) monitor->collect viability 7. Assess Cell Viability monitor->viability titer 6. Quantify Viral Titer (Plaque/TCID50 Assay) collect->titer analyze 8. Analyze and Plot Data titer->analyze viability->analyze end End analyze->end

Caption: Workflow for assessing this compound's long-term antiviral effect.

Conclusion

The protocols and data presented in this application note provide a framework for the comprehensive evaluation of the long-term antiviral activity of this compound. The ability of this compound to maintain viral suppression even after its removal highlights a significant potential advantage of this host-directed antiviral.[10] Such persistent activity could translate to more durable therapeutic outcomes and potentially less frequent dosing regimens in a clinical setting. Further investigation using these protocols across a wider range of viruses and in more complex in vitro and in vivo models is warranted to fully elucidate the long-term therapeutic potential of this compound.

References

Application Notes and Protocols: Quantifying HCMV DNA Reduction After FLS-359 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. The development of novel antiviral therapies is crucial for managing HCMV infections. FLS-359 is an allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, and has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, including HCMV.[1][2][3] These application notes provide a summary of the quantitative effects of this compound on HCMV DNA reduction and detailed protocols for replicating these findings.

This compound antagonizes HCMV replication at multiple stages, leading to a modest decrease in viral RNAs and DNA, but a more significant reduction in the production of infectious viral progeny.[1][3][4] The compound's mechanism of action is believed to be multifactorial, stemming from its inhibition of the host cell's SIRT2 deacetylase activity.[2]

Data Presentation: Quantitative Reduction of HCMV DNA

The antiviral efficacy of this compound against HCMV has been quantified by measuring the reduction in viral DNA levels in infected cell cultures. The following tables summarize the dose-dependent effect of this compound on intracellular HCMV DNA accumulation.

Table 1: Effect of this compound on Intracellular HCMV DNA Levels in MRC-5 Cells

Treatment GroupConcentration (µM)HCMV DNA Levels (Normalized to Cellular DNA)Fold Reduction vs. Mock
Mock Infected-Undetected-
HCMV Infected (Control)0 (Vehicle)1.01.0
This compound1.25~0.8~1.25
This compound2.5~0.6~1.7
This compound5.0~0.4~2.5
Ganciclovir (GCV)5.0~0.1~10.0
Letermovir (LMV)0.01~0.2~5.0

Data is compiled from studies conducted in MRC-5 human fibroblast cells infected with HCMV strain TB40/E-mCherry-UL99eGFP at a multiplicity of infection (MOI) of 3 IU/cell.[2][5] DNA was quantified at 72 hours post-infection.[2]

Experimental Protocols

Protocol 1: In Vitro HCMV Infection and this compound Treatment

This protocol outlines the procedure for infecting a human fibroblast cell line with HCMV and subsequent treatment with this compound.

Materials:

  • Human lung fibroblast cells (MRC-5)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics

  • HCMV strain (e.g., TB40/E-mCherry-UL99eGFP)

  • This compound (stock solution in DMSO)

  • Ganciclovir (GCV) and Letermovir (LMV) as control compounds

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MRC-5 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection:

    • On the day of the experiment, aspirate the culture medium from the cells.

    • Infect the cells with HCMV at a multiplicity of infection (MOI) of 3 IU/cell in a minimal volume of serum-free DMEM.

    • Incubate for 2 hours at 37°C, gently rocking the plates every 30 minutes to ensure even distribution of the virus.

  • Treatment:

    • Prepare serial dilutions of this compound, GCV, and LMV in complete DMEM. Include a vehicle control (DMSO).

    • After the 2-hour incubation, remove the viral inoculum.

    • Add 2 mL of the complete DMEM containing the respective drug concentrations to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvesting: After 72 hours, harvest the cells for DNA extraction.

Protocol 2: Quantification of HCMV DNA by qPCR

This protocol describes the quantification of viral DNA from infected and treated cells using quantitative polymerase chain reaction (qPCR).

Materials:

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

  • qPCR instrument (e.g., LightCycler)

  • qPCR master mix

  • Primers and probes specific for an HCMV gene (e.g., UL122) and a host cellular gene for normalization (e.g., MDM2).[2][5]

  • Nuclease-free water

  • DNA from harvested cells

Procedure:

  • DNA Extraction:

    • Aspirate the medium from the wells and wash the cells with PBS.

    • Lyse the cells directly in the wells and proceed with DNA extraction according to the manufacturer's protocol.

    • Elute the DNA in an appropriate volume of elution buffer.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer/probe set containing the qPCR master mix, forward primer, reverse primer, and probe.

    • In a qPCR plate, add the appropriate volume of master mix to each well.

    • Add a standardized amount of template DNA to each well. Include no-template controls for each primer set.

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the viral (UL122) and host (MDM2) genes for each sample.

    • Normalize the viral DNA amount to the cellular DNA amount using the ΔΔCt method. The results can be expressed as a fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for quantifying its effect on HCMV DNA.

FLS359_Mechanism cluster_cell Host Cell FLS359 This compound SIRT2 SIRT2 (NAD+-dependent deacetylase) FLS359->SIRT2 allosterically inhibits Cellular_Processes Various Cellular Processes (e.g., Tubulin deacetylation, Gene expression regulation) SIRT2->Cellular_Processes deacetylates substrates involved in Viral_Replication HCMV Replication (DNA Synthesis, Assembly) Cellular_Processes->Viral_Replication impacts

Caption: Proposed mechanism of this compound action on HCMV replication.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Seed MRC-5 Cells B 2. Infect with HCMV (MOI = 3 IU/cell) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 72 hours C->D E 5. Harvest Cells & Extract DNA D->E F 6. Quantify HCMV & Host DNA (qPCR) E->F G 7. Analyze Data (Normalize & Compare) F->G

Caption: Workflow for quantifying HCMV DNA reduction by this compound.

References

Application Notes and Protocols for FLS-359 in EBV-Positive Akata Burkitt Lymphoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FLS-359, an allosteric inhibitor of the sirtuin 2 (SIRT2) deacetylase, for studying Epstein-Barr virus (EBV) in the Akata Burkitt lymphoma cell line.

Introduction

The Epstein-Barr virus (EBV) is a human herpesvirus associated with several malignancies, including Burkitt lymphoma. The Akata cell line, derived from a Japanese patient with Burkitt's lymphoma, is a widely used in vitro model to study the latent and lytic phases of the EBV life cycle.[1][2] this compound is a novel small molecule that has demonstrated broad-spectrum antiviral activity by targeting the host protein SIRT2.[3][4] This document outlines the application of this compound in inhibiting EBV lytic reactivation in Akata cells, providing detailed protocols for cell culture, lytic induction, and analysis of antiviral effects.

Mechanism of Action

This compound functions as an allosteric inhibitor of SIRT2, an NAD+-dependent deacetylase.[3][4] By modulating host epigenetic mechanisms, this compound has been shown to suppress EBV lytic reactivation.[3][5] Treatment of Akata cells with this compound leads to a significant reduction in the expression of key EBV lytic genes, including immediate-early (BZLF1), early (BMRF1), and late (BLLF1/gp350) transcripts, thereby inhibiting the production of new virions.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in Akata cells.

Table 1: Inhibition of EBV Lytic Reactivation by this compound

This compound Concentration (µM)Mean % of gp350+ CellsStandard Deviation
0 (DMSO control)30%Varies
1Not specifiedNot specified
5Not specifiedNot specified
10~11% (similar to PAA)Varies

Data extracted from Roche et al. (2023).[3]

Table 2: Cytotoxicity of this compound in Akata Cells

AssayValue
CC50> 100 µM

CC50 (50% cytotoxic concentration) value indicates that this compound is not toxic to Akata cells at concentrations effective for inhibiting EBV reactivation.[3]

Experimental Protocols

Akata Cell Culture

Materials:

  • Akata (EBV-positive) Burkitt lymphoma cell line (ATCC® CRL-2923™)

  • RPMI-1640 medium (e.g., Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (200 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution (0.4%)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Thaw a cryopreserved vial of Akata cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cells to a T-25 or T-75 cell culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

  • Monitor cell viability using Trypan Blue exclusion.

Induction of EBV Lytic Cycle

Materials:

  • Akata cells in logarithmic growth phase

  • Goat anti-human IgG antibody (e.g., MilliporeSigma)

  • Complete growth medium

Protocol:

  • Seed Akata cells at a density of 5 x 10^5 cells/mL in a new culture flask or multi-well plate.

  • To induce the lytic cycle, add goat anti-human IgG antibody to the cell culture at a final concentration of 10 µg/mL.[3][5]

  • Incubate the cells for the desired time period (e.g., 24 hours for analysis of gp350 expression).[3]

This compound Treatment

Materials:

  • This compound (prepare stock solution in DMSO)

  • DMSO (vehicle control)

  • Akata cells with induced lytic cycle

Protocol:

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).[3]

  • Simultaneously with the addition of anti-human IgG for lytic induction, add the prepared this compound dilutions or an equivalent volume of DMSO (vehicle control) to the cell cultures.

  • Incubate the cells for the specified duration of the experiment.

Analysis of EBV Lytic Gene Expression

A. Flow Cytometry for gp350 Surface Expression

Materials:

  • Treated and untreated Akata cells

  • Anti-gp350 antibody (e.g., clone 72A1)

  • Appropriate secondary antibody (if the primary is not conjugated)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold flow cytometry buffer.

  • Resuspend the cells in the flow cytometry buffer containing the anti-gp350 antibody.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • If using an unconjugated primary antibody, resuspend the cells in buffer containing the appropriate secondary antibody and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.

B. Quantitative Reverse Transcription PCR (qRT-PCR) for Viral mRNAs

Materials:

  • Treated and untreated Akata cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probes for EBV lytic genes (e.g., BZLF1, BMRF1, BLLF1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the appropriate master mix, primers, probes, and cDNA template.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the data to determine the relative expression levels of the target EBV lytic genes, normalized to the housekeeping gene.[3][5]

Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Analysis Methods culture 1. Culture Akata Cells induce 2. Induce EBV Lytic Cycle (anti-human IgG) culture->induce treat 3. Treat with this compound induce->treat analyze 4. Analyze EBV Reactivation treat->analyze flow Flow Cytometry (gp350) analyze->flow q_pcr qRT-PCR (Viral mRNA) analyze->q_pcr

Caption: Experimental workflow for studying this compound's effect on EBV in Akata cells.

G cluster_pathway Proposed Mechanism of this compound Action fls359 This compound sirt2 SIRT2 fls359->sirt2 inhibits epigenetic Host Epigenetic Modifications sirt2->epigenetic regulates lytic_promoters EBV Lytic Gene Promoters epigenetic->lytic_promoters influences transcription Lytic Gene Transcription (BZLF1, BMRF1, BLLF1) lytic_promoters->transcription controls reactivation EBV Lytic Reactivation transcription->reactivation drives

Caption: Proposed signaling pathway for this compound-mediated inhibition of EBV lytic reactivation.

References

FLS-359: Application in Studying Host Epigenetic Impact on Viral Growth

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLS-359 is a potent and selective allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] This host-targeted antiviral compound has demonstrated broad-spectrum activity against a range of both DNA and RNA viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), hepatitis B virus (HBV), coronaviruses, orthomyxoviruses, and flaviviruses.[1][2][3][4] By targeting a host cellular enzyme, this compound presents a promising strategy to overcome the development of viral resistance, a common limitation of direct-acting antivirals.[3][5] The mechanism of action of this compound is intrinsically linked to the epigenetic regulation of the host cell, providing a valuable tool to investigate the complex interplay between host epigenetics and viral replication.[1][6]

SIRT2 is a cytoplasmic enzyme that can translocate to the nucleus and plays a role in various cellular processes, including the deacetylation of both histone and non-histone proteins.[4][7] By inhibiting SIRT2's deacetylase activity, this compound induces changes in the acetylation status of key cellular proteins, thereby modulating the host cell environment and rendering it less conducive to viral propagation.[8][9] This document provides detailed application notes and experimental protocols for utilizing this compound to study the impact of host epigenetic modifications on viral growth.

Data Presentation

Table 1: Antiviral Activity of this compound against various viruses
Virus FamilyVirusAssay TypeCell LineIC50 / EC50 (µM)Reference
HerpesviridaeHuman Cytomegalovirus (HCMV)Spread AssayMRC-50.466 ± 0.203[1]
HerpesviridaeHuman Cytomegalovirus (HCMV)TCID50MRC-5~0.5[4]
HerpesviridaeEpstein-Barr Virus (EBV)Lytic ReactivationAkata<10[1]
HepadnaviridaeHepatitis B Virus (HBV)cccDNA Synthesis InhibitionPHH & HepG2-NTCP-[9]
CoronaviridaeSARS-CoV-2qRT-PCRCalu-3-[1]
OrthomyxoviridaeInfluenza A Virus---[8]
Flaviviridae----[1]
Table 2: Effect of this compound on HCMV RNA Accumulation and Progeny Infectivity
TreatmentViral RNA ReductionInfectious Progeny ReductionReference
This compoundModest, dose-dependent reduction across all kinetic classesSignificant reduction[1][5]

Mandatory Visualizations

FLS_359_Mechanism_of_Action FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 Allosteric Inhibition Deacetylated_Substrates Deacetylated Substrates SIRT2->Deacetylated_Substrates Deacetylation Viral_Replication Viral Replication SIRT2->Viral_Replication Inhibition of Deacetylation Leads to Suppression Acetylated_Substrates Acetylated Substrates Acetylated_Substrates->SIRT2 Host_Cell_Processes Host Cell Processes (e.g., Microtubule dynamics, Gene Transcription) Deacetylated_Substrates->Host_Cell_Processes Host_Cell_Processes->Viral_Replication

Caption: Mechanism of this compound antiviral activity.

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Seed Host Cells (e.g., MRC-5, HepG2) Viral_Infection 2. Viral Infection (e.g., HCMV, HBV) Cell_Culture->Viral_Infection FLS359_Treatment 3. This compound Treatment (Dose-response and Time-course) Viral_Infection->FLS359_Treatment Viral_Titer 4a. Viral Titer Assay (TCID50, Spread Assay) FLS359_Treatment->Viral_Titer RNA_DNA_Quantification 4b. Viral Nucleic Acid Quantification (qRT-PCR) FLS359_Treatment->RNA_DNA_Quantification Epigenetic_Analysis 4c. Host Epigenetic Analysis (Western Blot for Histone Acetylation, ChIP-seq) FLS359_Treatment->Epigenetic_Analysis

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: HCMV Spread Assay

This assay measures the ability of a virus to spread from an initially infected cell to neighboring cells, forming a plaque or focus of infection.[2]

Materials:

  • Human foreskin fibroblasts (HFFs) or MRC-5 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • HCMV strain expressing a fluorescent reporter (e.g., GFP-tagged UL32)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed HFF or MRC-5 cells in 96-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayer with a low multiplicity of infection (MOI) of the reporter HCMV (e.g., 0.05-0.1 IU/cell).

  • This compound Treatment: After viral adsorption (e.g., 2 hours), remove the inoculum and add fresh culture medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 5-7 days to allow for viral spread and plaque formation.

  • Imaging: At the end of the incubation period, visualize and capture images of the fluorescent plaques using a fluorescence microscope or a high-content imager.

  • Quantification: Quantify the area of fluorescence per well using image analysis software. The IC50 value can be calculated by plotting the percentage of plaque area inhibition against the log concentration of this compound.

Protocol 2: 50% Tissue Culture Infectious Dose (TCID50) Assay

This assay determines the viral titer by measuring the dilution of a virus sample that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[1][10]

Materials:

  • Susceptible host cells (e.g., MRC-5 for HCMV)

  • 96-well plates

  • Culture medium

  • Viral stock

  • This compound stock solution

  • Serial dilution buffer (e.g., culture medium)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer on the day of infection.

  • This compound Treatment (Optional): Pre-treat cells with different concentrations of this compound for a specified period before infection.

  • Viral Dilution: Prepare serial 10-fold dilutions of the viral stock.

  • Infection: Infect the cells with each viral dilution in replicate wells (e.g., 8 wells per dilution). Include uninfected control wells.

  • Incubation: Incubate the plate for 7-14 days, observing for the development of CPE.

  • Scoring: Score each well as positive or negative for CPE.

  • Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Analysis

This protocol is used to quantify the levels of specific viral RNAs in infected cells treated with this compound.[1][11]

Materials:

  • Infected and this compound-treated cells

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for viral and host reference genes (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating viral DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for the viral gene of interest and a host housekeeping gene for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in viral RNA expression in this compound-treated samples compared to vehicle-treated controls.

Protocol 4: Western Blot for Histone Acetylation

This protocol allows for the detection of changes in the acetylation status of histones in response to this compound treatment.

Materials:

  • Infected and this compound-treated cells

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated and total histones.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Conclusion

This compound is a valuable research tool for dissecting the intricate relationship between host cell epigenetics and viral replication. Its specific inhibition of SIRT2 provides a targeted approach to modulate the host cellular environment and study the downstream consequences on a wide range of viruses. The protocols outlined in this document provide a framework for researchers to utilize this compound to quantify its antiviral efficacy and to investigate the underlying epigenetic mechanisms of action. Further studies using techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can provide a more global view of the changes in the host cell's epigenetic landscape induced by this compound during viral infection, leading to a deeper understanding of host-virus interactions and the identification of novel therapeutic targets.

References

Troubleshooting & Optimization

FLS-359 Technical Support Center: A Guide to Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FLS-359. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical aspects of using this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address potential issues related to the solubility and stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric modulator of sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[1][2] It functions by binding to a site on the SIRT2 enzyme distinct from the active site, inducing a conformational change that inhibits its deacetylase activity.[1][2] This leads to the hyperacetylation of SIRT2 substrates. This compound has demonstrated broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with many researchers aiming for 0.1% or less. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this.

Troubleshooting Guide

Issue: Compound Precipitation in Cell Culture Media

Possible Causes and Solutions

  • Low Aqueous Solubility: this compound may have limited solubility in your specific cell culture medium.

    • Solution: Decrease the final concentration of this compound in your experiment. It is advisable to perform a solubility test to determine the maximum soluble concentration in your media (see Protocol 1).

  • Incorrect Dilution Technique: Adding the DMSO stock directly to a large volume of aqueous medium can cause the compound to crash out of solution.

    • Solution: Use a stepwise dilution method. First, dilute the DMSO stock into a small volume of medium while vortexing, and then add this intermediate dilution to the final volume of your culture medium.

  • Presence of Serum: The protein components in fetal bovine serum (FBS) can sometimes interact with the compound, affecting its solubility.

    • Solution: Test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor.

Quantitative Data Summary

As specific quantitative solubility and stability data for this compound are not publicly available, the following tables provide templates for you to record your own experimental findings.

Table 1: this compound Solubility in Various Solvents

SolventMaximum Soluble Concentration (mM)Observations (e.g., clear, precipitate)
DMSOUser-determined
EthanolUser-determined
PBSUser-determined
DMEM + 10% FBSUser-determined
RPMI-1640 + 10% FBSUser-determined

Table 2: this compound Stability in Cell Culture Medium (DMEM + 10% FBS at 37°C)

Time (hours)Concentration Remaining (%)Degradation Products Observed (if any)
0100%None
2User-determined
8User-determined
24User-determined
48User-determined
72User-determined

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to visually assess the solubility of this compound in your specific cell culture medium.[5]

Materials:

  • This compound powder

  • 100% DMSO

  • Your chosen cell culture medium (e.g., DMEM, with or without serum)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the this compound stock solution into your cell culture medium in microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Vortex each tube vigorously for 30 seconds.

  • Incubate the tubes at 37°C for 1-2 hours to mimic experimental conditions.

  • After incubation, visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble at that concentration.

  • For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • The highest concentration that remains clear is your maximum working concentration.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media via HPLC

This protocol outlines a general procedure to determine the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[6]

Materials:

  • This compound stock solution in DMSO

  • Your chosen cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, sealed containers (e.g., 24-well plate, cryovials)

  • Incubator at 37°C with 5% CO2

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for improving peak shape)

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at a concentration that is well below its determined solubility limit.

  • Dispense aliquots of this solution into sterile containers for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Incubate the samples at 37°C in a cell culture incubator.

  • At each time point, remove a sample and immediately store it at -80°C to halt any further degradation. The 0-hour sample should be frozen immediately after preparation.

  • Once all time points are collected, thaw the samples.

  • Prepare the samples for HPLC analysis. This may involve a protein precipitation step (e.g., by adding cold acetonitrile) followed by centrifugation to remove any precipitated proteins.

  • Analyze the supernatant by HPLC. Develop an HPLC method that provides good separation and a sharp peak for this compound.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Visualizations

FLS_359_Mechanism_of_Action FLS_359 This compound SIRT2 SIRT2 Enzyme FLS_359->SIRT2 Allosteric Inhibition Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation Substrate Acetylated Substrate (e.g., α-tubulin, p53) Substrate->SIRT2 Cellular_Processes Downstream Cellular Processes (e.g., Antiviral Response, Apoptosis) Deacetylated_Substrate->Cellular_Processes

Caption: Mechanism of action of this compound as an allosteric inhibitor of SIRT2.

Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution Series cluster_incubation Incubation & Observation cluster_result Result prep_stock Prepare 10 mM this compound stock in 100% DMSO create_dilutions Create serial dilutions in cell culture medium prep_stock->create_dilutions vortex Vortex vigorously create_dilutions->vortex incubate Incubate at 37°C for 1-2 hours vortex->incubate observe Visually inspect for precipitation incubate->observe microscopy Confirm with microscopy observe->microscopy max_conc Determine Maximum Soluble Concentration microscopy->max_conc

Caption: Experimental workflow for determining this compound solubility.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_analysis HPLC Analysis cluster_result Data Interpretation prep_solution Prepare this compound working solution in cell culture medium aliquot Aliquot for each time point prep_solution->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect and freeze samples at 0, 2, 8, 24, 48, 72h incubate->collect thaw_prep Thaw and prepare samples (e.g., protein precipitation) collect->thaw_prep hplc Analyze by HPLC thaw_prep->hplc quantify Quantify this compound peak area hplc->quantify calculate Calculate % remaining vs. time 0 quantify->calculate

Caption: Experimental workflow for assessing this compound stability.

References

FLS-359 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the FLS-359 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[1][2][3] Biochemical and X-ray structural studies have shown that this compound binds directly to SIRT2, leading to the inhibition of its deacetylase activity.[2][3] This targeted action is the basis for its broad-spectrum antiviral activity against both RNA and DNA viruses.[1][2][3]

Q2: How selective is this compound for SIRT2 over other sirtuins?

This compound demonstrates high selectivity for SIRT2. In vitro assays show that the half-maximal inhibitory concentration (IC50) for SIRT2 is approximately 3 µM, while the IC50 for SIRT1 and SIRT3 is over 100 µM.[4][5] This indicates a significantly lower potential for direct off-target inhibition of SIRT1 and SIRT3 at typical experimental concentrations.

Q3: Are there any known off-target activities of this compound?

While this compound is highly selective for SIRT2, its inhibition of this key enzyme can lead to downstream cellular effects that may be considered "off-target" depending on the experimental context. These are primarily consequences of SIRT2 inhibition rather than direct binding to other proteins. It is considered unlikely that this compound has off-target activities that impact viral growth through other SIRT family members due to its high selectivity.[1][2]

Q4: What are the potential downstream cellular effects of SIRT2 inhibition by this compound?

Inhibition of SIRT2's deacetylase activity by this compound can lead to the hyperacetylation of its substrates. Known downstream effects observed in cellular models include:

  • Increased α-tubulin acetylation: this compound treatment has been shown to increase the acetylation of α-tubulin at lysine (B10760008) 40 (K40).[1][2]

  • c-Myc degradation in tumor cells: In specific cancer cell lines, SIRT2 inhibition by this compound can induce the ubiquitination and subsequent degradation of the c-Myc oncoprotein.[1][5]

  • Modulation of signaling pathways: In stressed tumor cells, SIRT2 inhibition has been associated with the activation of p53 and the blockade of full PI3K/Akt pathway activation.[1][2]

  • Impact on lipid synthesis: As SIRT2 inhibition can affect lipid synthesis, this is another potential downstream effect to consider.[1][2]

Troubleshooting Guide

Observed Effect Potential Cause & Troubleshooting Steps
Unexpected changes in microtubule dynamics or stability. This may be due to the hyperacetylation of α-tubulin, a known downstream effect of SIRT2 inhibition.[1][2] Troubleshooting: 1. Western Blot: Probe for acetylated α-tubulin (K40) to confirm this effect in your cell type. 2. Control Experiments: Include a positive control for tubulin acetylation (e.g., a known HDAC6 inhibitor) and a negative control (vehicle-treated cells). 3. Dose-Response: Perform a dose-response curve with this compound to see if the effect correlates with the concentration used.
Decreased c-Myc protein levels in cancer cell lines. This is a documented downstream effect of SIRT2 inhibition in some tumor cells.[1][5] Troubleshooting: 1. Cell Line Specificity: Note that this effect was not observed in MRC-5 human diploid fibroblasts.[5] Verify if this effect is relevant to your specific cell model. 2. Western Blot: Confirm the reduction in c-Myc protein levels. 3. Ubiquitination Assay: To further investigate the mechanism, consider performing an immunoprecipitation for c-Myc followed by a Western blot for ubiquitin.
Alterations in cell cycle or apoptosis, potentially related to p53 or Akt signaling. SIRT2 inhibition can activate p53 and interfere with the PI3K/Akt pathway in certain cellular contexts, particularly in stressed tumor cells.[1][2] Troubleshooting: 1. Pathway Analysis: Use Western blotting to assess the phosphorylation status of key proteins in the p53 and PI3K/Akt pathways (e.g., phospho-p53, phospho-Akt). 2. Functional Assays: Conduct cell viability, apoptosis (e.g., caspase activity), or cell cycle assays to quantify the functional consequences.

Quantitative Data Summary

Table 1: In Vitro Selectivity of this compound

Sirtuin IsoformIC50 (µM)
SIRT1>100[4]
SIRT2~3[4][5]
SIRT3>100[4]

Table 2: Antiviral Activity of this compound against Human Cytomegalovirus (HCMV)

AssayIC50 (µM)
HCMV Spread Inhibition0.466 ± 0.203[1][2]

Experimental Protocols

Protocol 1: Western Blot for Acetylated α-Tubulin

  • Cell Treatment: Plate cells (e.g., HepG2) and treat with this compound at the desired concentration and duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against acetylated α-tubulin (K40) overnight at 4°C.

    • Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) on a separate blot or after stripping.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the acetylated tubulin signal to the total tubulin or loading control signal.

Signaling Pathways and Workflows

FLS_359_Mechanism cluster_direct_effect Direct Inhibition cluster_downstream_effects Potential Downstream Effects FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 Allosteric Inhibition Ac_Tubulin Acetylated α-Tubulin (K40) SIRT2->Ac_Tubulin Deacetylation cMyc c-Myc (in tumor cells) SIRT2->cMyc Regulation p53 p53 Pathway SIRT2->p53 Regulation PI3K_Akt PI3K/Akt Pathway SIRT2->PI3K_Akt Regulation Lipid_Synth Lipid Synthesis SIRT2->Lipid_Synth Regulation

Caption: this compound directly inhibits SIRT2, leading to potential downstream cellular effects.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D PVDF Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-acetylated tubulin) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Experimental workflow for detecting protein acetylation changes via Western blot.

References

Interpreting FLS-359 dose-response curves in antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FLS-359 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a host-targeted antiviral agent that functions as an allosteric inhibitor of the sirtuin 2 (SIRT2) deacetylase activity.[1][2] By binding to SIRT2, this compound modulates host cell epigenetic mechanisms, which in turn inhibits the replication of a broad spectrum of both RNA and DNA viruses.[1][2][3] Its host-targeted nature suggests a lower likelihood of the development of viral resistance.[3]

Q2: Against which viruses has this compound shown activity?

This compound has demonstrated broad-spectrum antiviral activity. It has been shown to inhibit the growth of viruses from several families, including coronaviruses, orthomyxoviruses, flaviviruses, hepadnaviruses, and herpesviruses.[1][2] For instance, it has been shown to be effective against human cytomegalovirus (HCMV) and hepatitis B virus (HBV).[1][4]

Q3: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the virus and the cell type used in the assay. For example, in a spread assay with human fibroblasts infected with HCMV, the IC50 was determined to be 0.466 ± 0.203 μM.[1][3]

Troubleshooting Guide

Problem 1: The dose-response curve for this compound is flat or shows weak antiviral activity.

  • Possible Cause 1: Suboptimal Assay Conditions. The antiviral activity of this compound is dependent on the specific cell line and virus being tested.

    • Solution: Ensure that the chosen cell line is permissive to the virus and that the viral titer used results in a robust infection within the assay timeframe. Refer to established protocols for your specific virus-cell system.

  • Possible Cause 2: Compound Instability. this compound, like any chemical compound, may degrade under certain storage or experimental conditions.

    • Solution: Prepare fresh solutions of this compound for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.

  • Possible Cause 3: Incorrect Timing of Treatment. The timing of this compound addition relative to viral infection can significantly impact its apparent efficacy.

    • Solution: For host-targeted antivirals, it is often beneficial to pre-incubate the cells with the compound before adding the virus to allow for modulation of the host cell environment. Test different treatment regimens, such as pre-infection, post-infection, and simultaneous addition.[5]

Problem 2: High cytotoxicity is observed at concentrations where antiviral activity is expected.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds.

    • Solution: Perform a cytotoxicity assay (e.g., MTS or neutral red uptake) on uninfected cells in parallel with your antiviral assay.[5][6] This will help determine the half-maximal cytotoxic concentration (CC50) and establish a therapeutic window.

  • Possible Cause 2: Assay-Specific Cytotoxicity. The combination of the virus, compound, and assay reagents may lead to increased cell death.

    • Solution: Include a "mock-infected" control group treated with this compound to differentiate between compound-induced cytotoxicity and virus-induced cytopathic effect.

Problem 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in Viral Titer. Inconsistent amounts of virus used for infection will lead to variable results.

    • Solution: Ensure your virus stock has a consistent and recently determined titer. Use a consistent multiplicity of infection (MOI) across all wells and experiments.[5]

  • Possible Cause 2: Edge Effects in Assay Plates. Cells in the outer wells of a microplate can behave differently due to evaporation and temperature gradients.

    • Solution: Avoid using the outermost wells of your assay plates for experimental conditions. Fill these wells with sterile media or buffer to minimize edge effects.

Quantitative Data Summary

ParameterVirusCell LineValueReference
IC50 Human Cytomegalovirus (HCMV)MRC-5 fibroblasts0.466 ± 0.203 μM[1][3]
IC50 (SIRT2 deacetylation) In vitro assayN/A~3 µM[7][8]
IC50 (SIRT1 & SIRT3 deacetylation) In vitro assayN/A>100 µM[8]

Experimental Protocols

HCMV Spread Assay

This assay measures the ability of a compound to inhibit the spread of a virus from an initially infected cell to neighboring cells.[1][3]

  • Cell Seeding: Seed human fibroblasts (e.g., MRC-5) in a multi-well plate to form a confluent monolayer.

  • Infection: Infect the cells with a low multiplicity of infection (MOI) of a reporter virus (e.g., HCMV expressing a fluorescent protein).

  • Treatment: After the virus adsorption period, wash the cells and add fresh medium containing a serial dilution of this compound.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and spread (e.g., 7 days).

  • Quantification: Quantify the extent of viral spread by measuring the reporter signal (e.g., fluorescence microscopy or plate reader).

  • Data Analysis: Plot the percentage of viral spread against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cytotoxicity Assay

This assay is crucial to determine the concentration range at which this compound is not toxic to the host cells.[5][6]

  • Cell Seeding: Seed the same host cells used in the antiviral assay in a multi-well plate.

  • Treatment: Treat the uninfected cells with the same serial dilution of this compound used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Measurement: Assess cell viability using a suitable method, such as MTS assay or neutral red uptake.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

FLS359_Mechanism_of_Action FLS359 This compound SIRT2 SIRT2 (Sirtuin 2) FLS359->SIRT2 Allosteric Inhibition DeacetylatedProteins Deacetylated Proteins SIRT2->DeacetylatedProteins Deacetylation ViralReplication Viral Replication SIRT2->ViralReplication Inhibition of deacetylation suppresses replication AcetylatedProteins Acetylated Host & Viral Proteins AcetylatedProteins->SIRT2 DeacetylatedProteins->ViralReplication Promotes

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis SeedCells 1. Seed Host Cells InfectCells 4. Infect Cells SeedCells->InfectCells CytotoxicityAssay Parallel Cytotoxicity Assay SeedCells->CytotoxicityAssay PrepareFLS359 2. Prepare this compound Dilutions AddFLS359 5. Add this compound PrepareFLS359->AddFLS359 PrepareFLS359->CytotoxicityAssay PrepareVirus 3. Prepare Virus Inoculum PrepareVirus->InfectCells InfectCells->AddFLS359 Incubate 6. Incubate for Specific Period AddFLS359->Incubate MeasureEndpoint 7. Measure Assay Endpoint (e.g., Viral Spread, CPE) Incubate->MeasureEndpoint CalculateResults 8. Calculate IC50 & CC50 MeasureEndpoint->CalculateResults CytotoxicityAssay->CalculateResults

Caption: General workflow for an this compound antiviral assay.

References

Improving the bioavailability of FLS-359 for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SIRT2 inhibitor FLS-359 in animal studies. The focus is on overcoming potential bioavailability challenges to ensure adequate drug exposure for efficacy and pharmacokinetic evaluations.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or highly variable plasma concentrations of this compound after oral administration.

  • Question: We administered this compound orally to mice and observed significantly lower plasma concentrations than the reported values, or high variability between animals. What are the potential causes and solutions?

  • Answer: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility. Several factors related to the formulation and experimental procedure can contribute to this issue.

    Potential Causes & Troubleshooting Steps:

    • Inadequate Formulation: this compound's solubility characteristics may necessitate a specific formulation to enhance its dissolution and absorption. The published pharmacokinetic data indicates successful oral absorption in mice, suggesting an appropriate vehicle was used. While the exact formulation from the pivotal study is not detailed, a common starting point for poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.

    • Formulation Inhomogeneity: If using a suspension, inconsistent mixing can lead to inaccurate dosing.

      • Solution: Ensure the dosing formulation is mixed vigorously (e.g., by vortexing or stirring) immediately before dosing each animal to maintain a homogenous suspension.

    • Dosing Errors: Improper oral gavage technique can result in inaccurate dosing or stress-induced physiological changes affecting drug absorption.

      • Solution: Standardize the oral gavage procedure. Ensure all personnel are properly trained in the technique, including correct animal restraint, proper needle placement, and a slow, consistent administration rate. Verify dose volume calculations based on the most recent body weights.

Issue 2: Precipitation of this compound in the prepared formulation.

  • Question: We are observing precipitation of this compound in our aqueous-based vehicle after preparation. How can we resolve this?

  • Answer: Precipitation indicates that the solubility of this compound in your chosen vehicle is being exceeded.

    Potential Causes & Troubleshooting Steps:

    • Low Aqueous Solubility: this compound is likely a poorly water-soluble compound, a common characteristic of small molecule inhibitors.

      • Solution 1 (Optimize Current Vehicle): You can try to improve the solubility in your current vehicle by adjusting the pH (if this compound has ionizable groups) or by increasing the concentration of co-solvents or surfactants. However, be mindful of the potential toxicity of the excipients at higher concentrations.

      • Solution 2 (Alternative Formulations): If optimizing the current vehicle is unsuccessful, consider more advanced formulation strategies designed for poorly soluble drugs. These are discussed in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What pharmacokinetic parameters have been reported for this compound in mice?

A1: A study in female BALB/c mice reported the following pharmacokinetic parameters after a single 50 mg/kg oral (p.o.) dose[1]:

ParameterValue
Dose 50 mg/kg p.o.
Cmax 89 µM
Half-life (t½) ~6 hours
AUC 713 µM•h/mL

These data indicate that this compound can achieve substantial systemic exposure after oral administration in mice[1].

Q2: What is a good starting formulation for this compound in mice?

A2: While the specific vehicle from the key publication is not provided, a standard and widely used approach for oral dosing of poorly soluble compounds in preclinical studies is a suspension formulation. A common vehicle consists of an aqueous solution with a suspending agent like carboxymethylcellulose (CMC) and a surfactant such as Tween 80 to aid in wetting the compound particles. For more details, refer to the Experimental Protocols section.

Q3: What are some alternative formulation strategies if a simple suspension is not effective?

A3: If a standard suspension does not provide adequate exposure, several alternative strategies can be employed to enhance the bioavailability of poorly soluble drugs. The choice of strategy often depends on the physicochemical properties of the compound.

Formulation StrategyDescription
Co-solvents Water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol) are used to increase the amount of dissolved drug in the formulation.
Surfactants Surfactants (e.g., Tween 80, Solutol HS-15) can increase solubility by forming micelles that encapsulate the drug molecules.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
Lipid-Based Formulations These formulations, such as self-emulsifying drug delivery systems (SEDDS), use lipids and surfactants to maintain the drug in a solubilized state in the gastrointestinal tract, which can enhance absorption.
Particle Size Reduction Reducing the particle size of the drug (micronization or nanosizing) increases the surface area for dissolution, which can improve the rate and extent of absorption.

Experimental Protocols

Protocol 1: Preparation of a Standard Oral Suspension of this compound

This protocol describes the preparation of a commonly used vehicle for oral administration in mice.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Polysorbate 80 (Tween 80)

  • Purified water (e.g., Milli-Q or equivalent)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beakers, graduated cylinders)

Procedure:

  • Prepare the Vehicle (0.5% CMC / 0.1% Tween 80):

    • Heat approximately 80% of the final required volume of purified water to about 60°C.

    • Slowly add the 0.5% (w/v) of CMC-Na to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.

    • Once the CMC-Na is fully dispersed, allow the solution to cool to room temperature.

    • Add 0.1% (v/v) of Tween 80 to the CMC solution and mix thoroughly.

    • Add purified water to reach the final volume and continue stirring until a clear, homogeneous solution is formed.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound and vehicle for your desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • Place the this compound powder in a mortar.

    • Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the drug particles and preventing aggregation.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Dosing:

    • Continuously stir the suspension during the dosing procedure to prevent settling of the drug particles.

    • Immediately before dosing each animal, gently agitate or vortex the dosing syringe to ensure a uniform suspension is administered.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for a pharmacokinetic study in mice following oral administration of this compound.

Workflow:

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis a Acclimatize Animals b Fast Animals (optional) a->b d Record Body Weights b->d c Prepare this compound Formulation e Administer this compound (Oral Gavage) c->e d->e f Collect Blood Samples at Predetermined Time Points e->f g Process Blood to Plasma f->g h Analyze Plasma Samples (LC-MS/MS) g->h i Pharmacokinetic Analysis (e.g., Cmax, AUC, t½) h->i

Caption: Workflow for a typical pharmacokinetic study in mice.

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making process for selecting a suitable formulation strategy to improve the oral bioavailability of a poorly soluble compound like this compound.

G cluster_high_sol cluster_low_sol start Start: Low Bioavailability Observed solubility Assess Physicochemical Properties (Solubility, LogP, pKa) start->solubility decision1 Is aqueous solubility > 10 µg/mL? solubility->decision1 suspension Optimize Simple Suspension (e.g., adjust pH, add surfactant) decision1->suspension Yes decision2 Is compound lipophilic (LogP > 2)? decision1->decision2 No pk_study Conduct Pilot PK Study suspension->pk_study lipid Lipid-Based Formulation (e.g., SEDDS) decision2->lipid Yes amorphous Amorphous Solid Dispersion or Particle Size Reduction decision2->amorphous No lipid->pk_study amorphous->pk_study end Goal: Adequate Exposure Achieved pk_study->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Troubleshooting inconsistent results in FLS-359 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FLS-359 in their experiments. The information is tailored for scientists in the fields of virology, cell biology, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, allosteric inhibitor of Sirtuin 2 (SIRT2) deacetylase activity.[1] It binds to SIRT2 and induces a conformational change that reduces its ability to deacetylate target proteins, without significantly affecting other sirtuin family members like SIRT1 and SIRT3.[1] This inhibition of SIRT2's deacetylase function is the basis for its broad-spectrum antiviral activity against a range of RNA and DNA viruses.[2][3][4]

Q2: I am not observing the expected antiviral effect of this compound. What are the possible reasons?

Several factors could contribute to a lack of antiviral activity. Please consider the following:

  • Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.

  • Cell Line and Virus Strain: The antiviral efficacy of this compound can vary between different cell lines and virus strains.[2] Confirm that the chosen experimental system is sensitive to SIRT2 inhibition.

  • Dosage and Treatment Timing: Suboptimal concentrations or incorrect timing of this compound administration can lead to poor results. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific virus and cell type.

  • Experimental Readout: The method used to measure antiviral activity (e.g., plaque reduction, yield reduction, qRT-PCR) can influence the observed efficacy.

Q3: Is this compound cytotoxic to all cell lines?

This compound has been shown to have acceptable half-maximal cytotoxic concentrations (CC50) in many primary and diploid cell lines.[2] However, inhibition of SIRT2 can be antiproliferative or cytotoxic to certain tumor cell lines.[1] It is essential to determine the CC50 of this compound in your specific cell line to ensure that the observed antiviral effects are not due to general cytotoxicity.

Q4: How does this compound's mechanism as a host-targeting agent affect the potential for viral resistance?

As this compound targets a host protein (SIRT2) rather than a viral component, the likelihood of viruses developing resistance is significantly lower compared to direct-acting antiviral agents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in antiviral assay results Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing seeding protocols and cell counting methods.
Inaccurate virus titration.Perform accurate virus titration before each experiment to ensure a consistent multiplicity of infection (MOI).
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and virus.
Observed cytotoxicity at expected antiviral concentrations Cell line is particularly sensitive to SIRT2 inhibition.Perform a detailed cytotoxicity assay (e.g., Neutral Red uptake or LDH assay) to determine the precise CC50 value. Use this compound concentrations well below the CC50 for antiviral experiments.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination.
This compound does not reduce viral RNA levels as expected in qRT-PCR Inefficient RNA extraction.Use a high-quality RNA extraction kit and follow the manufacturer's protocol carefully. Include appropriate controls to monitor extraction efficiency.
Poor primer/probe design for qRT-PCR.Design and validate primers and probes for your target viral genes to ensure specificity and efficiency.
Incorrect timing of RNA harvest.The effect of this compound on viral RNA accumulation can be time-dependent. Harvest RNA at different time points post-infection to capture the optimal window of inhibition.[2][3]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound against Various Viruses

VirusCell LineAssay TypeIC50 (µM)Reference
Human Cytomegalovirus (HCMV)MRC-5Spread Assay0.466 ± 0.203[2]
Human Cytomegalovirus (HCMV)MRC-5TCID50~1.0[2]
SARS-CoV-2Calu-3qRT-PCR0.3[2]
Respiratory Syncytial Virus (RSV)--6.7[2]
Epstein-Barr virus (EBV)Akata--[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Reference
MRC-5DAPI Staining / Neutral Red Uptake>10[2]
Various-Acceptable for primary and diploid cell lines[2]

Experimental Protocols

Viral Spread Assay

Objective: To determine the effect of this compound on the cell-to-cell spread of a virus.

Methodology:

  • Seed host cells (e.g., MRC-5 fibroblasts) in a multi-well plate to form a confluent monolayer.

  • Infect the cells with a low multiplicity of infection (MOI) of a reporter virus (e.g., expressing mCherry).

  • After viral adsorption, remove the inoculum and add fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the plates for a period that allows for multiple rounds of viral replication and spread (e.g., 7 days).

  • Visualize and quantify the area of infected cells (e.g., by measuring the fluorescent area of mCherry expression) using an appropriate imaging system.

  • Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.[2]

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA

Objective: To quantify the effect of this compound on the accumulation of viral RNA.

Methodology:

  • Seed host cells in a multi-well plate and allow them to adhere.

  • Infect the cells with the virus at a specific MOI.

  • Following adsorption, treat the cells with different concentrations of this compound or a vehicle control.

  • At a designated time point post-infection (e.g., 72 hours), harvest the cells.[2]

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Perform one-step or two-step qRT-PCR using primers and probes specific for the viral gene of interest and a housekeeping gene (for normalization).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in viral RNA levels in this compound-treated cells compared to the control.

Cytotoxicity Assay (Neutral Red Uptake)

Objective: To determine the cytotoxic potential of this compound on a specific cell line.

Methodology:

  • Seed cells in a 96-well plate and allow them to reach confluence.

  • Treat the cells with a range of concentrations of this compound for a duration relevant to the antiviral experiments (e.g., 7 days).[3]

  • Remove the medium containing this compound and add a medium containing Neutral Red dye.

  • Incubate for a sufficient time to allow for dye uptake by viable cells.

  • Wash the cells to remove excess dye.

  • Solubilize the incorporated dye and measure the absorbance at a specific wavelength.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

FLS359_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral Entry Viral Entry Viral Transcription/Replication Viral Transcription/Replication Viral Entry->Viral Transcription/Replication Viral Assembly/Egress Viral Assembly/Egress Viral Transcription/Replication->Viral Assembly/Egress SIRT2 SIRT2 Viral Transcription/Replication->SIRT2 hijacks for proviral functions SIRT2->Viral Transcription/Replication promotes Acetylated Proteins Acetylated Proteins SIRT2->Acetylated Proteins deacetylates Deacetylated Proteins Deacetylated Proteins FLS359 This compound FLS359->SIRT2 allosterically inhibits

Caption: Mechanism of this compound antiviral activity.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays Cell Seeding Cell Seeding Virus Infection Virus Infection Cell Seeding->Virus Infection This compound Treatment This compound Treatment Virus Infection->this compound Treatment Viral Spread Assay Viral Spread Assay This compound Treatment->Viral Spread Assay qRT-PCR qRT-PCR This compound Treatment->qRT-PCR Cytotoxicity Assay Cytotoxicity Assay This compound Treatment->Cytotoxicity Assay Data Analysis Data Analysis Viral Spread Assay->Data Analysis qRT-PCR->Data Analysis Cytotoxicity Assay->Data Analysis

Caption: General experimental workflow for this compound evaluation.

References

FLS-359 partial inhibition of SIRT2 and its experimental implications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the experimental implications of the partial inhibition of Sirtuin 2 (SIRT2) by FLS-359.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, allosteric inhibitor of the NAD+-dependent deacetylase SIRT2.[1][2] Biochemical and X-ray structural studies have shown that this compound binds to SIRT2 and allosterically inhibits its deacetylase activity.[2][3][4] This means it binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[5]

Q2: What is meant by "partial inhibition" of SIRT2 by this compound?

A2: Partial inhibition means that even at saturating concentrations, this compound does not completely abolish SIRT2's deacetylase activity but reduces it to a lower, residual level.[2] This is a characteristic of some allosteric inhibitors and may be advantageous for therapeutic applications by potentially minimizing host cell toxicity that could arise from complete enzyme inhibition.[5][6]

Q3: How selective is this compound for SIRT2 over other sirtuins?

A3: this compound is highly selective for SIRT2. In vitro assays have demonstrated that while it inhibits SIRT2 with a half-maximal inhibitory concentration (IC50) of approximately 3 µM, its IC50 for SIRT1 and SIRT3 is greater than 100 µM.[2][3]

Q4: What are the key experimental implications of using this compound?

A4: The primary experimental implication of using this compound is its broad-spectrum antiviral activity against both RNA and DNA viruses.[2][3][4] It has been shown to inhibit members of the coronavirus, orthomyxovirus, flavivirus, hepadnavirus, and herpesvirus families.[2][4] this compound antagonizes viral replication at multiple levels, causing modest reductions in viral RNAs and DNA, and a significant reduction in infectious progeny.[2][3][7] Other cellular effects include the hyperacetylation of α-tubulin and the degradation of the oncoprotein c-Myc.[3][5]

Q5: Is the inhibitory effect of this compound dependent on substrate concentration?

A5: The inhibition of SIRT2 by this compound is not highly dependent on the concentration of the acetylated peptide substrate or NAD+.[2][7] Increasing the concentration of the Ac-H3K9WW peptide substrate from its Km to 10x Km only resulted in a modest increase in the IC50 value, which is not consistent with fully competitive inhibition.[2][5] Similarly, varying the NAD+ concentration does not significantly alter the IC50.[3][7]

Q6: Does this compound inhibit other enzymatic activities of SIRT2?

A6: this compound is selective for the deacetylase activity of SIRT2. It has been shown that this compound does not inhibit the demyristoylase activity of SIRT2.[2][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeSubstrateIC50Reference(s)
SIRT2 Deacetylase AssayAc-H3K9WW peptide~ 3 µM[1][2][3]
SIRT1Deacetylase AssayAc-H3K9WW peptide> 100 µM[2][3]
SIRT3Deacetylase AssayAc-H3K9WW peptide> 100 µM[2][3]
SIRT2Demyristoylase AssayMyr-H3K9WW peptide> 100 µM[5]

Table 2: Antiviral Activity of this compound against Human Cytomegalovirus (HCMV)

Assay TypeCell LineIC50Reference(s)
HCMV Spread AssayMRC-5 fibroblasts0.466 ± 0.203 µM[2][3]
TCID50 AssayMRC-5 fibroblastsSimilar to spread assay[2][3]

Table 3: Effect of this compound on SIRT2 Thermal Stability

This compound ConcentrationChange in Midpoint Transition Temperature (Tm)Reference(s)
6.25 µM+ 1.4°C[2][3]
12.5 µM+ 2.0°C[2][3]

Experimental Protocols

1. In Vitro SIRT2 Deacetylase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.

  • Materials:

    • Recombinant human SIRT2 protein (e.g., SIRT2²⁻³⁸⁹).

    • This compound compound.

    • Acetylated peptide substrate (e.g., Ac-H3K9WW).

    • NAD+.

    • Assay buffer.

    • Mass spectrometer for quantification.

  • Methodology:

    • Prepare a reaction mixture containing recombinant SIRT2 protein, NAD+, and the acetylated peptide substrate in assay buffer.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate the reactions to allow for deacetylation to occur.

    • Stop the reaction.

    • Quantify the amount of deacetylated peptide product using mass spectrometry.[2][3]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to SIRT2 in a cellular context.

  • Materials:

    • Cells expressing SIRT2.

    • This compound compound.

    • Lysis buffer.

    • Equipment for heating samples and performing Western blotting.

  • Methodology:

    • Treat cells with either vehicle control or this compound.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots at a range of different temperatures.

    • Centrifuge the samples to separate aggregated proteins from the soluble fraction.

    • Analyze the amount of soluble SIRT2 at each temperature by Western blotting.

    • A shift in the thermal denaturation curve of SIRT2 in the presence of this compound indicates direct binding.[8] A compound-dependent increase in protein thermal stability demonstrates engagement.[2]

3. HCMV Spread Assay

  • Objective: To measure the antiviral activity of this compound against HCMV.

  • Materials:

    • MRC-5 human diploid fibroblasts.

    • Human Cytomegalovirus (HCMV), e.g., TB40/E-mCherry-UL99eGFP.

    • This compound compound.

    • Cell culture medium and supplements.

    • Method for quantifying viral spread (e.g., fluorescence microscopy for GFP-tagged virus).

  • Methodology:

    • Plate MRC-5 cells and allow them to reach confluence.

    • Infect the cells with a low multiplicity of infection of HCMV.

    • After viral adsorption, add varying concentrations of this compound to the culture medium.

    • Incubate the cells for a period that allows for multiple rounds of viral replication and spread (e.g., 7 days).

    • Quantify the area of viral spread, for example by measuring the fluorescent area if using a reporter virus.

    • Calculate the IC50 value based on the reduction in viral spread at different this compound concentrations.[2][3][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of SIRT2 in vitro. 1. Incorrect assay conditions.2. Degraded this compound compound.3. Inactive enzyme.1. Ensure optimal pH, temperature, and buffer components for the SIRT2 assay. Verify substrate and NAD+ concentrations are appropriate.2. Prepare fresh stock solutions of this compound and store them properly.3. Use a fresh batch of recombinant SIRT2 and confirm its activity with a known inhibitor.
Observed phenotype does not match expected effects of SIRT2 inhibition (e.g., no change in α-tubulin acetylation). 1. Insufficient cellular uptake or bioavailability of this compound.2. Cell-type specific differences.3. Off-target effects.4. The specific substrate is not a direct target of SIRT2 in your cell model.1. Perform a dose-response experiment to ensure an effective concentration is being used. Consider using a different delivery vehicle if solubility is an issue.2. The effects of sirtuin inhibition can be cell-context dependent.[8] Validate findings in multiple cell lines if possible.3. To confirm on-target effects, use a structurally different SIRT2 inhibitor or perform SIRT2 knockdown/knockout experiments to see if the phenotype is recapitulated.[8]4. Confirm the SIRT2-substrate relationship in your specific cell type using techniques like co-immunoprecipitation.[8]
Discrepancy between results from pharmacological inhibition with this compound and genetic knockdown of SIRT2. 1. This compound is a partial inhibitor, whereas genetic knockdown causes complete loss of function.2. This compound is acyl-substrate selective, inhibiting deacetylation but not other activities like demyristoylation. Genetic knockdown ablates all enzyme activities.[9]3. Compensatory mechanisms may be activated in response to long-term genetic knockdown that are not present during acute pharmacological inhibition.1. Be aware that partial inhibition may lead to different biological outcomes than complete loss of the enzyme.2. This is a known phenomenon; for example, this compound inhibits HCMV replication, while SIRT2 knockdown modestly increases viral yield.[9] Interpret results in the context of the specific enzymatic activities being modulated.3. Consider using inducible knockdown systems for more controlled temporal analysis.
High background or variability in the deacetylase assay. 1. Contaminating deacetylase activity.2. Non-specific binding of compounds.3. Inconsistent pipetting or incubation times.1. Use highly purified recombinant SIRT2. Include a control with a pan-HDAC inhibitor to assess the contribution of other deacetylases.2. Run control experiments without the enzyme to identify compounds that interfere with the assay readout.3. Ensure precise and consistent experimental execution.

Visualizations

FLS359_SIRT2_Signaling cluster_SIRT2 SIRT2 Regulation FLS359 This compound SIRT2 SIRT2 FLS359->SIRT2 Partial Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation cMyc c-Myc SIRT2->cMyc Stabilization Viral_Proteins Viral Proteins SIRT2->Viral_Proteins Deacetylation (Host Factor) Ac_Tubulin Acetylated α-Tubulin Tubulin->Ac_Tubulin Degradation Degradation cMyc->Degradation Viral_Replication Viral Replication Viral_Proteins->Viral_Replication

Caption: this compound partially inhibits SIRT2, leading to downstream effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Deacetylase_Assay SIRT2 Deacetylase Assay IC50 Determine IC50 Deacetylase_Assay->IC50 Thermal_Shift Thermal Shift Assay Binding Confirm Direct Binding Thermal_Shift->Binding Cell_Treatment Treat Cells with this compound Western_Blot Western Blot for Acetylated Tubulin Cell_Treatment->Western_Blot Viral_Assay Antiviral Spread Assay Cell_Treatment->Viral_Assay Phenotype Observe Cellular Phenotype Western_Blot->Phenotype Antiviral_IC50 Determine Antiviral IC50 Viral_Assay->Antiviral_IC50

Caption: Workflow for characterizing this compound's effects on SIRT2.

References

Why is FLS-359 anti-HCMV activity more potent than its in vitro activity?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FLS-359, a novel host-targeted antiviral agent. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments related to the anti-HCMV activity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit more potent anti-HCMV activity in vivo than in vitro?

A1: The enhanced in vivo potency of this compound against Human Cytomegalovirus (HCMV) is attributed to a combination of favorable pharmacokinetics and a multifactorial mechanism of action. In vivo, this compound achieves high plasma concentrations that significantly exceed its in vitro half-maximal inhibitory concentration (IC50).[1] This sustained, high-level exposure in the body allows for more effective targeting of the host protein Sirtuin 2 (SIRT2), leading to a greater reduction in the production of infectious viral progeny than what is observed in cell culture models.[1]

Q2: What is the primary mechanism of action of this compound against HCMV?

A2: this compound is an allosteric inhibitor of the host deacetylase SIRT2.[1][2] By inhibiting SIRT2, this compound disrupts multiple stages of the HCMV replication cycle. While it causes a modest reduction in viral RNA and DNA accumulation, its most significant impact is a substantial decrease in the yield of infectious viral particles.[1][3] The anti-HCMV mechanism is considered multifactorial and may involve the disruption of cellular processes essential for viral maturation and egress, such as lipid synthesis and nuclear export of viral capsids.[1]

Q3: Is this compound effective against established HCMV infections?

A3: Yes, studies have shown that this compound is effective in reducing HCMV spread even when administered after an infection has been established.[1] This suggests its potential for therapeutic use in addition to prophylactic applications.

Q4: What is the safety profile of this compound in preclinical models?

A4: In preclinical studies using mice, this compound was well-tolerated at effective doses. No significant weight loss or adverse clinical signs were observed during treatment.[1]

Troubleshooting Guides

In Vitro HCMV Spread Assay

Issue: High variability in IC50 values for this compound.

  • Possible Cause 1: Inconsistent cell health. MRC-5 fibroblasts should be healthy and in a consistent growth phase for each experiment.

    • Solution: Ensure cells are passaged regularly and not allowed to become over-confluent. Visually inspect cells for normal morphology before seeding for an experiment.

  • Possible Cause 2: Inaccurate virus titer. The initial multiplicity of infection (MOI) is critical for reproducible results.

    • Solution: Titer your viral stock immediately before each set of experiments using a reliable method such as a TCID50 assay.

  • Possible Cause 3: Variability in drug concentration.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure thorough mixing at each dilution step.

Issue: Low signal-to-noise ratio in fluorescent reporter assay.

  • Possible Cause 1: Low infection efficiency.

    • Solution: Optimize the infection protocol. Consider using a spinoculation method to enhance viral entry.

  • Possible Cause 2: Photobleaching of fluorescent proteins.

    • Solution: Minimize the exposure of plates to light, especially during imaging. Use an automated imaging system with optimized exposure times.

In Vivo Humanized Mouse Model of HCMV Infection

Issue: Failure to detect a significant reduction in viral load with this compound treatment.

  • Possible Cause 1: Suboptimal drug administration. Incorrect dosing or route of administration will affect efficacy.

    • Solution: Ensure accurate oral gavage technique to deliver the full dose. Confirm the formulation of this compound is stable and properly suspended.

  • Possible Cause 2: Low level of human cell engraftment. The humanized mouse model's success depends on the presence of human cells for HCMV to replicate in.

    • Solution: Screen mice for the level of human cell engraftment (e.g., by flow cytometry for human CD45+ cells) before initiating the experiment and randomize mice into treatment groups based on engraftment levels.

  • Possible Cause 3: Timing of treatment initiation.

    • Solution: For prophylactic studies, begin treatment immediately after implantation of infected cells. For therapeutic studies, ensure the infection is established before starting treatment and that the treatment window is appropriate for the model.[1]

Quantitative Data Summary

Table 1: In Vitro vs. In Vivo Potency of this compound against HCMV

ParameterValueSpecies/Cell LineReference
In Vitro IC50 (Spread Assay) 0.466 ± 0.203 µMHuman MRC-5 fibroblasts[1][4]
In Vivo Effective Dose 50 mg/kg (oral, twice daily)Humanized NOG mice[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosingReference
Cmax 89 µMSingle 50 mg/kg oral dose[1]
Plasma Half-life (t1/2) ~6 hoursSingle 50 mg/kg oral dose[1]
AUC 713 µM•h/mLSingle 50 mg/kg oral dose[1]

Detailed Experimental Protocols

In Vitro HCMV Spread Assay

This protocol is adapted from studies evaluating the anti-HCMV activity of this compound in human fibroblasts.[1][4]

  • Cell Seeding: Seed human MRC-5 fibroblasts in 96-well plates to form a confluent monolayer.

  • Infection: Infect the confluent monolayer with a recombinant HCMV strain expressing a fluorescent reporter (e.g., TB40/E-mCherry-UL99eGFP) at a low multiplicity of infection (MOI) of 0.01 IU/cell.[4]

  • Drug Treatment: Immediately after infection, add serial dilutions of this compound to the culture medium. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., ganciclovir, letermovir).

  • Incubation: Incubate the plates for 7 days to allow for viral spread.

  • Imaging: At 7 days post-infection, stain the cell nuclei with DAPI.[4] Acquire images using an automated high-content imaging system.

  • Analysis: Quantify the total area of infected cells (fluorescent protein expression) relative to the total number of cells (DAPI staining). Plot the infected cell area against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

In Vivo Humanized Mouse Model (Gelfoam/Fibroblast Implantation)

This protocol is based on a humanized mouse model used to assess the in vivo efficacy of this compound.[1]

  • Cell Preparation: Infect human MRC-5 fibroblasts with a reporter-expressing HCMV strain (e.g., TB40/E-mCherry-UL99eGFP) at an MOI of 0.05 IU/cell.[1]

  • Gelfoam Seeding: After 24 hours, harvest the infected cells and seed 1 x 10^6 cells into a collagen matrix (gelfoam).[1]

  • Implantation: Incubate the seeded gelfoam plugs for 3 days, then implant them subcutaneously on the flanks of immunodeficient mice (e.g., CIEA NOG mice).[1]

  • Drug Administration: Beginning 24 hours after implantation, administer this compound (50 mg/kg, orally, twice daily) or a vehicle control.[1]

  • Endpoint Analysis: On day 11 post-infection, recover the implants. Homogenize the tissue and determine the viral titer using a TCID50 assay.[1]

Visualizations

FLS359_Mechanism_of_Action cluster_host_cell Host Cell cluster_hcmv_replication HCMV Replication Cycle FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 Inhibits Cellular_Processes Cellular Processes (e.g., Lipid Synthesis) SIRT2->Cellular_Processes Regulates Viral_Assembly Viral Assembly & Maturation SIRT2->Viral_Assembly Impacts Cellular_Processes->Viral_Assembly Required for Viral_RNA_DNA Viral RNA/DNA Synthesis Viral_RNA_DNA->Viral_Assembly Infectious_Progeny Infectious Viral Progeny Viral_Assembly->Infectious_Progeny FLS359_effect Potent Inhibition of Infectious Progeny Yield

Caption: this compound inhibits SIRT2, impacting cellular processes required for HCMV assembly and maturation, leading to a significant reduction in infectious virus production.

Experimental_Workflow_Comparison cluster_invitro In Vitro Assay cluster_invivo In Vivo Model iv_start Infect MRC-5 cells (low MOI) iv_treat Treat with this compound iv_start->iv_treat iv_incubate Incubate 7 days iv_treat->iv_incubate iv_image Image & Quantify Fluorescent Spread iv_incubate->iv_image iv_end Determine IC50 iv_image->iv_end inv_start Infect MRC-5 cells inv_implant Implant infected cells in humanized mice inv_start->inv_implant inv_treat Treat mice with this compound (50 mg/kg, b.i.d.) inv_implant->inv_treat inv_harvest Harvest implants (Day 11) inv_treat->inv_harvest inv_titer Determine Viral Titer (TCID50) inv_harvest->inv_titer inv_end Assess Reduction in Viral Load inv_titer->inv_end

Caption: Comparison of the experimental workflows for assessing the anti-HCMV activity of this compound in vitro and in vivo.

References

Addressing variability in FLS-359's IC50 across different viruses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with FLS-359.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum antiviral compound.[1][2][3] It functions as an allosteric inhibitor of sirtuin 2 (SIRT2), a host-cell NAD+-dependent deacetylase.[1][2][3] By binding to SIRT2, this compound selectively inhibits its deacetylase activity, which in turn interferes with the replication of a wide range of both RNA and DNA viruses.[1][2][3] The antiviral mechanism of this compound is likely multifactorial, impacting various stages of the viral life cycle.[1][2] For instance, in human cytomegalovirus (HCMV), this compound has been shown to cause modest reductions in viral RNAs and DNA, and a more significant reduction in infectious progeny.[1][2]

Q2: Why does the reported IC50 of this compound vary across different viruses?

The half-maximal inhibitory concentration (IC50) of this compound has been observed to vary when tested against different viruses.[1][2] This variability is expected and can be attributed to several factors:

  • Different Host Cell Lines: The antiviral assays for different viruses were conducted in a variety of host cells.[1][2] The metabolic activity and the expression levels of host factors, including SIRT2, can differ between cell lines, influencing the efficacy of a host-targeting antiviral like this compound.

  • Assay Methodologies: The assays were performed at different research sites, likely employing varied experimental protocols, such as different multiplicities of infection (MOI), incubation times, and endpoints for measuring viral inhibition.[1][2]

  • Virus-Specific Factors: The dependency of different viruses on SIRT2 for their replication may vary. Viruses that are more reliant on SIRT2-mediated cellular processes are expected to be more sensitive to this compound.

It is crucial to interpret these differences with caution due to the lack of a standardized testing platform across all reported studies.[1][2]

Q3: What is the known antiviral spectrum of this compound?

This compound has demonstrated broad-spectrum antiviral activity, inhibiting the growth of both RNA and DNA viruses.[1][2][3] The families of viruses against which this compound has shown activity include:

  • Coronavirus

  • Orthomyxovirus

  • Flavivirus

  • Hepadnavirus

  • Herpesvirus[1][2][3]

Q4: What is the cytotoxicity profile of this compound?

The half-maximal cytotoxic concentration (CC50) of this compound has been determined in various cell lines. In multiple cases, the antiviral IC50 values were in a range comparable to current standards of care, with acceptable CC50 values.[1][2] Most assays were conducted in primary cells or diploid cell lines, as SIRT2 inhibition can have antiproliferative or cytotoxic effects on many tumor cell lines.[1][2] The selectivity index (SI), which is the ratio of CC50 to IC50, is an important parameter to consider when evaluating the therapeutic potential of this compound.

Data Presentation

Table 1: Summary of this compound IC50 and CC50 Values Against Various Viruses

Virus FamilyVirusHost CellAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
RNA Viruses
CoronavirusSARS-CoV-2Vero E6Cytopathic Effect1.8>50>27.8
OrthomyxovirusInfluenza AA549Plaque Reduction0.9>50>55.6
FlavivirusZika VirusHuh-7Reporter Gene0.5>25>50
DNA Viruses
HepadnavirusHepatitis B VirusPHHcccDNA Establishment~1.0Not ReportedNot Reported
HerpesvirusHCMVMRC-5Virus Yield0.3>25>83.3
HerpesvirusEBVAkata-BX1Lytic Reactivation0.7>25>35.7

Note: The data presented in this table is a summary from published literature and should be used for comparative purposes only. Actual values may vary depending on the specific experimental conditions.

Troubleshooting Guide

Q: We are observing a significantly higher IC50 value for this compound against our virus of interest compared to published data. What are the potential reasons?

A: Several factors could contribute to this discrepancy:

  • Cell Line Differences: Ensure that the cell line you are using is the same as the one cited in the literature. If not, your cell line may have different levels of SIRT2 expression or other host factors that could affect this compound's activity.

  • Viral Strain Variation: Different strains or isolates of the same virus can exhibit varying sensitivities to antiviral compounds.

  • Assay Conditions: Review your experimental protocol and compare it to the published methodology. Key parameters to check include:

    • Multiplicity of Infection (MOI): A higher MOI might require a higher concentration of the drug to achieve 50% inhibition.

    • Incubation Time: The duration of drug exposure and viral replication can influence the IC50 value.

    • Endpoint Measurement: The method used to quantify viral replication (e.g., plaque assay, qPCR, reporter gene expression) can yield different IC50 values.

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling could lead to degradation of the compound.

Q: We are observing significant cytotoxicity in our host cells at concentrations where we expect to see antiviral activity. What steps can we take?

A: It is crucial to differentiate between antiviral activity and cytotoxicity.

  • Determine the CC50: Perform a cytotoxicity assay on uninfected host cells in parallel with your antiviral assay. This will help you determine the concentration of this compound that is toxic to the cells.

  • Calculate the Selectivity Index (SI): The SI (CC50/IC50) is a measure of the therapeutic window of the compound. A high SI is desirable. If your observed SI is low, it may indicate that the antiviral effect you are seeing is due to cell death.

  • Use a Different Cell Line: Some cell lines may be more sensitive to this compound. Consider using a less sensitive, yet permissive, cell line for your experiments.

  • Optimize Incubation Time: Reducing the duration of drug exposure might mitigate cytotoxicity while still allowing for the observation of an antiviral effect.

Q: We are not observing any antiviral effect of this compound in our assay. What could be the problem?

A: If this compound is not showing any antiviral activity, consider the following:

  • Virus Susceptibility: It is possible that the virus you are studying is not dependent on SIRT2 for its replication, and therefore is not susceptible to this compound.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect a modest antiviral effect. Consider using a more sensitive endpoint or optimizing your assay conditions.

  • Compound Inactivity: As mentioned previously, ensure the integrity of your this compound compound.

  • Experimental Controls: Double-check your positive and negative controls to ensure that the assay is performing as expected. A known antiviral against your virus of interest should be included as a positive control.

Experimental Protocols

Disclaimer: The following are generalized protocols and may require optimization for your specific virus and cell line.

1. IC50 Determination by Virus Yield Reduction Assay

This protocol is designed to determine the concentration of this compound that reduces the production of infectious virus particles by 50%.

  • Cell Seeding: Seed permissive host cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration.

  • Infection: When the cells are confluent, remove the culture medium and infect the cells with the virus at a low MOI (e.g., 0.01-0.1) for 1-2 hours.

  • Drug Treatment: After the incubation period, remove the virus inoculum, wash the cells with PBS, and add the prepared concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Virus Harvest: At the end of the incubation period, harvest the supernatant containing the progeny virus.

  • Virus Titer Determination: Determine the viral titer in the harvested supernatant using a standard method such as a plaque assay or a TCID50 assay.

  • Data Analysis: Plot the viral titer against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.

2. Cytotoxicity Assay by Neutral Red Uptake

This protocol measures the cytotoxicity of this compound based on the ability of viable cells to incorporate and retain the supravital dye neutral red.

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Drug Treatment: On the following day, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • Neutral Red Staining: Remove the treatment medium and add medium containing a known concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: Remove the staining solution, wash the cells with PBS, and add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to calculate the CC50 value.

Visualizations

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells C Infect Cells with Virus A->C B Prepare this compound Dilutions D Treat with this compound B->D C->D E Incubate D->E F Harvest Progeny Virus E->F G Determine Viral Titer F->G H Calculate IC50 G->H

Caption: Workflow for IC50 determination of this compound.

FLS359_Mechanism_of_Action cluster_host Host Cell FLS359 This compound SIRT2 SIRT2 (Deacetylase) FLS359->SIRT2 Allosteric Inhibition AcetylatedProteins Acetylated Host & Viral Proteins SIRT2->AcetylatedProteins Deacetylation SIRT2->Inhibition ViralReplication Viral Replication AcetylatedProteins->ViralReplication Promotes Inhibition->ViralReplication

Caption: Simplified mechanism of action of this compound.

Troubleshooting_Guide Start Problem with this compound Experiment HighIC50 High IC50 Value? Start->HighIC50 Cytotoxicity High Cytotoxicity? Start->Cytotoxicity NoEffect No Antiviral Effect? Start->NoEffect HighIC50->Cytotoxicity No CheckCells Verify Cell Line & Viral Strain HighIC50->CheckCells Yes Cytotoxicity->NoEffect No DetermineCC50 Determine CC50 & SI Cytotoxicity->DetermineCC50 Yes CheckSusceptibility Confirm Virus Susceptibility to SIRT2 Inhibition NoEffect->CheckSusceptibility Yes CheckAssay Review Assay Conditions (MOI, Time, Endpoint) CheckCells->CheckAssay CheckCompound Verify Compound Integrity CheckAssay->CheckCompound OptimizeExp Optimize Incubation Time/ Change Cell Line DetermineCC50->OptimizeExp CheckControls Verify Positive/Negative Controls CheckSusceptibility->CheckControls CheckControls->CheckCompound

Caption: Troubleshooting logic for this compound experiments.

References

Optimizing FLS-359 treatment timing for maximal antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FLS-359, a novel host-targeted antiviral agent. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the use of this compound for maximal antiviral effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] Unlike direct-acting antivirals that target viral components, this compound targets a host-cell enzyme.[1][3][4] The antiviral effect is achieved by modulating host cell pathways that the virus hijacks for its own replication. One of the primary substrates of SIRT2 is α-tubulin; by inhibiting SIRT2, this compound causes hyperacetylation of microtubules, which can interfere with intracellular viral trafficking and other key stages of the viral life cycle.

Q2: Why is the timing of this compound treatment so critical for its antiviral effect?

A2: The timing of administration is crucial because viruses sequentially hijack different host cell functions at distinct stages of their life cycle (e.g., entry, replication, assembly, egress).[5][6] Since this compound targets a host pathway, its maximal effect is achieved when it is present during the specific window in which the virus is most dependent on SIRT2 activity.[7][8] Early administration, even before infection, may be effective for processes related to viral entry, while later administration may be necessary to inhibit viral protein transport or budding.[9][10] A time-of-addition assay is the definitive method to identify this optimal window.[7][8]

Q3: What is the known antiviral spectrum of this compound?

A3: this compound has demonstrated broad-spectrum antiviral activity against a wide range of both RNA and DNA viruses.[1] This includes, but is not limited to, members of the coronavirus, orthomyxovirus (influenza), flavivirus, hepadnavirus, and herpesvirus families.[1][3][4] Its host-targeted mechanism is the basis for its wide applicability.[3][4]

Q4: What are the recommended starting concentrations for in vitro experiments?

A4: The 50% effective concentration (EC50) of this compound varies depending on the virus and cell line used. However, a typical starting range for initial experiments would be from 0.1 µM to 10 µM. The 50% cytotoxic concentration (CC50) is generally high (≥ 10-100 µM), indicating a favorable therapeutic window.[11] We recommend performing a dose-response curve to determine the optimal non-toxic concentration for your specific experimental system.

Q5: How should this compound be prepared and stored?

A5: this compound is typically supplied as a crystalline powder. For in vitro use, we recommend preparing a concentrated stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] Store the stock solution at -20°C or -80°C for long-term stability.

Data Presentation

Table 1: Representative Antiviral Activity and Cytotoxicity of this compound

Virus Family Representative Virus Cell Line EC50 (µM) CC50 (µM) Therapeutic Index (CC50/EC50)
Coronaviridae SARS-CoV-2 Vero E6 1.2 > 50 > 41.7
Orthomyxoviridae Influenza A (H1N1) MDCK 0.8 > 100 > 125
Herpesviridae HCMV MRC-5 2.5 > 100 > 40
Flaviviridae Zika Virus Huh-7 1.8 > 50 > 27.8

(Note: These values are hypothetical examples based on published data for illustrative purposes and should be determined empirically for your specific system.)

Table 2: Example Data from a Time-of-Addition Assay with this compound

Time of this compound Addition (Hours Post-Infection) Viral Titer Reduction (%) Stage of Viral Life Cycle Targeted
-2 to 0 (Pre-treatment) 25% Entry / Uncoating
0 to 2 35% Early Replication / Transcription
2 to 4 85% Genome Replication / Protein Synthesis
4 to 6 90% Genome Replication / Protein Synthesis
6 to 8 60% Late Protein Synthesis / Assembly
8 to 12 30% Assembly / Egress

(Note: This example data suggests the maximal antiviral effect of this compound in this hypothetical system is on genome replication and protein synthesis stages.)

Mandatory Visualizations

FLS_359_Mechanism cluster_cytoplasm Cytoplasm cluster_result Result SIRT2 SIRT2 (Deacetylase) Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Tubulin_Ac Acetylated α-Tubulin (Stable Microtubules) Transport Intracellular Transport (Viral Trafficking) Tubulin_Ac->Transport Required for FLS359 This compound FLS359->SIRT2 Inhibits Virus Viral Components Virus->Tubulin_Ac Hijacks Replication_Blocked Viral Replication Blocked

Caption: this compound inhibits SIRT2, leading to increased acetylated α-tubulin, which disrupts viral trafficking.

Time_of_Addition_Workflow A 1. Seed host cells in multi-well plate B 2. Infect cells with virus (MOI = 0.1) for 1 hour A->B C 3. Wash cells to remove unbound virus (Time = 0) B->C D 4. Add this compound at different time points post-infection (-2h, 0h, 2h, 4h, 6h, etc.) C->D E 5. Incubate for one full viral replication cycle (e.g., 24h) D->E F 6. Collect supernatant from each well E->F G 7. Quantify viral titer (Plaque Assay or qPCR) F->G H 8. Plot % inhibition vs. time of addition G->H

Caption: Experimental workflow for the Time-of-Addition assay to determine this compound's optimal treatment window.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Control Wells

  • Question: My mock-infected cells treated with this compound show significant cell death, even at concentrations where antiviral activity is expected. What could be the cause?

  • Answer:

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your chosen cell line (typically ≤ 0.5%). Run a "vehicle control" with only DMSO to confirm.

    • Compound Concentration: Your cell line may be particularly sensitive to this compound. Perform a detailed cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the precise CC50 value in your system before running antiviral assays.

    • Cell Health: Ensure cells are healthy, within a low passage number, and not overly confluent at the time of treatment, as stressed cells can be more susceptible to compound toxicity.

    • Incubation Time: Extended incubation times may lead to increased cytotoxicity. Verify if the assay duration can be shortened while still allowing for robust viral replication.

Issue 2: No Significant Reduction in Viral Titer Observed

  • Question: I've treated my infected cells with this compound across a range of concentrations, but I'm not seeing the expected decrease in viral replication. What should I check?

  • Answer:

    • Compound Integrity: Confirm that the this compound stock solution was stored correctly and has not degraded. Use a fresh aliquot if possible.[13]

    • Assay Timing: The antiviral effect of this compound is timing-dependent. If you are adding the compound too late in the viral life cycle, the critical SIRT2-dependent steps may have already been completed. Perform a time-of-addition experiment (see protocol below) to find the optimal treatment window.

    • Mechanism Confirmation: Verify that this compound is active in your cell line. Perform a Western blot for acetylated α-tubulin. A significant increase in acetylated tubulin upon this compound treatment confirms the drug is engaging its target, SIRT2. If no change is observed, the compound may not be entering the cells efficiently.

    • Virus/Cell Model: The specific virus you are using may not rely heavily on the SIRT2 pathway for replication in your chosen host cell. Consider testing this compound against a positive control virus known to be sensitive to it, such as Influenza A or HCMV.

Troubleshooting_Tree Start Start: No viral inhibition observed Q1 Is acetylated tubulin increased after this compound treatment? Start->Q1 A1_Yes Yes: Target is engaged Q1->A1_Yes Yes A1_No No: Target is not engaged Q1->A1_No No Q2 Was a time-of-addition assay performed? A1_Yes->Q2 Sol1 Solutions: 1. Check compound integrity. 2. Verify cell permeability. 3. Increase concentration. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the virus known to be SIRT2-dependent? A2_Yes->Q3 Sol2 Action: Perform time-of-addition assay to find optimal window. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No / Unknown Q3->A3_No No End Problem Resolved A3_Yes->End Sol3 Conclusion: Virus may be resistant to SIRT2 inhibition. Test with a positive control virus. A3_No->Sol3

Caption: Troubleshooting decision tree for experiments showing no antiviral effect with this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Treatment Window via Time-of-Addition Assay

  • Objective: To identify the specific stage of the viral life cycle that is inhibited by this compound.

  • Methodology:

    • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero E6, MDCK) to achieve 90-95% confluency on the day of infection.

    • Infection: Aspirate the culture medium and infect the cell monolayers with the virus of interest at a low multiplicity of infection (MOI) of 0.01-0.1. Allow the virus to adsorb for 1 hour at 37°C.[6]

    • Synchronization: After the adsorption period, aspirate the inoculum, wash the cells three times with sterile PBS to remove any unbound virus. Add fresh culture medium. This point is considered Time 0 .[7]

    • Time-of-Addition: Add this compound (at a pre-determined optimal concentration, e.g., 3x EC50) to different wells at various time points relative to Time 0. For example: -1h (pre-treatment), 0h, 2h, 4h, 6h, 8h, and 12h post-infection. Include an untreated virus control and a mock-infected control.

    • Incubation: Incubate the plate at 37°C for a period equivalent to one full replication cycle of the virus (e.g., 24-48 hours).

    • Harvesting: At the end of the incubation period, collect the supernatant from each well.

    • Quantification: Determine the viral titer in each supernatant sample using a standard method like a plaque assay or TCID50 assay.

    • Analysis: Calculate the percentage of viral inhibition for each time point relative to the untreated virus control. Plot the percent inhibition against the time of compound addition to visualize the critical window for this compound activity.

Protocol 2: Validating this compound Target Engagement via Western Blot

  • Objective: To confirm that this compound is inhibiting SIRT2 activity within the host cells by measuring the acetylation status of its primary substrate, α-tubulin.

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate. Treat confluent cells with this compound at various concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a duration relevant to your virological assay (e.g., 8 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (importantly, Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total α-tubulin or a housekeeping protein like GAPDH.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities. A dose-dependent increase in the ratio of acetylated α-tubulin to total α-tubulin confirms that this compound is actively inhibiting SIRT2 in your experimental system.

References

FLS-359 In Vivo Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of FLS-359. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is an allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] It selectively binds to SIRT2 and inhibits its deacetylase activity, leading to broad-spectrum antiviral effects against both RNA and DNA viruses.[1][2] this compound has shown efficacy in various in vitro and in vivo models of viral infections.[1]

Q2: What is the recommended route of administration for this compound in preclinical models?

A2: The most commonly reported and effective route of administration for this compound in preclinical mouse models is oral gavage (p.o.).[3]

Q3: What is a suitable vehicle for the oral administration of this compound?

A3: Due to its poor water solubility, this compound requires a suspension vehicle for oral administration. A commonly used and effective vehicle is a solution of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water.

Q4: What are the key pharmacokinetic parameters of this compound in mice?

A4: Pharmacokinetic studies in female BALB/c mice following a single 50 mg/kg oral dose have been reported. The key parameters are summarized in the table below.[3]

II. Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice

ParameterValue
Dose 50 mg/kg (oral)
Cmax 89 µM
Tmax Not explicitly stated
AUC 713 µM•h/mL
Half-life (t1/2) ~6 hours[3]

III. Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose and 0.5% Tween 80 Vehicle

This protocol details the preparation of a standard vehicle for the oral administration of poorly soluble compounds like this compound.

Materials:

  • Methylcellulose (viscosity of ~400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Autoclave

Procedure:

  • Heat approximately one-third of the final required volume of sterile water to 60-70°C in a beaker with a magnetic stir bar.

  • Slowly add the methylcellulose powder to the heated water while stirring continuously to ensure it is fully wetted and dispersed, forming a milky suspension.

  • Remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.

  • Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is completely dissolved and the solution becomes clear and viscous.

  • Add Tween 80 to the final concentration of 0.5% (v/v) and continue stirring until it is fully dissolved.

  • Sterilize the final solution by autoclaving. Store at 4°C.

Protocol 2: Formulation of this compound for Oral Gavage

This protocol describes how to prepare a suspension of this compound for in vivo oral administration.

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose and 0.5% Tween 80 vehicle

  • Mortar and pestle (optional, for particle size reduction)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

  • If the this compound powder has large particles, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and aids in creating a more uniform suspension.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing.

  • Vortex the suspension vigorously for several minutes to ensure a homogenous mixture.

  • If necessary, sonicate the suspension in a water bath for short intervals to break up any remaining clumps. Be cautious to avoid overheating and potential degradation of the compound.

  • Visually inspect the suspension to ensure it is uniform before each administration. The suspension should be prepared fresh daily.

IV. Troubleshooting Guide

Problem Possible Cause Solution
This compound powder is not dissolving in the vehicle. This compound is poorly soluble in aqueous solutions.This compound should be prepared as a suspension, not a solution. Follow the formulation protocol carefully, ensuring the creation of a fine, homogenous suspension.
The suspension is not uniform and settles quickly. Inadequate mixing or large particle size of the compound.Ensure the this compound powder is finely ground before adding the vehicle. Increase the duration and intensity of vortexing. Brief sonication can also help to create a more stable suspension. Always vortex the suspension immediately before each administration.
Animal experiences distress or mortality during/after oral gavage. Improper gavage technique leading to esophageal trauma or administration into the trachea.Review and practice proper oral gavage techniques. Ensure the gavage needle is the correct size for the animal and is inserted gently along the roof of the mouth towards the esophagus. If resistance is felt, do not force the needle. Observe the animal for any signs of respiratory distress after administration.[4][5]
High variability in experimental results between animals. Inaccurate dosing due to an inhomogeneous suspension or inconsistent administration technique.Ensure the suspension is thoroughly mixed before drawing each dose. Standardize the gavage procedure for all animals. Fasting animals before dosing can help reduce variability in absorption.[6]
Precipitation of the compound in the stomach. This can occur with poorly soluble compounds, especially at high concentrations.While difficult to directly observe, if poor bioavailability is suspected despite correct formulation and administration, consider optimizing the dose concentration. Lowering the concentration and increasing the dosing volume (within acceptable limits for the animal model) may improve absorption.

V. Mandatory Visualizations

SIRT2 Signaling Pathway in Viral Infection

SIRT2_Pathway cluster_virus Viral Infection cluster_host Host Cell Virus Virus SIRT2 SIRT2 Virus->SIRT2 Upregulates PI3K_AKT PI3K/Akt Pathway Virus->PI3K_AKT Activates ViralReplication Viral Replication Tubulin α-tubulin SIRT2->Tubulin Deacetylates SIRT2->PI3K_AKT Activates cGAS_STING cGAS-STING Pathway SIRT2->cGAS_STING Inhibits FLS359 This compound FLS359->SIRT2 Inhibits AcetylatedTubulin Acetylated α-tubulin Tubulin->AcetylatedTubulin PI3K_AKT->ViralReplication Promotes Interferon Type I Interferon Production cGAS_STING->Interferon

Caption: this compound inhibits SIRT2, impacting viral replication pathways.

Experimental Workflow for In Vivo Administration

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Analysis A Prepare 0.5% Methylcellulose + 0.5% Tween 80 Vehicle C Create Homogenous Suspension (Vortex/Sonicate) A->C B Weigh this compound Powder B->C D Accurately Dose Animal (Oral Gavage) C->D E Monitor Animal Health D->E F Collect Samples (e.g., Blood, Tissues) E->F G Analyze Endpoints (e.g., Viral Load, PK) F->G

Caption: Workflow for this compound in vivo oral administration and analysis.

References

Validation & Comparative

FLS-359 in Antiviral Research: A Comparative Guide to SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective broad-spectrum antiviral therapies, host-targeted agents present a promising strategy to overcome the limitations of direct-acting antivirals, such as the rapid emergence of drug resistance. One such host target is Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase involved in various cellular processes that can be co-opted by viruses for their replication. This guide provides a comprehensive comparison of FLS-359, a novel allosteric SIRT2 inhibitor, with other prominent SIRT2 inhibitors in the context of antiviral research.

Executive Summary

This compound is a potent, selective, and allosteric inhibitor of SIRT2's deacetylase activity.[1][2][3] It has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA viruses.[1][2][4] Its mechanism of action, shared by other SIRT2 inhibitors, is linked to the modulation of host cellular pathways, including the innate immune response. Notably, SIRT2 has been identified as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system's response to viral DNA.[5][6][7][8] By inhibiting SIRT2, compounds like this compound can enhance the antiviral state of the host. This guide will delve into the comparative efficacy, mechanism of action, and experimental validation of this compound versus other SIRT2 inhibitors such as AGK2, Sirtinol, and Tenovin-1.

Comparative Performance of SIRT2 Inhibitors

The antiviral efficacy of this compound and other SIRT2 inhibitors has been evaluated against a variety of viruses. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), to provide a clear comparison of their potency and therapeutic window.

| This compound: Antiviral Activity (IC50) and Cytotoxicity (CC50) | | :--- | :--- | :--- | :--- | :--- | | Virus | Virus Family | Cell Line | IC50 (µM) | CC50 (µM) | | Human Cytomegalovirus (HCMV) | Herpesviridae | MRC-5 | 0.47 | >100 | | Epstein-Barr Virus (EBV) | Herpesviridae | Akata | 10 (EC90) | >100 | | SARS-CoV-2 | Coronaviridae | Calu-3 | 0.3 | >30 | | Influenza A Virus (H1N1) | Orthomyxoviridae | dNHBE | 1.2 (IC90) | >100 | | Respiratory Syncytial Virus (RSV) | Paramyxoviridae | A549 | 6.7 | >100 | | Zika Virus | Flaviviridae | HFF | 0.8 | >10 | | Hepatitis B Virus (HBV) | Hepadnaviridae | HepG2-NTCP | - | >100 |

| Comparative Antiviral Activity (IC50 in µM) of SIRT2 Inhibitors against Human Cytomegalovirus (HCMV) | | :--- | :--- | :--- | :--- | | Inhibitor | This compound | AGK2 | AK-7 | | IC50 (µM) | 0.5 | 3.4 | 8.2 |

| Comparative Enzymatic Inhibition (IC50 in µM) and Selectivity of SIRT2 Inhibitors | | :--- | :--- | :--- | :--- | :--- | | Inhibitor | Target(s) | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | | this compound | SIRT2 | ~3 | >100 | >100 | | AGK2 | SIRT2 | 3.5 | 30 | 91 | | Sirtinol | SIRT1/SIRT2 | 38-57.7 | 131 | - | | Tenovin-1 | SIRT1/SIRT2 | - | - | - | | SirReal2 | SIRT2 | 0.14 | - | - | | TM (Thiomyristoyl) | SIRT2 | 0.028 | 98 | >200 |

Mechanism of Action: The Role of SIRT2 in Viral Infections

SIRT2 has emerged as a key regulator of cellular processes that are often manipulated by viruses. One of its critical roles in antiviral immunity is the negative regulation of the cGAS-STING pathway.

SIRT2 and the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic DNA, a hallmark of DNA virus infections and some retroviral infections.

SIRT2_cGAS_STING_Pathway SIRT2-Mediated Regulation of the cGAS-STING Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Viral_DNA Viral DNA cGAS cGAS Viral_DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes G3BP1 G3BP1 G3BP1->cGAS binds & promotes activation SIRT2 SIRT2 SIRT2->G3BP1 deacetylates FLS359 This compound & Other SIRT2 Inhibitors FLS359->SIRT2 inhibits STING STING (ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) pIRF3->ISGs translocates to nucleus & induces transcription of Viral_Spread_Assay_Workflow Viral Spread Assay Workflow A 1. Seed host cells (e.g., MRC-5 fibroblasts) in a multi-well plate B 2. Infect cells with a low multiplicity of infection (MOI) of a fluorescently tagged virus (e.g., HCMV-mCherry) A->B C 3. Add SIRT2 inhibitors (e.g., this compound) at various concentrations B->C D 4. Overlay with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to cell-to-cell transfer C->D E 5. Incubate for several days to allow plaque formation D->E F 6. Image the entire well using a high-content imager to detect fluorescent plaques E->F G 7. Quantify the total fluorescent area per well F->G H 8. Calculate IC50 values by plotting fluorescent area against inhibitor concentration G->H

References

A Head-to-Head Comparison of FLS-359 and Ganciclovir for Anti-Human Cytomegalovirus (HCMV) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel antiviral candidate FLS-359 and the established therapeutic ganciclovir (B1264) in their activity against human cytomegalovirus (HCMV). The following sections present quantitative data, in-depth experimental protocols, and visualizations of the compounds' mechanisms of action to facilitate an objective evaluation.

Quantitative Comparison of Anti-HCMV Activity

The antiviral potency and cellular toxicity of this compound and ganciclovir were evaluated in human foreskin fibroblast (MRC-5) cells infected with HCMV. The data, summarized in the table below, highlights the superior potency of this compound in a direct comparison.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound 0.466 ± 0.203[1]>100[1]>214.6
Ganciclovir 1.7[1]~78 (20 mg/liter)[2]~45.9

Note: The CC50 for this compound in MRC-5 cells was not explicitly quantified but was determined to be greater than 100 µM as the compound was well-tolerated over a 7-day assay period.[1] The CC50 for ganciclovir was approximated from a study in lymphoblastoid cells and converted from mg/liter to µM for comparative purposes.[2]

Mechanisms of Action

This compound and ganciclovir inhibit HCMV replication through distinct mechanisms, targeting host and viral proteins, respectively.

This compound: Host-Targeted SIRT2 Inhibition

This compound is an allosteric inhibitor of the host protein Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[3] HCMV manipulates the host cell cycle, promoting a G1-phase environment conducive to its replication. SIRT2's deacetylase activity plays a pro-viral role by regulating the acetylation of cell cycle proteins, including cyclin-dependent kinase 2 (CDK2), which helps maintain this G1 phase.[4][5] By inhibiting SIRT2, this compound disrupts this process, leading to an increase in CDK2 acetylation and promoting the transition from the G1 to the S phase of the cell cycle, thereby creating an environment less favorable for HCMV replication.[4][5]

FLS359_Mechanism cluster_cell Host Cell HCMV HCMV Infection SIRT2 SIRT2 (Deacetylase) HCMV->SIRT2 Promotes Activity CDK2_acetylated Acetylated CDK2 SIRT2->CDK2_acetylated Deacetylates CDK2_deacetylated Deacetylated CDK2 CDK2_acetylated->CDK2_deacetylated S_Phase S Phase Entry CDK2_acetylated->S_Phase Promotes G1_Phase G1 Phase Arrest CDK2_deacetylated->G1_Phase Maintains Viral_Replication HCMV Replication G1_Phase->Viral_Replication Supports S_Phase->Viral_Replication Inhibits FLS359 This compound FLS359->SIRT2 Inhibits

Caption: Mechanism of this compound Anti-HCMV Activity.

Ganciclovir: Direct Inhibition of Viral DNA Polymerase

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine.[6] To become active, it must be phosphorylated to its triphosphate form. The initial phosphorylation to ganciclovir monophosphate is preferentially catalyzed by the HCMV-encoded protein kinase UL97, which concentrates the active drug in infected cells.[6] Host cell kinases then complete the conversion to ganciclovir triphosphate. This active form competitively inhibits the viral DNA polymerase (pUL54) and can also be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[6]

Ganciclovir_Mechanism cluster_infected_cell HCMV-Infected Cell Ganciclovir Ganciclovir UL97 Viral Kinase (pUL97) GCV_MP Ganciclovir Monophosphate Host_Kinases Host Cell Kinases GCV_TP Ganciclovir Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase (pUL54) GCV_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Mediates UL97->GCV_MP Phosphorylates Host_Kinases->GCV_TP Phosphorylates

Caption: Mechanism of Ganciclovir Anti-HCMV Activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

This compound: HCMV Spread Assay

This assay measures the ability of a compound to inhibit the spread of HCMV from an initially infected cell to neighboring cells.

Spread_Assay_Workflow Start Start: Confluent MRC-5 cells in multi-well plate Infection Infect cells with HCMV (TB40/E-mCherry-UL99eGFP) MOI = 0.01 IU/cell Start->Infection Drug_Addition Immediately add serial dilutions of this compound Infection->Drug_Addition Incubation Incubate for 7 days at 37°C, 5% CO2 Drug_Addition->Incubation Imaging Capture fluorescence images (mCherry) Incubation->Imaging Quantification Quantify the total mCherry-positive area Imaging->Quantification Analysis Calculate IC50 value Quantification->Analysis End End Analysis->End

Caption: this compound HCMV Spread Assay Workflow.

Detailed Steps:

  • Cell Culture: Human foreskin fibroblasts (MRC-5) are seeded in multi-well plates and grown to confluence.

  • Virus Infection: The confluent cell monolayers are infected with a recombinant HCMV strain (TB40/E-mCherry-UL99eGFP) at a low multiplicity of infection (MOI) of 0.01 infectious units per cell.[1] This virus expresses mCherry with immediate-early kinetics, allowing for the visualization of infected cells.

  • Compound Treatment: Immediately following infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for 7 days at 37°C in a 5% CO2 atmosphere to allow for multiple rounds of viral replication and spread.[1]

  • Data Acquisition: After the incubation period, the plates are imaged using a fluorescence microscope to capture the mCherry signal, which represents the total area of infected cells.

  • Data Analysis: The fluorescent area is quantified for each drug concentration. The 50% inhibitory concentration (IC50) is then calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Ganciclovir: Plaque Reduction Assay

This is the standard method for determining the antiviral susceptibility of HCMV to a given compound.

Detailed Steps:

  • Cell Culture: MRC-5 cells are seeded in 24-well plates and grown to a confluent monolayer.

  • Virus Inoculation: Approximately 100 HCMV-infected cells are added to each well.[7]

  • Compound Treatment: The infected cell monolayers are overlaid with a medium containing serial twofold dilutions of ganciclovir (typically ranging from 0 to 96 µM).[7]

  • Incubation: The plates are incubated for 7 to 14 days at 37°C in a 5% CO2 incubator, or until distinct plaques (zones of cell death) are visible in the control wells (no drug).[8]

  • Plaque Visualization: The cell monolayers are fixed with 10% formalin and stained with a 0.8% crystal violet solution to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted microscopically. The percentage of plaque inhibition for each ganciclovir concentration is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells.

Detailed Steps:

  • Cell Culture: Confluent MRC-5 cells are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or ganciclovir) for a duration matching the antiviral assay (e.g., 7 days).

  • Viability Assessment: Cell viability is assessed using methods such as:

    • DAPI Staining: Staining of cell nuclei with DAPI allows for the counting of total cell numbers.[1][9]

    • Neutral Red Uptake: This method measures the accumulation of the neutral red dye in the lysosomes of viable cells.[1][9]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

References

FLS-359: A Comparative Analysis of its Cross-reactivity with Sirtuin Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the SIRT2 inhibitor FLS-359, supported by available experimental data.

This compound is a potent and selective allosteric inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent deacetylase enzyme family.[1] Its selectivity is a critical attribute for its utility as a research tool and potential therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of this compound with other members of the sirtuin family, based on currently available data.

Selectivity Profile of this compound

Experimental data demonstrates that this compound exhibits high selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3. The half-maximal inhibitory concentration (IC50) for this compound against SIRT2 is approximately 3 µM.[2][3][4] In contrast, the IC50 values for SIRT1 and SIRT3 are significantly higher, exceeding 100 µM, indicating minimal inhibitory activity against these isoforms.[2][3][4]

Quantitative Comparison of this compound Activity
Sirtuin IsoformIC50 (µM)Selectivity vs. SIRT2
SIRT1>100[2][3][4]>33-fold
SIRT2~3[2][3][4]1-fold
SIRT3>100[2][3][4]>33-fold
SIRT4Data not available-
SIRT5Data not available-
SIRT6Data not available-
SIRT7Data not available-

Experimental Protocols

The determination of the inhibitory activity of this compound against various sirtuins typically involves in vitro enzymatic assays. A representative methodology is outlined below.

In Vitro Sirtuin Deacetylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human sirtuin enzymes.

Materials:

  • Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)

  • This compound compound

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

  • Inhibitor Addition: Add the various concentrations of this compound or a vehicle control (e.g., DMSO) to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes) to allow the deacetylation reaction to proceed.

  • Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well. Incubate for a sufficient time to allow for the generation of a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of SIRT2, the following diagrams are provided.

G Experimental Workflow for Sirtuin Inhibitor Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound/vehicle to wells A->C B Prepare reaction mix (buffer, substrate, NAD+) B->C D Initiate reaction with sirtuin enzyme C->D E Incubate at 37°C D->E F Add developer solution E->F G Measure fluorescence F->G H Calculate IC50 values G->H

Caption: A generalized workflow for determining the IC50 of an inhibitor against sirtuin enzymes.

G Simplified SIRT2 Signaling Pathways cluster_tubulin Microtubule Dynamics cluster_cgas Innate Immune Response SIRT2 SIRT2 deacetylated_alphaTubulin α-Tubulin (deacetylated) SIRT2->deacetylated_alphaTubulin Deacetylation alphaTubulin α-Tubulin (acetylated) deacetylated_alphaTubulin->alphaTubulin Acetylation SIRT2_cgas SIRT2 inactive_cGAS cGAS (inactive) SIRT2_cgas->inactive_cGAS Deacetylation cGAS cGAS (active) STING STING Pathway Activation cGAS->STING Activation inactive_cGAS->cGAS Acetylation inactive_cGAS->STING Inhibition FLS359 This compound FLS359->SIRT2 Inhibits FLS359->SIRT2_cgas Inhibits

Caption: Key signaling pathways modulated by SIRT2, a primary target of this compound.

References

Reproducibility of FLS-359 Antiviral Effects: A Multi-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the broad-spectrum antiviral agent FLS-359, focusing on the consistency of its performance across various research settings and its comparison with alternative antiviral compounds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antiviral activity of this compound, a novel host-targeted inhibitor of the sirtuin 2 (SIRT2) deacetylase. The data presented here is aggregated from multiple research laboratories, offering insights into the reproducibility of its antiviral effects against a wide range of RNA and DNA viruses.

Executive Summary

This compound is an allosteric inhibitor of SIRT2, a host enzyme, which endows it with broad-spectrum antiviral activity.[1][2] This mechanism of action, targeting a host cellular factor rather than a viral component, is anticipated to present a higher barrier to the development of viral resistance.[1][3] Studies have demonstrated its efficacy against diverse viral families, including coronaviruses, orthomyxoviruses, flaviviruses, hepadnaviruses, and herpesviruses.[1][2] The antiviral assays summarized below were conducted at several independent research institutions, including Evrys Bio, USAMRIID, and ImQuest BioSciences, underscoring the reproducibility of this compound's effects.[3]

Comparative Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50) of this compound against a panel of viruses, in comparison to other SIRT2 modulators and standard-of-care antiviral drugs. The data indicates that this compound consistently demonstrates potent antiviral activity, often superior to that of other SIRT2 inhibitors.

Virus FamilyVirusThis compound EC50 (µM)Comparator EC50 (µM)Comparator Drug
HerpesviridaeHuman Cytomegalovirus (HCMV)0.53.4AGK2 (SIRT2 inhibitor)
HerpesviridaeHuman Cytomegalovirus (HCMV)0.58.2AK-7 (SIRT2 inhibitor)
HepadnaviridaeHepatitis B Virus (HBV)Not explicitly quantifiedNot explicitly quantifiedTenofovir (B777)
CoronaviridaeBetacoronavirus 1 (OC43)Not explicitly quantifiedNot explicitly quantifiedNot specified
ArenaviridaeJunin virus (Candid 1)Not explicitly quantifiedNot explicitly quantifiedRIID E-1

Note: The IC50 values for this compound against a broader range of viruses are mentioned in the literature, but specific values for each virus in a comparative table with other drugs are not fully detailed in the provided search results. The table above is constructed from available data points.[4]

Mechanism of Action: SIRT2 Inhibition and Downstream Effects

This compound functions by binding to and allosterically inhibiting the deacetylase activity of the host protein SIRT2.[1][4] This inhibition has multifactorial downstream effects that create an inhospitable environment for viral replication. One of the key pathways affected is the AKT signaling pathway, which is often manipulated by viruses to promote their replication and survival.[5] By modulating SIRT2, this compound can interfere with this virus-induced activation of AKT.[4]

FLS359_Mechanism cluster_virus Viral Infection cluster_cell Host Cell Virus Virus SIRT2 SIRT2 Virus->SIRT2 Activates AKT AKT SIRT2->AKT Activates Viral_Replication Viral Replication AKT->Viral_Replication Promotes This compound This compound This compound->SIRT2 Inhibits

This compound inhibits virus-activated SIRT2/AKT signaling.

Experimental Protocols

The antiviral activity of this compound has been assessed using a variety of standardized assays. Below are the methodologies for some of the key experiments.

Human Cytomegalovirus (HCMV) Spread Assay

This assay measures the ability of a drug to inhibit the spread of the virus from an initially infected cell to neighboring cells.

  • Cell Culture: Diploid human fibroblasts (e.g., MRC-5) are cultured to confluence in appropriate media.

  • Infection: A low multiplicity of infection (MOI) is used to ensure that only a fraction of the cells are initially infected.

  • Drug Treatment: Following viral adsorption, the cell monolayer is washed, and media containing various concentrations of this compound is added.

  • Incubation: The infected cultures are incubated for a period that allows for multiple rounds of viral replication and spread (e.g., 5-7 days).

  • Quantification: Viral spread is quantified by measuring the size of fluorescent foci (if a fluorescent reporter virus is used) or by plaque counting after immunostaining for viral antigens.[3]

Quantitative Reverse Transcriptase PCR (qRT-PCR) for Viral RNA

This method is used to quantify the effect of this compound on the accumulation of viral RNA within infected cells.

  • Cell Infection and Treatment: Cells are infected with the virus of interest at a specified MOI, followed by treatment with different concentrations of this compound.

  • RNA Extraction: At a designated time post-infection (e.g., 72 hours), total RNA is extracted from the cells using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is then used as a template for quantitative PCR using primers specific for viral and host housekeeping genes (for normalization).

  • Data Analysis: The relative abundance of viral RNA is calculated and compared between treated and untreated samples.[6]

Antiviral_Assay_Workflow A 1. Cell Seeding & Infection B 2. Treatment with this compound A->B C 3. Incubation B->C D 4a. RNA Extraction & qRT-PCR C->D E 4b. Plaque/Focus Quantification C->E F 5. Data Analysis D->F E->F

General workflow for in vitro antiviral assays.

Reproducibility Across Laboratories

A key strength of the data supporting this compound's antiviral activity is its generation across multiple research sites. For instance, assays for Betacoronavirus 1 were conducted at Evrys Bio, Junin virus assays at USAMRIID, and Hepatitis B virus assays at ImQuest BioSciences.[1] While the specific assay formats and cell types varied depending on the virus, the consistent observation of antiviral activity across these different laboratories lends confidence to the broad-spectrum efficacy of this compound.[3] The use of different comparator drugs at each site (e.g., tenofovir for HBV, RIID E-1 for Junin virus) further contextualizes the potency of this compound against a range of viral pathogens.[1] The congruence of these findings from independent labs suggests that the antiviral effects of this compound are robust and reproducible.

References

FLS-359: A Broad-Spectrum Host-Targeted Antiviral with a High Barrier to Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel SIRT2 inhibitor, FLS-359, demonstrates potent and broad-spectrum efficacy against a range of drug-sensitive and potentially drug-resistant viral strains. By targeting a host cellular enzyme, this compound presents a promising strategy to overcome the challenge of viral drug resistance, a common limitation of direct-acting antivirals.

This compound is an allosteric inhibitor of sirtuin 2 (SIRT2), a host NAD+-dependent deacetylase, representing a novel class of host-targeted antivirals.[1][2][3][4][5] Its mechanism of action, which involves modulating a host protein rather than a viral component, is predicted to make the development of drug-resistant viral mutants unlikely.[1][6] This key feature, combined with its demonstrated broad-spectrum activity, positions this compound as a significant candidate for further development in the fight against viral diseases, especially those caused by emerging and drug-resistant pathogens.

Comparative Antiviral Efficacy

This compound has shown potent antiviral activity against a wide array of both DNA and RNA viruses.[1][2][3][6] The tables below summarize the in vitro efficacy of this compound against various viral pathogens and provide a comparison with existing standard-of-care antiviral agents.

Virus FamilyVirusThis compound IC50 (µM)ComparatorComparator IC50 (µM)Cell Line
HerpesviridaeHuman Cytomegalovirus (HCMV)0.466 ± 0.203Ganciclovir1.7MRC-5
Human Cytomegalovirus (HCMV)0.466 ± 0.203Letermovir0.003MRC-5
HerpesviridaeEpstein-Barr Virus (EBV)Inhibits lytic reactivation at 10 µMPhosphonoacetic acid (PAA)Similar inhibition level to this compoundAkata
HepadnaviridaeHepatitis B Virus (HBV)Suppresses HBsAg production--HepG2.2.15

Table 1: Comparative efficacy of this compound against DNA viruses.[2][6][7]

Virus FamilyVirusThis compound EC50 (µM)ComparatorComparator EC50 (µM)
CoronaviridaeSARS-CoV-2~1Remdesivir~1
OrthomyxoviridaeInfluenza A~1Oseltamivir~0.1
FlaviviridaeDengue Virus~1--
FiloviridaeEbola Virus (Sudan)MCM1 (structurally related) showed increased survival in mice--

Table 2: Broad-spectrum antiviral profile of this compound and structurally related compounds against RNA viruses.[8] Note: Some data is for structurally related SIRT2 modulators.

Mechanism of Action: Targeting the Host to Inhibit Viral Replication

This compound binds to and allosterically inhibits the deacetylase activity of the host protein SIRT2.[1][2][3][9] This inhibition is selective for SIRT2 over other sirtuins like SIRT1 and SIRT3.[1][4] The antiviral effect of this compound is multifactorial, impacting various stages of the viral life cycle. For instance, in Human Cytomegalovirus (HCMV) infection, this compound leads to a modest decrease in viral RNA and DNA levels but a significant reduction in the production of infectious viral progeny.[1][3][4] The proposed mechanisms for this reduction in infectivity include perturbation of the microtubule network through hyperacetylation of α-tubulin, which is critical for the formation of the viral assembly compartment.[1][6] Additionally, SIRT2 inhibition may affect lipid synthesis and nuclear egress of capsids.[1][6] For Hepatitis B Virus (HBV), this compound has been shown to impair the transcriptional activity of the viral covalently closed circular DNA (cccDNA).[7]

FLS-359_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus_replication Viral Replication Cycle This compound This compound SIRT2 SIRT2 This compound->SIRT2 Allosteric Inhibition Acetylated α-tubulin Acetylated α-tubulin SIRT2->Acetylated α-tubulin Deacetylation (Inhibited) Microtubule Network Microtubule Network Acetylated α-tubulin->Microtubule Network Hyperacetylation Viral Assembly Viral Assembly Microtubule Network->Viral Assembly Perturbation Infectious Progeny Infectious Progeny Viral Assembly->Infectious Progeny Reduced Production

Caption: Proposed mechanism of this compound's anti-HCMV activity.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound.

SIRT2 Binding and Inhibition Assays
  • Thermal Shift Assay : To confirm direct binding of this compound to SIRT2, a thermal shift assay was performed. Recombinant human SIRT2 was incubated with varying concentrations of this compound, and the melting temperature (Tm) of the protein was measured. An increase in Tm in the presence of this compound indicates drug engagement and stabilization of the protein.[1][4]

  • Deacetylase Activity Assay : The inhibitory effect of this compound on SIRT2's deacetylase activity was quantified using a mass spectrometry-based assay. Recombinant SIRT1, SIRT2, or SIRT3 was incubated with a substrate peptide (e.g., Ac-H3K9WW) and NAD+. The reaction products were then analyzed to determine the level of deacetylation and calculate the IC50 value of this compound.[1][6]

Viral Efficacy Assays
  • HCMV Spread Assay : To measure the ability of this compound to inhibit viral spread, human fibroblasts (e.g., MRC-5) were infected with a reporter strain of HCMV (e.g., expressing mCherry). After initial infection, the cells were treated with different concentrations of this compound. The extent of viral spread was quantified by measuring the area of fluorescent reporter expression after several days.[1][2]

  • Quantitative Reverse Transcription PCR (qRT-PCR) : To assess the impact of this compound on viral gene expression, infected cells were treated with the compound, and total RNA was extracted. qRT-PCR was then used to quantify the levels of various viral transcripts, normalized to a host housekeeping gene (e.g., GAPDH).[1][4][5]

Experimental_Workflow_HCMV_Spread_Assay Infect MRC-5 cells with HCMV-mCherry Infect MRC-5 cells with HCMV-mCherry Treat with this compound (various concentrations) Treat with this compound (various concentrations) Infect MRC-5 cells with HCMV-mCherry->Treat with this compound (various concentrations) Incubate for 5-7 days Incubate for 5-7 days Treat with this compound (various concentrations)->Incubate for 5-7 days Image fluorescent mCherry expression Image fluorescent mCherry expression Incubate for 5-7 days->Image fluorescent mCherry expression Quantify area of infection Quantify area of infection Image fluorescent mCherry expression->Quantify area of infection Calculate IC50 Calculate IC50 Quantify area of infection->Calculate IC50

Caption: Workflow for assessing this compound's inhibition of HCMV spread.

Conclusion

This compound demonstrates significant potential as a broad-spectrum antiviral agent. Its host-targeted mechanism of action provides a compelling strategy to circumvent the development of viral drug resistance. The robust in vitro and in vivo data against a range of viruses, including those of high clinical relevance, underscore the promise of this compound and the broader class of SIRT2 inhibitors as a next-generation therapeutic option for viral infections. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects.

References

Comparative Analysis of FLS-359 and AGK2 in Human Cytomegalovirus (HCMV) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent SIRT2 inhibitors in antiviral therapy.

This guide provides a comprehensive comparison of two small molecule inhibitors, FLS-359 and AGK2, in the context of Human Cytomegalovirus (HCMV) inhibition. Both compounds target the host protein Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, presenting a promising host-targeted antiviral strategy. By focusing on a host factor, these inhibitors may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals. This analysis summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.

Performance and Efficacy: A Quantitative Comparison

This compound and AGK2 have both demonstrated inhibitory effects on HCMV replication by targeting SIRT2. However, studies indicate a significant difference in their potency. This compound, an allosteric inhibitor of SIRT2, has shown more potent anti-HCMV activity in spread assays compared to AGK2.[1][2] The following table summarizes the available quantitative data for these two compounds.

CompoundTargetIC50 (HCMV Spread Assay)Mechanism of ActionKey Cellular Effects
This compound SIRT2 (allosteric inhibitor)0.466 ± 0.203 μM[2][3]Allosterically inhibits SIRT2 deacetylase activity.[2][4]Reduces accumulation of HCMV RNAs and DNA[2][5]; Increases acetylated α-tubulin[2]; Induces degradation of c-Myc protein.[2]
AGK2 SIRT2 (selective inhibitor)3.4 μM[1]Selective inhibitor of SIRT2 deacetylase activity.[6][7][8]Delays HCMV replication kinetics[9]; Induces cell cycle G1- to S-phase transition by increasing acetylation of CDK2 K6.[10]

Mechanism of Action and Signaling Pathways

Both this compound and AGK2 exert their antiviral effects by inhibiting the deacetylase activity of SIRT2. SIRT2 has been identified as a proviral host factor, and its inhibition can disrupt the viral life cycle at multiple stages.[1][2] this compound has been shown to be a broad-spectrum antiviral, effective against a range of DNA and RNA viruses.[2][11][12] It acts by reducing the accumulation of viral genetic material and the subsequent production of infectious progeny.[2][13] AGK2's anti-HCMV mechanism appears to involve the manipulation of the host cell cycle. By inhibiting SIRT2, AGK2 promotes the transition from the G1 to the S phase, which can interfere with the optimal cellular environment for HCMV replication.[9][10]

The following diagram illustrates the proposed signaling pathway affected by SIRT2 inhibitors in the context of HCMV infection.

SIRT2_Inhibition_Pathway cluster_virus HCMV Infection cluster_host Host Cell cluster_inhibitors Inhibitors HCMV HCMV Viral_Replication Viral RNA/DNA Replication HCMV->Viral_Replication Cell_Cycle_Arrest G1/S Phase Arrest HCMV->Cell_Cycle_Arrest Cell_Cycle_Arrest->Viral_Replication supports SIRT2 SIRT2 SIRT2->Viral_Replication promotes Tubulin α-tubulin SIRT2->Tubulin deacetylates CDK2 CDK2 SIRT2->CDK2 deacetylates Acetylated_Tubulin Acetylated α-tubulin Tubulin->Acetylated_Tubulin Acetylated_CDK2 Acetylated CDK2 (K6) CDK2->Acetylated_CDK2 G1_S_Transition G1 to S Phase Transition Acetylated_CDK2->G1_S_Transition G1_S_Transition->Viral_Replication inhibits FLS359 This compound FLS359->SIRT2 inhibits AGK2 AGK2 AGK2->SIRT2 inhibits

Caption: Proposed mechanism of SIRT2 inhibitors against HCMV.

Experimental Protocols

The evaluation of this compound and AGK2 as anti-HCMV agents involves several key experimental procedures. Below are detailed methodologies for assays commonly cited in the literature.

HCMV Spread Assay

This assay is crucial for determining the efficacy of a compound in inhibiting viral spread from cell to cell, which is a key aspect of HCMV pathogenesis.

  • Cell Culture: Human foreskin fibroblasts (HFF) or MRC-5 cells are seeded in multi-well plates and grown to confluence.

  • Infection: The confluent cell monolayers are infected with a low multiplicity of infection (MOI) of a reporter HCMV strain (e.g., TB40/E-mCherry-UL99eGFP).

  • Treatment: Following viral adsorption, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or AGK2) or control drugs (e.g., ganciclovir).

  • Incubation: The infected and treated cells are incubated for an extended period, typically 7 days, to allow for multiple rounds of viral replication and spread.[3]

  • Quantification: The extent of viral spread is quantified by measuring the area of fluorescence from the reporter virus using automated microscopy and image analysis software.[14]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral spread by 50%, is calculated from the dose-response curve.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the inhibitor.

  • Cell Culture and Infection: Similar to the spread assay, confluent cell monolayers are infected with HCMV.

  • Treatment: After infection, cells are treated with different concentrations of the inhibitors.

  • Harvesting: At a specific time point post-infection (e.g., 72 hours), the supernatant containing cell-free virus is harvested.

  • Titration: The amount of infectious virus in the supernatant is quantified using a 50% Tissue Culture Infectious Dose (TCID50) assay on fresh cell monolayers.[2]

  • Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the viral yield by 50%.

Cytotoxicity Assay

It is essential to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.

  • Cell Culture and Treatment: Confluent cell monolayers are treated with a range of concentrations of the test compounds for the same duration as the antiviral assays.

  • Viability Assessment: Cell viability is measured using methods such as DAPI staining for cell counting or neutral red uptake.[3]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. A high CC50 value relative to the IC50 value indicates a favorable therapeutic index.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and evaluating potential anti-HCMV compounds.

Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library Primary_Assay High-Throughput Screening Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response (IC50 Determination) Hits->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies In_Vivo_Models In Vivo Efficacy (e.g., Humanized Mouse Models) Mechanism_Studies->In_Vivo_Models Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Models->Pharmacokinetics Lead_Compound Lead Compound Pharmacokinetics->Lead_Compound

Caption: General workflow for antiviral drug discovery and development.

References

FLS-359: Validating Broad-Spectrum Antiviral Activity in a Novel Viral Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard-of-Care Antivirals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel host-targeted antiviral agent, FLS-359, with established direct-acting antivirals (DAAs). We present supporting experimental data validating this compound's broad-spectrum activity, with a focus on its efficacy in a new viral model. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential as a next-generation antiviral therapeutic.

Executive Summary

This compound is an allosteric inhibitor of the host protein sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] By targeting a host cellular factor, this compound offers a broad-spectrum approach to antiviral therapy, a significant advantage over traditional DAAs that are often limited to a single virus or viral family and are susceptible to the development of drug resistance.[1][2][3] Experimental evidence demonstrates that this compound effectively inhibits the replication of a wide range of both RNA and DNA viruses, including members of the coronavirus, orthomyxovirus, flavivirus, hepadnavirus, and herpesvirus families.[1][2][3] This guide will delve into the validation of this compound's activity in a new viral model, human cytomegalovirus (HCMV), and compare its performance against established antiviral agents.

Mechanism of Action: A Host-Targeted Approach

This compound selectively binds to and inhibits the deacetylase activity of SIRT2.[1][4] This inhibition is allosteric, meaning it binds to a site on the enzyme distinct from the active site.[1][3] The antiviral mechanism of this compound is multifactorial and appears to interfere with multiple stages of the viral life cycle.[1][5] In the context of HCMV, this compound has been shown to cause a modest reduction in viral RNA and DNA accumulation, but more significantly, it leads to a substantial decrease in the production of infectious viral progeny.[1][2][4]

The proposed mechanisms for this reduction in infectivity include disruption of the microtubule network through hyperacetylation of α-tubulin, which is critical for the formation of the viral assembly compartment.[1][5] Furthermore, SIRT2 inhibition can impact lipid synthesis and other cellular pathways that are essential for the production of fully infectious virions.[1][5]

cluster_host_cell Host Cell This compound This compound SIRT2 SIRT2 This compound->SIRT2 allosterically inhibits Deacetylase Activity Deacetylase Activity SIRT2->Deacetylase Activity enables Viral Replication Viral Replication Deacetylase Activity->Viral Replication supports Infectious Progeny Infectious Progeny Viral Replication->Infectious Progeny leads to

This compound Mechanism of Action

Comparative Efficacy of this compound in Human Cytomegalovirus (HCMV) Model

To validate its broad-spectrum activity, this compound was tested in a human fibroblast model of HCMV infection. Its performance was compared against a standard-of-care direct-acting antiviral. The following table summarizes the quantitative data from these experiments.

CompoundTargetIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
This compound Host SIRT2 0.5 >25 >50
GanciclovirViral DNA Polymerase1.2>100>83

Data is representative and compiled from published studies.

Experimental Protocols

Antiviral Activity Assay (HCMV Spread Assay)

This assay measures the ability of a compound to inhibit the spread of HCMV from an initially infected cell to neighboring cells.

  • Cell Line: Human foreskin fibroblasts (HFFs).

  • Virus: HCMV (strain AD169).

  • Protocol:

    • HFFs were seeded in 96-well plates and grown to confluence.

    • A small percentage of cells were infected with HCMV expressing a fluorescent reporter protein (e.g., GFP).

    • After viral adsorption, the inoculum was removed, and cells were washed.

    • Medium containing serial dilutions of this compound or a comparator drug was added to the wells.

    • Plates were incubated for 5-7 days to allow for viral spread.

    • The extent of viral spread was quantified by measuring the area of fluorescent foci using an automated fluorescence microscope.

    • The IC50 value (the concentration of compound that inhibits viral spread by 50%) was calculated from the dose-response curve.

cluster_workflow HCMV Spread Assay Workflow A Seed HFF cells in 96-well plates B Infect a subset of cells with GFP-expressing HCMV A->B C Remove inoculum and wash cells B->C D Add media with serial dilutions of this compound or comparator C->D E Incubate for 5-7 days D->E F Quantify GFP-positive foci area E->F G Calculate IC50 F->G

HCMV Spread Assay Workflow
Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Line: Human foreskin fibroblasts (HFFs).

  • Protocol:

    • HFFs were seeded in 96-well plates.

    • Serial dilutions of this compound or a comparator drug were added to the wells.

    • Plates were incubated for the same duration as the antiviral assay.

    • Cell viability was assessed using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®).

    • The CC50 value (the concentration of compound that reduces cell viability by 50%) was calculated from the dose-response curve.

Conclusion

The data presented in this guide demonstrates that this compound is a potent inhibitor of HCMV replication, with an IC50 value in the sub-micromolar range. Importantly, this compound exhibits a favorable selectivity index, indicating a wide therapeutic window. As a host-targeted antiviral, this compound presents a promising new approach to combatting a broad range of viral pathogens, with a potentially higher barrier to the development of resistance compared to traditional direct-acting antivirals. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully realize its therapeutic potential.

References

FLS-359 Demonstrates High Selectivity for SIRT2 Over Other Sirtuin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the sirtuin inhibitor FLS-359 reveals its potent and selective inhibition of SIRT2 over its closely related isoforms, SIRT1 and SIRT3. This notable selectivity, supported by robust experimental data, positions this compound as a valuable tool for researchers investigating the specific roles of SIRT2 in various cellular processes and as a potential therapeutic candidate with a targeted mechanism of action.

This compound's inhibitory activity was quantified using in vitro deacetylase assays, which demonstrated a half-maximal inhibitory concentration (IC50) of approximately 3 µM for SIRT2. In stark contrast, the IC50 values for SIRT1 and SIRT3 were found to be greater than 100 µM, indicating a selectivity of over 33-fold for SIRT2.[1][2] This high degree of selectivity is crucial for minimizing off-target effects and for elucidating the specific biological functions of SIRT2.

Comparative Analysis of SIRT2 Inhibitors

To provide a broader context for this compound's performance, the following table compares its IC50 values against other known SIRT2 inhibitors. The data highlights the varying degrees of potency and selectivity among these compounds.

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
This compound >100[1][2]~3[1][2]>100[1][2]>33-fold>33-fold
AGK2 -~3.5 - 9---
SirReal2 >1000.23[3][4]->435-fold-
TM ~26[3]0.038[3]>83[3]~684-fold>2184-fold
Tenovin-6 ~26[3]9[3]-~2.9-fold-

Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.

Experimental Determination of Selectivity

The selectivity of this compound was determined through a well-defined in vitro enzymatic assay. The core of this methodology involves the use of recombinant human sirtuin enzymes and a specific peptide substrate to measure the deacetylase activity in the presence of the inhibitor.

Key Experimental Protocol: In Vitro Deacetylase Assay
  • Enzyme Source: Recombinant human SIRT1, SIRT2, and SIRT3 proteins were used to ensure a controlled and specific assessment of each isoform's activity.[1][2]

  • Substrate: A peptide containing an acetylated lysine (B10760008) residue, specifically a histone H3 acetylation site (Ac-H3K9WW), served as the substrate for the deacetylation reaction.[1][2]

  • Reaction Conditions: The sirtuin enzymes were incubated with the peptide substrate in a suitable reaction buffer in the presence of varying concentrations of this compound.

  • Detection Method: The extent of deacetylation was quantified using mass spectrometry. This technique allows for the precise measurement of both the acetylated and deacetylated peptide fragments, providing a direct readout of the enzyme's activity.[1][2]

  • IC50 Determination: The concentration of this compound that resulted in a 50% reduction in the deacetylase activity of each sirtuin isoform was determined to be the IC50 value.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis Reagents Recombinant SIRT1, SIRT2, SIRT3 Incubation Incubation of SIRT Enzymes, Substrate, and this compound Reagents->Incubation Substrate Ac-H3K9WW Peptide Substrate Substrate->Incubation Inhibitor This compound (Serial Dilution) Inhibitor->Incubation MS Mass Spectrometry Quantification Incubation->MS Data Data Analysis (IC50 Calculation) MS->Data

Experimental workflow for determining sirtuin inhibitor selectivity.

The described experimental approach provides a robust and reliable method for assessing the potency and selectivity of sirtuin inhibitors like this compound. The clear difference in IC50 values obtained for SIRT2 compared to SIRT1 and SIRT3 underscores the compound's specific inhibitory action. This selectivity is a key attribute for researchers aiming to dissect the intricate signaling pathways regulated by SIRT2.

References

FLS-359: A Broad-Spectrum Antiviral with a Novel Host-Targeting Mechanism Demonstrates Potent and Long-Term Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

FLS-359, a novel allosteric inhibitor of the host protein sirtuin 2 (SIRT2), is emerging as a promising broad-spectrum antiviral agent with demonstrated efficacy against a wide range of both RNA and DNA viruses.[1][2][3] Preclinical data showcases its potential to outperform or complement standard-of-care antivirals, particularly in the context of Human Cytomegalovirus (HCMV) infection. This guide provides a comprehensive comparison of this compound's performance with established antiviral drugs, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Host-Centric Approach

Unlike direct-acting antivirals (DAAs) that target viral components and are susceptible to resistance, this compound employs a host-targeting strategy by modulating the activity of SIRT2, an NAD+-dependent deacetylase.[1][3] Biochemical and X-ray structural studies have confirmed that this compound binds to SIRT2, selectively inhibiting its deacetylase activity.[1][2] This mode of action is believed to create an intracellular environment that is less conducive to viral replication, impacting multiple stages of the viral life cycle.[1] For instance, in HCMV, this compound has been shown to cause modest reductions in viral RNAs and DNA, but a much more significant reduction in the production of infectious progeny.[1][2][3] This multi-faceted mechanism suggests a higher barrier to the development of viral resistance.

The proposed mechanism of action for this compound is depicted in the signaling pathway diagram below:

FLS_359_Mechanism cluster_host_cell Host Cell This compound This compound SIRT2 SIRT2 This compound->SIRT2 Binds to Deacetylase Activity Deacetylase Activity This compound->Deacetylase Activity Inhibits SIRT2->Deacetylase Activity Promotes Viral Replication Viral Replication Deacetylase Activity->Viral Replication Supports Infectious Progeny Infectious Progeny Viral Replication->Infectious Progeny Leads to

Caption: this compound binds to and inhibits the host protein SIRT2, reducing its deacetylase activity and thereby suppressing viral replication and the production of infectious progeny.

Comparative In Vitro Efficacy

This compound has demonstrated potent antiviral activity across a diverse panel of viruses in cell culture-based assays. The half-maximal inhibitory concentrations (IC50) for this compound against various RNA and DNA viruses are summarized in the table below. It is important to note that these assays were conducted at different research sites using a variety of host cells, which may account for some of the variation in IC50 values.[1][3]

Virus FamilyVirusHost CellAssay TypeThis compound IC50 (µM)Standard of CareStandard of Care IC50 (µM)
RNA Viruses
CoronaviridaeSARS-CoV-2Primary human airway epithelial cellsViral Yield Reduction0.3Remdesivir~1-10 µM (in various cell lines)
OrthomyxoviridaeInfluenza A (H1N1)Primary human airway epithelial cellsViral Yield Reduction1.1OseltamivirVaries by strain
FlaviviridaeDengue virus 2Huh-7Viral Yield Reduction1.5--
ParamyxoviridaeRespiratory Syncytial Virus (RSV)Primary human airway epithelial cellsViral Yield Reduction6.7RibavirinVaries by strain
DNA Viruses
HerpesviridaeHuman Cytomegalovirus (HCMV)MRC-5Spread Assay0.466 ± 0.203Ganciclovir (B1264)1.7
Letermovir (B608528)0.003
Epstein-Barr Virus (EBV)Akata (Lytic)Reactivation Inhibition~5-10GanciclovirVaries by cell type
Herpes Simplex Virus 1 (HSV-1)Primary human fibroblastsViral Yield Reduction1.0Acyclovir~0.1-1 µM (in various cell lines)
Varicella-Zoster Virus (VZV)Primary human fibroblastsViral Yield Reduction1.0Acyclovir~1-4 µM (in various cell lines)
HepadnaviridaeHepatitis B Virus (HBV)Primary human hepatocytescccDNA EstablishmentPotent InhibitionEntecavir/TenofovirVaries

Note: Standard of care IC50 values are approximate and can vary based on the specific assay, cell line, and viral strain used.

A direct comparison in an HCMV spread assay highlighted the potency of this compound. While letermovir was more potent, this compound exhibited a lower IC50 than the standard-of-care drug ganciclovir.[3]

In Vivo Efficacy in Humanized Mouse Models

The antiviral activity of this compound has been further substantiated in in vivo studies using humanized mouse models of HCMV infection.

1. Gelfoam/Human Fibroblast Model: In this model, immunodeficient mice were implanted with a collagen matrix containing HCMV-infected human fibroblasts. Treatment with this compound (50 mg/kg, twice daily, oral) significantly reduced virus production, comparable to the standard-of-care drug valganciclovir (B601543) (50 mg/kg, once daily, oral).[1]

2. Human Lung-Only Mouse Model: This model involves the subcutaneous implantation of human lung tissue in immunodeficient mice, which supports HCMV replication. This compound (50 mg/kg, twice daily, oral) again demonstrated a significant reduction in the production of infectious HCMV progeny, similar to the effect observed with ganciclovir (100 mg/kg, once daily, intraperitoneal).[1]

These in vivo studies provide strong evidence for the translation of this compound's in vitro activity to a living organism and its potential as a therapeutic agent for HCMV and possibly other viral infections.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

Human Cytomegalovirus (HCMV) Spread Assay

This assay measures the ability of a drug to inhibit the spread of virus from an initially infected cell to neighboring cells.

HCMV_Spread_Assay cluster_workflow HCMV Spread Assay Workflow start Start step1 Seed MRC-5 cells in 96-well plates start->step1 step2 Infect with HCMV TB40/E-mCherry-UL99eGFP (low MOI) step1->step2 step3 Add serial dilutions of this compound or control drugs step2->step3 step4 Incubate for 7 days step3->step4 step5 Fix and stain cells (e.g., with DAPI) step4->step5 step6 Image plates with a high-content imager step5->step6 step7 Quantify the area of mCherry fluorescence (viral spread) step6->step7 step8 Calculate IC50 values step7->step8 end End step8->end In_Vivo_Mouse_Model cluster_workflow In Vivo HCMV Mouse Model Workflow start Start step1 Prepare humanized mice (e.g., Gelfoam or lung implant models) start->step1 step2 Infect with HCMV step1->step2 step3 Administer this compound, standard of care, or vehicle control step2->step3 step4 Monitor animal health and weight step3->step4 step5 Harvest implants at a defined time point step4->step5 step6 Homogenize tissue and prepare for viral titration step5->step6 step7 Quantify viral load via TCID50 assay step6->step7 step8 Statistically analyze the data step7->step8 end End step8->end

References

Safety Operating Guide

Navigating the Safe Disposal of FLS-359 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for FLS-359, a selective, allosteric inhibitor of sirtuin 2 (SIRT2) deacetylase activity. In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on general best practices for hazardous chemical waste management and the known characteristics of the compound.

Key Compound Information

A summary of the essential quantitative data for this compound is presented below, offering a quick reference for researchers.

PropertyValue
CAS Number 2309398-79-4
Molecular Formula C27H26N6S
Molecular Weight 466.6 g/mol
IC50 (SIRT2) 3 µM

This compound Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize risk and ensure compliance with general laboratory safety standards.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Standard laboratory coat

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, such as unused compound or contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.

3. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (if known, otherwise list as "Chemical Waste for Disposal")

  • The approximate concentration and quantity of the waste

  • The date of accumulation

4. Storage of Waste: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.

5. Requesting Disposal: Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health & Safety (EH&S) department to arrange for a chemical waste pickup. Follow your institution's specific procedures for requesting disposal.

Experimental Workflow for Disposal

FLS359_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_management Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Solid Waste (Unused compound, contaminated items) PPE->Solid_Waste Begin Handling Liquid_Waste Liquid Waste (Solutions containing this compound) PPE->Liquid_Waste Begin Handling Sharps_Waste Sharps Waste (Contaminated needles, blades) PPE->Sharps_Waste Begin Handling Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal_Request Request Chemical Waste Pickup (Contact EH&S) Storage->Disposal_Request

Caption: this compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific chemical hygiene plan and contact their Environmental Health & Safety (EH&S) department for detailed and compliant disposal procedures. Always seek to obtain a manufacturer-provided Safety Data Sheet (SDS) for any chemical compound for the most accurate and comprehensive safety information.

Essential Safety and Operational Guide for Handling FLS-359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the selective, allosteric SIRT2 inhibitor, FLS-359. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive review of available literature and data on similar sirtuin 2 (SIRT2) inhibitors allows for the formulation of robust safety and handling protocols. This compound has been shown to have minimal cellular toxicity in specific assays and has been utilized in in vivo animal studies.[1][2][3] Nevertheless, it is imperative to handle this compound with the standard care accorded to all novel research chemicals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesStandard laboratory grade. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A fume hood is recommended for handling the powdered form.
Emergency Procedures
SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plans

Storage
ConditionSpecification
Temperature Store at -20°C for long-term storage.
Atmosphere Store in a dry, well-ventilated place. Keep container tightly closed.
Light Protect from light.
Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste.

Waste TypeDisposal Method
Solid Waste Collect in a designated, labeled, and sealed container.
Liquid Waste Collect in a designated, labeled, and sealed container.
Contaminated Sharps Dispose of in a designated sharps container.

Dispose of all waste in accordance with local, state, and federal regulations.

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₇H₂₆N₆S
Molecular Weight 466.6 g/mol
CAS Number 2309398-79-4[4]
Appearance Crystalline solid[1]
Purity >98% (or as specified by supplier)
Solubility Soluble in DMSO
ParameterValueSpeciesDosingReference
IC₅₀ (SIRT2) ~3 µMIn vitroN/A[1][5]
IC₅₀ (SIRT1 & SIRT3) >100 µMIn vitroN/A[1][5]
CC₅₀ (Akata cells) >100 µMIn vitroN/A[1]
Plasma Half-life (t₁/₂) ~6 hoursMouse50 mg/kg, oral[1]
Maximal Plasma Concentration (Cₘₐₓ) 89 µMMouse50 mg/kg, oral[1]
Area Under the Curve (AUC) 713 µM•h/mLMouse50 mg/kg, oral[1]

Experimental Protocols

In Vitro Antiviral Activity Assay (Human Cytomegalovirus - HCMV)

This protocol details the methodology to assess the antiviral efficacy of this compound against HCMV in cell culture.

1. Cell Culture and Infection:

  • Culture human diploid lung fibroblasts (e.g., MRC-5) in appropriate media.

  • Seed cells in multi-well plates and grow to confluence.

  • Infect confluent monolayers with a reporter-expressing HCMV strain (e.g., TB40/E-mCherry-UL99eGFP) at a low multiplicity of infection (MOI) of 0.01 IU/cell.[2]

  • Adsorb the virus for 1-2 hours at 37°C.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Following viral adsorption, remove the inoculum and add fresh media containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO).

3. Incubation and Analysis:

  • Incubate the plates for 7 days at 37°C in a humidified CO₂ incubator.[2]

  • Quantify the area of viral spread by measuring the fluorescence of the reporter protein (e.g., mCherry) using an automated imager or fluorescence microscope.

  • Determine the IC₅₀ value, the concentration of this compound that inhibits viral spread by 50%, by fitting the dose-response data to a non-linear regression curve.[1][2]

In Vivo Antiviral Efficacy Study (Mouse Model)

This protocol outlines a general workflow for evaluating the in vivo antiviral activity of this compound.

1. Animal Model:

  • Utilize immunodeficient mice (e.g., NOD/Shi-scid/IL-2Rγnull - NOG mice) to allow for human cell engraftment and HCMV infection.[1]

2. Gelfoam-Fibroblast Implantation:

  • Infect MRC-5 cells with HCMV in vitro.

  • Embed the infected cells in a Gelfoam sponge.

  • Surgically implant the Gelfoam subcutaneously into the flanks of the mice.[6]

3. This compound Administration:

  • Prepare this compound for oral administration (e.g., in 0.5% methylcellulose).

  • Administer this compound to the mice at a specified dose (e.g., 50 mg/kg) via oral gavage, twice daily for a predetermined duration (e.g., 11-14 days).[1]

  • Include a vehicle control group.

4. Efficacy Assessment:

  • At the end of the treatment period, harvest the Gelfoam implants.

  • Quantify the viral load within the implants using methods such as quantitative PCR (qPCR) for viral DNA or plaque assays for infectious virus titers.

  • Compare the viral loads between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy.

Signaling Pathways and Mechanisms of Action

This compound is an allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase.[1][5] SIRT2 has a broad range of cellular substrates and is involved in the regulation of various signaling pathways. The inhibition of SIRT2 by this compound can therefore have diverse downstream effects.

FLS359_Mechanism FLS359 This compound SIRT2 SIRT2 (NAD⁺-dependent deacetylase) FLS359->SIRT2 Allosteric Inhibition DeacetylatedProteins Deacetylated Substrate Proteins SIRT2->DeacetylatedProteins Catalyzes AcetylatedProteins Acetylated Substrate Proteins (e.g., α-tubulin, histones, transcription factors) AcetylatedProteins->DeacetylatedProteins Deacetylation CellularProcesses Altered Cellular Processes (e.g., antiviral response, cell cycle, metabolism) DeacetylatedProteins->CellularProcesses Leads to

Mechanism of this compound action as a SIRT2 inhibitor.

By inhibiting SIRT2, this compound prevents the deacetylation of various protein substrates. This leads to the accumulation of acetylated proteins, which in turn modulates downstream cellular processes, including the host antiviral response.

Antiviral_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Culture Host Cells (e.g., MRC-5) ViralInfection Infect with Virus (e.g., HCMV) CellCulture->ViralInfection FLS359Treatment Treat with this compound ViralInfection->FLS359Treatment Analysis Analyze Antiviral Effect (e.g., IC₅₀ determination) FLS359Treatment->Analysis AnimalModel Prepare Animal Model (e.g., Immunodeficient Mice) InfectionModel Establish Infection (e.g., Gelfoam Implant) AnimalModel->InfectionModel FLS359Dosing Administer this compound InfectionModel->FLS359Dosing Efficacy Assess Efficacy (e.g., Viral Load) FLS359Dosing->Efficacy

Experimental workflow for assessing the antiviral activity of this compound.

References

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